molecular formula C8H11BrClNO B1520988 (2-Bromo-5-methoxyphenyl)methanamine hydrochloride CAS No. 1170783-74-0

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride

Cat. No.: B1520988
CAS No.: 1170783-74-0
M. Wt: 252.53 g/mol
InChI Key: DAWUKXMJWDGEFB-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride (CAS 1170783-74-0) is a high-value aryl-substituted methanamine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry . Its molecular structure features a benzylamine core with bromo and methoxy functional groups, which provide distinct reactive sites for further chemical modification . The primary amine group can participate in crucial hydrogen bonding and electrostatic interactions with biological targets, while the bromine atom is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . This makes the compound a critical intermediate in the synthesis of a wide array of complex molecules, particularly in pharmaceutical research where it is employed in the development of serotonin receptor modulators and central nervous system (CNS) agents, including potential antidepressants and antipsychotic drug candidates . The compound is offered with a high purity specification and is intended for research applications only. It is strictly not for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c1-11-7-2-3-8(9)6(4-7)5-10;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWUKXMJWDGEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-Bromo-5-methoxyphenyl)methanamine Hydrochloride: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Phenylmethanamine Building Block

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a substituted phenylmethanamine building block of significant interest to the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom ortho to the benzylic amine and a methoxy group meta to the bromine, provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of the bromine atom offers a reactive handle for a variety of cross-coupling reactions, while the methoxy and amine functionalities can be manipulated to modulate the physicochemical properties and biological activity of derivative compounds. This guide provides an in-depth overview of the synthesis, properties, and applications of this valuable chemical intermediate, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

The hydrochloride salt of (2-Bromo-5-methoxyphenyl)methanamine is a stable, solid material, facilitating easier handling, storage, and accurate dispensing compared to its free base form.

PropertyValueSource
CAS Number 1170783-74-0[1][2][3][4][5]
Molecular Formula C₈H₁₁BrClNO[1][2][3][5]
Molecular Weight 252.54 g/mol [1][5]
Physical Form Solid[3]
InChI Key DAWUKXMJWDGEFB-UHFFFAOYSA-N[3]
Storage Temperature Room Temperature[3]

Synthesis and Purification

The synthesis of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride is typically achieved in a two-stage process: the synthesis of the free base followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of (2-Bromo-5-methoxyphenyl)methanamine (Free Base)

The free base, (2-Bromo-5-methoxyphenyl)methanamine (CAS No. 887581-09-1), is most commonly synthesized via the reduction of 2-Bromo-5-methoxybenzonitrile.

Experimental Protocol: Reduction of 2-Bromo-5-methoxybenzonitrile

This protocol describes a common method for the synthesis of the free base amine.

Materials:

  • 2-Bromo-5-methoxybenzonitrile

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Dry Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2-Bromo-5-methoxybenzonitrile (10.0 g, 47.2 mmol) in dry tetrahydrofuran (100 mL).

  • Cool the solution in an ice bath.

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (75 mL, 75 mmol) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight at room temperature.

  • Carefully quench the reaction by the slow addition of ice water, followed by a saturated aqueous sodium carbonate solution until gas evolution ceases.

  • Remove the tetrahydrofuran by distillation under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to afford (2-Bromo-5-methoxyphenyl)methanamine as a white powder.

Part 2: Conversion to Hydrochloride Salt

The purified free base is converted to its hydrochloride salt to improve stability and handling. This is a standard acid-base reaction.

Experimental Protocol: Formation of the Hydrochloride Salt

This protocol is a general method for the conversion of a benzylamine to its hydrochloride salt.

Materials:

  • (2-Bromo-5-methoxyphenyl)methanamine (free base)

  • Anhydrous diethyl ether (Et₂O)

  • Hydrogen chloride solution (2.0 M in diethyl ether) or anhydrous HCl gas

Procedure:

  • In a clean, dry flask, dissolve the purified (2-Bromo-5-methoxyphenyl)methanamine in anhydrous diethyl ether (approximately 10-20 mL of ether per gram of amine).

  • Stir the solution at room temperature.

  • Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise to the stirred solution. The hydrochloride salt will precipitate as a white solid.

  • Continue the addition of the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for an additional 30 minutes at room temperature to ensure complete conversion.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and soluble impurities.

  • Dry the resulting white solid under vacuum to yield (2-Bromo-5-methoxyphenyl)methanamine hydrochloride.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the methoxy protons, and the ammonium protons. The aromatic protons will appear as a complex multiplet in the range of δ 6.8-7.5 ppm. The benzylic methylene protons (CH₂) will likely appear as a singlet or a broad singlet around δ 4.0-4.2 ppm. The methoxy group (OCH₃) protons will be a sharp singlet at approximately δ 3.8 ppm. The ammonium protons (NH₃⁺) will be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-160 ppm. The benzylic carbon (CH₂) will appear around δ 40-45 ppm, and the methoxy carbon (OCH₃) will be observed at approximately δ 55-56 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, the mass spectrum of the free base would be observed. The molecular ion peak [M+H]⁺ for the free base (C₈H₁₀BrNO) would show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 216 and 218.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique to assess the purity of the compound. A reverse-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid. The purity is determined by the area percentage of the main peak.

Applications in Drug Discovery and Development

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride serves as a pivotal intermediate in the synthesis of a range of biologically active molecules. Its utility stems from the ability to use the bromine atom as a point of diversification through various coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Serotonin 5-HT2A Receptor Agonists

A significant application of this building block is in the synthesis of potent and selective serotonin 5-HT2A receptor agonists. The 5-HT2A receptor is a key target in the central nervous system, implicated in various neurological and psychiatric disorders. The phenethylamine scaffold, which can be accessed from (2-Bromo-5-methoxyphenyl)methanamine, is a well-established pharmacophore for 5-HT2A agonists. The 2-bromo-5-methoxy substitution pattern is a key feature in several known potent 5-HT2A agonists.

Tubulin Polymerization Inhibitors

The substituted phenylmethanamine moiety is also a key structural element in certain classes of anticancer agents that function as tubulin polymerization inhibitors. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The (2-Bromo-5-methoxyphenyl)methanamine scaffold can be elaborated to produce compounds that bind to the colchicine site on tubulin, thereby inhibiting its polymerization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (2-Bromo-5-methoxyphenyl)methanamine hydrochloride. The following information is based on data for the hydrochloride salt and structurally related compounds.

Hazard Identification:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined structure and reactive handles allow for the systematic exploration of chemical space in the pursuit of novel therapeutic agents, particularly in the areas of neuroscience and oncology. The protocols and data presented in this guide are intended to provide a solid foundation for researchers utilizing this compound in their synthetic endeavors. Adherence to rigorous synthetic and analytical practices, coupled with stringent safety protocols, will ensure the successful and safe application of this important chemical intermediate.

References

  • Appchem. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride. Available at: [Link]

  • MySkinRecipes. (2-Bromo-5-methoxyphenyl)methanamine. Available at: [Link]

  • Alichem. (2-bromo-5-methoxyphenyl)methanaminehydrochloride [CAS: 1170783-74-0]. Available at: [Link]

  • University of Wisconsin-La Crosse. Synthesis of Serotonin Agonists as 5-HT2A and 5-HT2C Receptor Molecular Probes. Available at: [Link]

  • National Center for Biotechnology Information. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Available at: [Link]

Sources

synthesis of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride

Abstract

(2-Bromo-5-methoxyphenyl)methanamine and its hydrochloride salt are valuable molecular building blocks in organic and medicinal chemistry, frequently utilized in the synthesis of complex target molecules and active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the principal synthetic strategies for preparing (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, designed for researchers, chemists, and drug development professionals. We will dissect two primary, field-proven synthetic pathways: the reductive amination of 2-bromo-5-methoxybenzaldehyde and the reduction of 2-bromo-5-methoxybenzonitrile. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and detailed, step-by-step protocols. The objective is to equip scientists with the necessary knowledge to confidently select and execute the optimal synthesis for their specific research and development needs.

Introduction and Retrosynthetic Analysis

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a primary benzylamine derivative featuring a bromine atom and a methoxy group on the phenyl ring. This substitution pattern makes it a versatile intermediate. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the amine functionality is a key site for amide bond formation, alkylation, and other derivatizations. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling compared to the free base.[2]

A logical retrosynthetic analysis reveals two convergent and practical approaches to the target molecule, centered on the formation of the benzylic amine.

G cluster_main Target (2-Bromo-5-methoxyphenyl)methanamine HCl Aldehyde 2-Bromo-5-methoxybenzaldehyde Target->Aldehyde C-N bond formation (Reductive Amination) Nitrile 2-Bromo-5-methoxybenzonitrile Target->Nitrile C≡N bond reduction

Caption: Retrosynthetic analysis of the target compound.

This analysis identifies two key precursors: 2-bromo-5-methoxybenzaldehyde [3][4] for Pathway I and 2-bromo-5-methoxybenzonitrile [5] for Pathway II. The following sections will detail the synthesis from each of these intermediates.

Physicochemical and Structural Data

A summary of the key properties for the target compound and its free base is provided below for reference.

Property(2-Bromo-5-methoxyphenyl)methanamine (Free Base)(2-Bromo-5-methoxyphenyl)methanamine HCl
CAS Number 887581-09-1[6][7]1170783-74-0[2]
Molecular Formula C₈H₁₀BrNO[6][7]C₈H₁₁BrClNO[2][8]
Molecular Weight 216.08 g/mol [6][7]252.54 g/mol [2][8]
Monoisotopic Mass 214.99458 Da[7]-
SMILES COC1=CC(=C(C=C1)Br)CN[7][9]COC1=CC(=C(C=C1)Br)CN.Cl

Synthetic Pathway I: Reductive Amination

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds.[10] The process involves the initial reaction of an aldehyde or ketone with an amine source (here, ammonia) to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired amine. A key advantage is the ability to use reducing agents that are selective for the iminium ion over the starting aldehyde, preventing the side-reaction of aldehyde reduction to an alcohol.[11]

G cluster_workflow Pathway I: Reductive Amination Workflow Start 2-Bromo-5- methoxybenzaldehyde Step1 Amine Source (e.g., NH4OAc) Start->Step1 Imine Formation Intermediate Imine/ Iminium Ion Step1->Intermediate Step2 Reducing Agent (e.g., NaBH(OAc)3) Intermediate->Step2 Reduction Product_FreeBase (2-Bromo-5-methoxy -phenyl)methanamine Step2->Product_FreeBase Step3 HCl in Solvent (e.g., Ether) Product_FreeBase->Step3 Salt Formation Product_HCl Final Product (HCl Salt) Step3->Product_HCl

Caption: Workflow for the reductive amination pathway.

Synthesis of Precursor: 2-Bromo-5-methoxybenzaldehyde

The starting aldehyde is commercially available but can also be synthesized. A common method is the formylation of p-bromoanisole.[12]

  • Reaction: Rieche formylation of 4-bromoanisole.

  • Reagents: Titanium tetrachloride (TiCl₄) as a Lewis acid and dichloromethyl methyl ether (Cl₂CHOCH₃) as the formyl cation equivalent.[12]

  • Rationale: TiCl₄ activates the dichloromethyl methyl ether, facilitating electrophilic aromatic substitution onto the electron-rich p-bromoanisole ring. The formyl group is directed ortho to the activating methoxy group.

Experimental Protocol: Reductive Amination

This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent ideal for this transformation as it does not readily reduce the starting aldehyde.

  • Reaction Setup: To a solution of 2-bromo-5-methoxybenzaldehyde (1.0 eq) in an appropriate solvent (e.g., 1,2-dichloroethane or dichloromethane) in a round-bottom flask, add ammonium acetate (NH₄OAc, ~1.5 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise to the stirred suspension. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2-Bromo-5-methoxyphenyl)methanamine free base. Purification can be achieved via silica gel column chromatography if necessary.

Experimental Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified (2-Bromo-5-methoxyphenyl)methanamine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Precipitation: To the stirred solution, add a 2M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.

  • Isolation: Continue stirring for 30 minutes, then collect the solid product by vacuum filtration.

  • Drying: Wash the filter cake with cold diethyl ether and dry under vacuum to yield the final (2-Bromo-5-methoxyphenyl)methanamine hydrochloride.

Synthetic Pathway II: Nitrile Reduction

An alternative and equally robust strategy is the reduction of a nitrile functional group.[5] This method directly converts the C≡N group of 2-bromo-5-methoxybenzonitrile to the primary amine (-CH₂NH₂). This transformation can be accomplished using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or borane complexes, or through catalytic hydrogenation.[6][13][14]

G cluster_workflow Pathway II: Nitrile Reduction Workflow Start 2-Bromo-5- methoxybenzonitrile Step1 Reducing Agent (e.g., BH3-THF) Start->Step1 Reduction Product_FreeBase (2-Bromo-5-methoxy -phenyl)methanamine Step1->Product_FreeBase Step2 HCl in Solvent (e.g., Ether) Product_FreeBase->Step2 Salt Formation Product_HCl Final Product (HCl Salt) Step2->Product_HCl

Caption: Workflow for the nitrile reduction pathway.

Synthesis of Precursor: 2-Bromo-5-methoxybenzonitrile

The nitrile precursor can be synthesized from 2-bromo-5-methoxyaniline via the Sandmeyer reaction or from 2-bromo-5-methoxybenzoic acid.[5] The latter involves converting the carboxylic acid to a primary amide, followed by dehydration.

Experimental Protocol: Nitrile Reduction using Borane-THF

This protocol uses a borane-tetrahydrofuran (BH₃-THF) complex, which is a powerful but more selective reducing agent than LiAlH₄, offering a safer and often cleaner reaction profile.[6]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-methoxybenzonitrile (1.0 eq) in dry tetrahydrofuran (THF).[6]

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃-THF, ~1.6 eq) dropwise over 30 minutes.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.[6]

  • Workup and Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding ice water, followed by a saturated aqueous sodium carbonate solution.[6] This step is crucial to safely decompose the excess borane and hydrolyze the intermediate borane-amine complex.

  • Isolation of Free Base: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.[6]

  • Purification and Salt Formation: Purify the crude product by silica gel column chromatography. The purified amine can then be converted to its hydrochloride salt as described in Section 3.3 .

Comparison of Synthetic Pathways

The choice between Pathway I and Pathway II depends on several factors, including starting material availability, scale, and safety considerations.

FeaturePathway I: Reductive AminationPathway II: Nitrile Reduction
Key Precursor 2-Bromo-5-methoxybenzaldehyde2-Bromo-5-methoxybenzonitrile
Key Reagents NH₄OAc, NaBH(OAc)₃BH₃-THF or LiAlH₄
Reaction Conditions Generally mild (room temperature)Requires inert atmosphere and careful quenching (especially LiAlH₄)
Advantages High functional group tolerance; uses milder, safer reagents.Often high-yielding; direct conversion from a stable nitrile.
Disadvantages Potential for over-alkylation (if not using ammonia equivalent).Uses highly reactive and moisture-sensitive reagents (LiAlH₄, BH₃).

Conclusion

The is reliably achieved through two primary synthetic routes. The reductive amination of 2-bromo-5-methoxybenzaldehyde offers a method with high functional group compatibility and operational simplicity using modern, selective reducing agents. Alternatively, the reduction of 2-bromo-5-methoxybenzonitrile provides a direct and often high-yielding approach, albeit one that requires more stringent handling of reactive hydride reagents. Both pathways culminate in a straightforward acid-base reaction to form the stable and easily handled hydrochloride salt. The selection of the optimal route will be guided by laboratory-specific constraints, including precursor availability, scale, and safety infrastructure. This guide provides the foundational, expert-vetted knowledge for scientists to successfully synthesize this important chemical intermediate.

References

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A Technical Guide to (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a pivotal chemical intermediate, serving as a versatile building block in the landscape of organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring a bromine atom, a methoxy group, and a methanamine side chain—provides a rich platform for the construction of complex molecular architectures. This guide furnishes an in-depth analysis of its physicochemical properties, outlines a detailed and validated synthetic protocol, and explores its strategic applications, particularly in the development of novel therapeutic agents. The content herein is designed to equip researchers, chemists, and drug development professionals with the technical insights required to effectively utilize this compound in their research endeavors.

Physicochemical Properties and Structural Data

The hydrochloride salt of (2-Bromo-5-methoxyphenyl)methanamine offers enhanced stability and improved handling characteristics compared to its free base form, making it a preferred choice for storage and synthetic applications. The fundamental properties are summarized below.

PropertyValueSource(s)
Chemical Name (2-Bromo-5-methoxyphenyl)methanamine hydrochloride[1][2]
CAS Number 1170783-74-0[1][2]
Molecular Formula C₈H₁₁BrClNO[1][2][3]
Molecular Weight 252.54 g/mol [2][3]
Free Base Formula C₈H₁₀BrNO[4][5]
Free Base Mol. Weight 216.08 g/mol [4][5]
Appearance Typically an off-white to white crystalline solidGeneral chemical knowledge
Storage Conditions Store at 2-8°C in a dark place under an inert atmosphere.[4]

Synthesis Pathway and Experimental Protocol

The synthesis of (2-Bromo-5-methoxyphenyl)methanamine is most commonly achieved through the reduction of the corresponding benzonitrile precursor. This transformation is a cornerstone of amine synthesis, valued for its efficiency and reliability. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

Synthetic Workflow Diagram

The following diagram illustrates the validated two-step synthesis from 2-Bromo-5-methoxybenzonitrile to the final hydrochloride salt product.

Synthesis_Workflow cluster_0 Step 1: Reduction of Nitrile cluster_1 Step 2: Salt Formation A 2-Bromo-5-methoxybenzonitrile C (2-Bromo-5-methoxyphenyl)methanamine (Free Base) A->C Reduction in THF B Borane-Tetrahydrofuran Complex (BH3-THF) E (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride (Final Product) C->E Acid-Base Reaction C->E D Hydrochloric Acid (HCl)

Caption: Synthesis workflow for (2-Bromo-5-methoxyphenyl)methanamine hydrochloride.

Detailed Synthesis Protocol: Reduction of 2-Bromo-5-methoxybenzonitrile

This protocol is adapted from established literature procedures for the reduction of benzonitriles to benzylamines.[6]

Materials:

  • 2-Bromo-5-methoxybenzonitrile

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous sodium carbonate solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-5-methoxybenzonitrile (1 equivalent) in dry THF.

  • Cooling: Cool the solution in an ice bath to 0°C. This is critical to control the exothermic reaction upon addition of the reducing agent.

  • Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (1.6 equivalents) dropwise over 30 minutes, maintaining the internal temperature below 5°C. The borane complex is a highly effective and selective reagent for reducing nitriles to primary amines.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight at room temperature to ensure complete conversion.

  • Quenching: Carefully quench the reaction by slowly adding ice water, followed by a saturated aqueous solution of sodium carbonate. This step neutralizes the reaction and hydrolyzes any remaining borane complexes. Caution: This process can generate hydrogen gas and should be performed in a well-ventilated fume hood.

  • Extraction: Remove the THF under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3x). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. This removes residual water and inorganic salts.

  • Purification: Concentrate the dried organic solution under reduced pressure to yield the crude product. Purify the residue via silica gel column chromatography to afford pure 1-(2-bromo-5-methoxyphenyl)methanamine as the free base.[6]

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in ether or dioxane) to precipitate the hydrochloride salt, which can then be collected by filtration.

Applications in Medicinal Chemistry and Drug Development

The (2-Bromo-5-methoxyphenyl)methanamine scaffold is of significant interest to medicinal chemists. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore the chemical space around the core structure.

Role as a Precursor for Kinase Inhibitors

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.[7] Research has shown that structures derived from substituted bromo-methoxy-pyridines and anilines are effective scaffolds for potent dual PI3K/mTOR inhibitors.[7] The (2-Bromo-5-methoxyphenyl)methanamine core provides a foundational structure from which sulfonamide and other derivatives can be synthesized. These derivatives have demonstrated strong anti-proliferative activity against cancer cell lines, validating the utility of this chemical motif in oncology drug discovery.[7]

Building Block for Neurological Drug Candidates

Derivatives of related bromo-hydroxy-methoxybenzaldehydes are utilized in the synthesis of compounds targeting neurodegenerative diseases. For instance, these structures serve as precursors for synthesizing analogs of galanthamine, a known acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease. The structural elements of (2-Bromo-5-methoxyphenyl)methanamine make it a valuable intermediate for creating libraries of compounds to screen for activity against various neurological targets.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be strictly followed when handling (2-Bromo-5-methoxyphenyl)methanamine hydrochloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing.[9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place as recommended.[4] It should be kept away from strong oxidizing agents and strong bases.[8]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Crucial Note: This guide provides general safety information. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before commencing any experimental work.

Conclusion

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is more than a simple chemical; it is an enabling tool for innovation in the pharmaceutical and life sciences. Its well-defined physicochemical properties, coupled with established synthetic routes and proven utility as a versatile scaffold, underscore its importance. For researchers engaged in the rational design of novel kinase inhibitors, neurological agents, or other complex molecular targets, this compound represents a strategic and valuable starting point for discovery.

References

  • BLD Pharm. (2-Bromo-5-methoxyphenyl)methanamine.
  • BLD Pharm. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride.
  • A2024444. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride.
  • PubChem. (2-Bromo-5-methoxyphenyl)methanamine.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • ChemicalBook. 2-BROMO-5-METHOXYBENZYLAMINE synthesis.
  • Santa Cruz Biotechnology. (2-bromo-5-methoxyphenyl)methanamine hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • BenchChem.
  • Tokyo Chemical Industry. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.

Sources

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It outlines the essential safety protocols and handling procedures for (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (CAS RN: 153708-20-4). The information herein is synthesized from established safety data for structurally related compounds and general best practices for chemical hygiene. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Compound Identification and Properties

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a substituted aromatic amine, often used as a building block in medicinal chemistry and organic synthesis. Understanding its fundamental properties is the first step in a robust safety assessment.

PropertyValueSource
Chemical Name (2-bromo-5-methoxyphenyl)methanamine hydrochloridePubChem[1]
Molecular Formula C₈H₁₁BrClNODerived
Molecular Weight 252.54 g/mol Derived
CAS Number 153708-20-4-
Appearance White to off-white solid (typical for similar compounds)Spectrum Chemical[2]
Synonyms 2-Bromo-5-methoxybenzylamine hydrochloride-

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this specific salt is not fully established, data from analogous bromo-methoxy-phenyl compounds indicate several potential hazards. A thorough risk assessment must be conducted before any handling.

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4][5][6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5][6][8][9]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[4][5][6][8]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[5][6][9]

Causality of Hazards: The hazardous nature of this compound can be attributed to its structure. The brominated aromatic ring can be irritating and toxic, while the primary amine group can cause skin and eye irritation or burns. As a fine powder, it poses an inhalation risk, potentially leading to respiratory tract irritation.[5][6][9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls

The primary line of defense is to handle the material in a controlled environment.

  • Chemical Fume Hood: All weighing, transfers, and solution preparations must be conducted inside a certified chemical fume hood to contain dust and potential vapors.[10]

  • Ventilation: Ensure good general laboratory ventilation to dilute any fugitive emissions.[10][11]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[5][8]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following are mandatory:

Protection TypeSpecificationRationale
Eye/Face Tightly fitting safety goggles with side-shields or a full-face shield.[6][12][13]Protects against splashes and airborne dust from contacting the eyes.[3]
Hand Chemical-impermeable gloves (e.g., Nitrile).[6][12]Gloves must be inspected for integrity before use and disposed of after handling or if contamination is suspected.[6][14] Prevents direct skin contact.
Body A flame-resistant lab coat and closed-toe shoes.[3][12]Protects skin from accidental spills and contamination.
Respiratory A NIOSH-approved respirator with appropriate cartridges.Required if working outside a fume hood, if dust is generated, or during spill cleanup.[3][14][15]

Standard Operating Protocol for Safe Handling

Adherence to a strict, step-by-step protocol minimizes the risk of exposure.

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood is operational and the work surface is decontaminated.

  • Weighing and Transfer:

    • Perform all weighing operations on an analytical balance inside the fume hood.

    • Use anti-static weigh paper or a tared container to prevent dispersal of the solid powder.

    • Utilize a spatula for all transfers; avoid pouring the solid to minimize dust generation.[16]

  • Dissolution:

    • Add the solvent to the vessel containing the weighed compound slowly.

    • Keep the container covered as much as possible during this process.

  • Post-Handling:

    • Thoroughly decontaminate all equipment and the work surface within the fume hood.

    • Carefully remove PPE, avoiding contact with contaminated outer surfaces, and dispose of it in the designated hazardous waste container.[3]

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work.[4][8][10]

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][8][10][11][12] The storage area should be secure and accessible only to authorized personnel.[2][5][8][10][12]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, and other incompatible materials to prevent vigorous or exothermic reactions.[4][5][8][12]

Emergency Protocols

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures
Exposure RouteAction
Inhalation Move the person to fresh air at once.[17] If breathing is difficult or has stopped, provide artificial respiration.[17] Seek immediate medical attention.[2][6][8][12]
Skin Contact Immediately remove all contaminated clothing.[10][12] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][8] Seek immediate medical attention.[2][12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12][17] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[2][8][12]
Ingestion Do NOT induce vomiting.[2][10][18] Rinse the mouth thoroughly with water.[6][12] Seek immediate medical attention.[2][10][12]
Accidental Release (Spill) Protocol
  • Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.[3][16]

  • Ventilate: Ensure the area is well-ventilated, keeping the spill contained within a fume hood if possible.[16][19]

  • Protect: Don all appropriate PPE, including respiratory protection.[19]

  • Contain & Clean: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[10][19] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[6] Avoid creating dust.[14]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal

All waste streams containing (2-Bromo-5-methoxyphenyl)methanamine hydrochloride must be treated as hazardous.

  • Chemical Waste: Dispose of the chemical and any contaminated materials (e.g., absorbent, weigh paper) in a designated, labeled hazardous waste container.[3][16]

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[3]

  • Regulations: All disposal must comply with local, state, and federal environmental regulations.[20][21] Do not pour waste down the drain.[6][19][21]

Safety Workflow Visualization

The following diagram illustrates the lifecycle for the safe handling of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, from procedural planning through to final disposal.

cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling & Disposal cluster_emergency Contingency Protocols plan Project Planning risk Risk Assessment (Review Hazards) plan->risk controls Select Controls (Fume Hood, PPE) risk->controls handling Safe Handling Protocol (Weighing, Transfer) controls->handling storage Proper Storage (Cool, Dry, Sealed) handling->storage decon Decontaminate (Work Area, Glassware) handling->decon spill Spill Response handling->spill first_aid First Aid handling->first_aid waste Segregate Waste (Chemical, PPE) decon->waste dispose Hazardous Disposal waste->dispose

Caption: Workflow for the safe handling of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride.

References

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved from [Link]

  • (2-Bromo-5-fluoro-3-methoxyphenyl)methanamine. (n.d.). PubChem. Retrieved from [Link]

  • (2-bromo-5-methoxyphenyl)methanamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

Spectroscopic Blueprint of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride: A Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (CAS Number: 1170783-74-0), a key building block in contemporary pharmaceutical synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of expected spectroscopic signatures, grounded in fundamental principles and validated by comparative data from structurally similar molecules. Our objective is to provide a robust framework for compound verification, quality control, and the anticipation of analytical behavior.

Molecular Structure and Predicted Spectroscopic Behavior

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative with a molecular formula of C₈H₁₁BrClNO and a molecular weight of 252.54 g/mol .[3] The structure presents several key features that dictate its spectroscopic profile: a 1,2,4-trisubstituted benzene ring, a methoxy group (-OCH₃), a bromine atom, and a protonated aminomethyl group (-CH₂NH₃⁺).

The hydrochloride salt form ensures solubility in polar solvents, such as D₂O or DMSO-d₆, which is a primary consideration for Nuclear Magnetic Resonance (NMR) spectroscopy. The protonation of the amine group will significantly influence the chemical shift of the adjacent methylene protons and will also be evident in Infrared (IR) spectroscopy. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will be a definitive marker in Mass Spectrometry (MS).

Caption: Molecular Structure of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, both ¹H and ¹³C NMR will provide unambiguous evidence of its identity and purity.

Recommended Experimental Protocol: ¹H and ¹³C NMR

The following protocol is a self-validating system designed for acquiring high-quality NMR data for this compound.

  • Sample Preparation: Dissolve 10-15 mg of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its residual proton signal (~2.50 ppm) does not typically interfere with the aromatic or methylene signals of interest, and the acidic amine protons will be observable.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Spectral Width: -2 to 12 ppm.

    • Scans: 16-32 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Pulse Angle: 30-45 degrees.

  • ¹³C NMR Acquisition:

    • Spectral Width: 0 to 180 ppm.

    • Scans: 1024 or more scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Technique: Proton-decoupled (zgpg) to produce singlet peaks for each unique carbon.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methoxy protons, and the ammonium protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~8.4 - 8.8Broad Singlet3H-NH₃⁺The protons on the nitrogen are acidic and exchangeable. In DMSO-d₆, they typically appear as a broad signal.
~7.5 - 7.6Doublet (d)1HH-6 (Aromatic)This proton is ortho to the electron-withdrawing -CH₂NH₃⁺ group and will be downfield. It will appear as a doublet due to coupling with H-4.
~7.2 - 7.3Doublet (d)1HH-3 (Aromatic)This proton is ortho to the bromine atom. Its chemical shift is influenced by both the bromine and the para-methoxy group. It will appear as a doublet from coupling to H-4.
~7.0 - 7.1Doublet of Doublets (dd)1HH-4 (Aromatic)This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
~4.0 - 4.2Singlet/Broad Singlet2H-CH₂-The methylene protons are adjacent to the electron-withdrawing ammonium group, shifting them significantly downfield. Due to the nearby chiral center created by protonation, they might appear as a singlet or slightly broadened.
~3.8Singlet (s)3H-OCH₃The methoxy group protons are shielded and typically appear as a sharp singlet. This is consistent with data from related compounds like 2-Bromo-5-methoxyphenol, where the methoxy signal appears at 3.86 ppm.[4]
Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to the six aromatic carbons and the two aliphatic carbons.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~159C-5 (C-O)The carbon attached to the oxygen of the methoxy group is highly deshielded and will appear furthest downfield in the aromatic region, consistent with data from 2-bromo-5-methoxyphenyl methanesulfonate (~159.9 ppm).[4]
~135C-1 (C-CH₂)The ipso-carbon attached to the aminomethyl group.
~133C-3Aromatic CH carbon adjacent to the bromine.
~118C-6Aromatic CH carbon.
~116C-4Aromatic CH carbon.
~115C-2 (C-Br)The carbon directly bonded to bromine is deshielded, but less so than the carbon bonded to oxygen. Its signal is often broadened due to the quadrupolar moment of the bromine atom.
~55-56-OCH₃The methoxy carbon is highly shielded and appears in the typical range for such functional groups. This is seen in related structures.[4]
~40-45-CH₂-The benzylic carbon, shifted downfield by the adjacent nitrogen.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound.

Recommended Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in methanol or acetonitrile/water (1:1).

  • Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source, operating in positive ion mode. A high-resolution instrument (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.

  • Ionization: ESI in positive mode will readily protonate the free amine if the analysis is done on the free base, or show the cationic part of the salt.

  • Mass Analysis: Scan a mass range of m/z 50-400.

Predicted Mass Spectrum and Interpretation

The key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of one bromine atom.

  • Molecular Ion ([M+H]⁺): The spectrum is expected to show two major peaks of nearly equal intensity at m/z 216.0 and 218.0 . This corresponds to the protonated free base, [C₈H₁₀⁷⁹BrNO + H]⁺ and [C₈H₁₀⁸¹BrNO + H]⁺. This prediction is directly supported by experimental LCMS analysis of the free base, which reported m/z = 216.9, 219.0 for [M+H]⁺.[5] PubChem's predicted monoisotopic mass for the [M+H]⁺ ion is 216.00186 Da.[1]

G cluster_0 Spectroscopic Analysis Workflow Sample Sample: (2-Bromo-5-methoxyphenyl) methanamine hydrochloride NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep MS_Prep Dissolve in MeOH Sample->MS_Prep IR_Prep Prepare KBr Pellet or ATR Sample->IR_Prep NMR_Acq Acquire 1H & 13C Spectra (400 MHz) NMR_Prep->NMR_Acq MS_Acq Acquire ESI-MS Spectrum (Positive Mode) MS_Prep->MS_Acq IR_Acq Acquire FT-IR Spectrum (4000-400 cm-1) IR_Prep->IR_Acq NMR_Data δ, J, Multiplicity NMR_Acq->NMR_Data MS_Data m/z, Isotopic Pattern MS_Acq->MS_Data IR_Data Wavenumber (cm-1) IR_Acq->IR_Data

Sources

solubility of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride in Organic Solvents

Introduction: Understanding the Molecule

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride (CAS No. 1170783-74-0) is a substituted benzylamine derivative.[1][2][3] Such compounds are valuable building blocks in medicinal chemistry and organic synthesis, often serving as precursors for more complex molecular targets in drug discovery.[4] The solubility of this hydrochloride salt is a critical physicochemical parameter that dictates its handling, reaction conditions, purification, and potential formulation pathways. As a hydrochloride salt of a primary amine, its solubility characteristics are dominated by the high polarity of the ammonium group, balanced by the more lipophilic nature of the substituted bromophenyl ring.[5][6]

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride. It moves from theoretical prediction to practical application, offering researchers a robust methodology for their work.

Part 1: Theoretical Solubility Profile and Solvent Selection Rationale

The principle of "like dissolves like" is the cornerstone of solubility prediction. The structure of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride contains distinct regions influencing its interaction with solvents:

  • The Ammonium Hydrochloride Group (-CH₂NH₃⁺Cl⁻): This is an ionic, highly polar functional group capable of strong hydrogen bonding and ion-dipole interactions. This group confers solubility in polar solvents, particularly polar protic solvents. The conversion of the free base amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve bioavailability.[6]

  • The Methoxy Group (-OCH₃): This is a moderately polar group that can act as a hydrogen bond acceptor.

  • The Bromophenyl Ring: This is the largest and most non-polar component of the molecule. Its hydrophobicity will limit solubility in highly polar solvents and promote solubility in solvents with some non-polar character.

Based on this structure, a tiered approach to solvent selection for solubility screening is recommended.

Tier 1: High-Probability Solvents (Polar Protic)

These solvents are capable of both hydrogen bond donation and acceptance and can effectively solvate the ionic hydrochloride group.

  • Methanol (MeOH) & Ethanol (EtOH): High polarity and hydrogen bonding capability are expected to lead to good solubility. General principles for amine hydrochlorides suggest high solubility in these solvents.[5]

  • Water (H₂O): While this guide focuses on organic solvents, water is the ultimate polar protic solvent. Amine hydrochlorides are specifically designed to be water-soluble.[6][7]

Tier 2: Moderate-Probability Solvents (Polar Aprotic)

These solvents possess high dipole moments but do not donate hydrogen bonds. They are effective at solvating cations but less so for anions (Cl⁻).

  • Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): These are powerful, highly polar aprotic solvents. Data for analogous compounds like 2-bromo-4,5-Dimethoxyphenethylamine hydrochloride show solubility in both DMF (5 mg/ml) and DMSO (1 mg/ml), suggesting moderate solubility is likely.[8]

  • Acetonitrile (MeCN): A less polar aprotic solvent where moderate solubility might be expected.[5]

Tier 3: Low-Probability Solvents (Less Polar & Non-Polar)

These solvents lack the polarity to effectively solvate the ionic hydrochloride group, and solubility is expected to be poor.

  • Dichloromethane (DCM) & Chloroform (CHCl₃): While having a dipole moment, their ability to dissolve ionic salts is limited. Data for the similar compound 4-bromo-2,5-dimethoxyphenethylamine hydrochloride indicates solubility in chloroform.[9]

  • Tetrahydrofuran (THF) & Diethyl Ether (Et₂O): Ethers are poor solvents for salts.[10]

  • Toluene & Hexane: These non-polar solvents are highly unlikely to dissolve significant quantities of the salt.[5]

Part 2: A Validated Protocol for Experimental Solubility Determination

To obtain reliable and reproducible data, the isothermal equilibrium shake-flask method is the gold standard. This protocol ensures that the solution is truly saturated at a given temperature.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep_compound Weigh Compound prep_vial Combine in Vial prep_compound->prep_vial prep_solvent Select & Measure Solvent prep_solvent->prep_vial equilibration Agitate at Constant Temp (e.g., 25°C for 24-48h) prep_vial->equilibration check_solid Confirm Excess Solid equilibration->check_solid sampling Allow Solids to Settle check_solid->sampling filtration Filter Supernatant (0.22 µm Syringe Filter) sampling->filtration dilution Dilute Sample filtration->dilution analysis Analyze by HPLC/UV-Vis dilution->analysis calculation Calculate Concentration (mg/mL) analysis->calculation calibration Prepare Calibration Curve calibration->calculation

Caption: Workflow for Isothermal Solubility Determination.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride into a series of glass vials. An excess is critical to ensure saturation is reached.

    • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but 48 hours is preferable to ensure stability.

    • Trustworthiness Check: After the initial equilibration period, take a sample for analysis. Continue agitating for another 4-6 hours and take a second sample. If the concentrations are within 5% of each other, equilibrium has been reached.

  • Sampling and Preparation:

    • Remove vials from the shaker and allow them to stand undisturbed at the same constant temperature until the excess solid has settled.

    • Carefully draw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, tared vial. This step is crucial to remove all undissolved particulates.

    • Accurately weigh the filtered sample, then dilute it with a suitable mobile phase or solvent for analysis.

  • Quantification (HPLC Method Example):

    • Prepare a series of calibration standards of known concentrations of the compound.

    • Analyze the calibration standards and the diluted sample by a validated HPLC-UV method.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for all dilution factors. The final solubility is typically expressed in mg/mL or g/100 mL.

Part 3: Data Presentation and Safety Considerations

Solubility Data Table

The results from the experimental protocol should be recorded systematically. The following table provides a template for organizing the findings.

Solvent ClassSolventExperimentally Determined Solubility (mg/mL at 25°C)Observations
Polar Protic MethanolTo be determined
EthanolTo be determined
Polar Aprotic Dimethyl Sulfoxide (DMSO)To be determined
N,N-Dimethylformamide (DMF)To be determined
AcetonitrileTo be determined
Less Polar Dichloromethane (DCM)To be determined
Tetrahydrofuran (THF)To be determined
Non-Polar TolueneTo be determined
Safety and Handling

As a research chemical, (2-Bromo-5-methoxyphenyl)methanamine hydrochloride should be handled with care. While a specific safety data sheet (SDS) is not widely available, data from analogous brominated and methoxy-substituted aromatic amines and acids provide guidance.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[14]

  • Storage: Store in a cool, dry place in a tightly sealed container, protected from light and moisture.[14][15]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. It is classified as an irritant to the skin, eyes, and respiratory system.[11][13]

Conclusion

References

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • ResearchGate. (n.d.). O-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

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  • SWGDrug. (2005). 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. Retrieved from [Link]

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(2-Bromo-5-methoxyphenyl)methanamine hydrochloride structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative that serves as a crucial building block in the fields of organic synthesis and medicinal chemistry.[1] Its utility in the construction of more complex molecular architectures, particularly for active pharmaceutical ingredients (APIs), necessitates a robust and unambiguous confirmation of its structure and purity.[1] This guide provides a detailed exploration of the essential analytical techniques employed for the comprehensive structural elucidation of this compound.

The narrative that follows is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to explain the causality behind methodological choices, ensuring a self-validating analytical workflow. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by insights into X-ray Crystallography. The integration of data from these orthogonal techniques provides the highest level of confidence in structural assignment and quality assessment.

Molecular Identity and Physicochemical Properties

A foundational step in any structural analysis is the compilation of the compound's known properties. This data serves as a reference against which experimental results are compared.

PropertyValueSource
IUPAC Name (2-bromo-5-methoxyphenyl)methanamine hydrochloride[2]
Molecular Formula C₈H₁₁BrClNO[3][4]
Molecular Weight 252.54 g/mol [4]
Monoisotopic Mass 214.99458 Da (free base)[2][5]
CAS Number 1170783-74-0[3][6]
Canonical SMILES COC1=CC(=C(C=C1)Br)CN.Cl[5]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides unparalleled insight into the carbon-hydrogen framework by mapping the chemical environment of each nucleus. For (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale: Why NMR is Primary

The power of NMR lies in its ability to provide atom-specific information. The chemical shift of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling reveals connectivity between neighboring nuclei. This allows for the piecing together of the molecular puzzle, confirming the precise arrangement of the methoxy group, bromine atom, and aminomethyl substituent on the aromatic ring.

Experimental Protocol: ¹H and ¹³C NMR

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Accurately weigh 10-20 mg of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is often more soluble in these than in CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.[7]

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[7] Higher field strengths provide better signal dispersion and simplify spectral interpretation.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to ensure each unique carbon appears as a singlet. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation: Decoding the Spectra

The expected NMR signals for the compound are predicted below. These predictions are based on established principles of NMR spectroscopy and data from structurally similar compounds.[8][9]

Predicted ¹H NMR Spectrum (in DMSO-d₆)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic H (H6)~7.6Doublet (d)1HOrtho-coupled to H4. Deshielded by adjacent bromine.
Aromatic H (H4)~7.2Doublet of doublets (dd)1HOrtho-coupled to H6 and meta-coupled to H3.
Aromatic H (H3)~7.0Doublet (d)1HMeta-coupled to H4. Shielded by the methoxy group.
Benzyl CH₂~4.0Singlet (s) or Quartet (q)2HAdjacent to the aromatic ring and the -NH₃⁺ group. May show coupling to NH₃⁺ protons.
Methoxy OCH₃~3.8Singlet (s)3HCharacteristic shift for an aryl methoxy group.
Ammonium NH₃⁺~8.5 (variable)Broad singlet (br s)3HChemical shift is concentration and temperature-dependent. Protons are acidic and may exchange.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C5 (C-OCH₃)~159Aromatic carbon attached to the strongly electron-donating oxygen atom.
C1 (C-CH₂NH₃⁺)~135Quaternary aromatic carbon.
C4~125Aromatic CH carbon.
C6~118Aromatic CH carbon.
C3~115Aromatic CH carbon.
C2 (C-Br)~112Aromatic carbon attached to bromine; shielding effect.
OCH₃~56Carbon of the methoxy group.
CH₂~40Benzyl carbon, deshielded by the adjacent nitrogen.
Workflow Visualization

Caption: Workflow for NMR-based structural elucidation.

Part 2: Mass Spectrometry (MS) - Molecular Weight and Elemental Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition of a compound.

Expertise & Rationale: Why MS is Essential

For (2-Bromo-5-methoxyphenyl)methanamine, MS provides two critical pieces of evidence. First, it confirms the overall molecular mass. Second, and most importantly, it provides definitive proof of the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. This results in a characteristic isotopic pattern (two peaks of nearly equal intensity, separated by 2 Da) for the molecular ion and any bromine-containing fragments, which is a highly reliable diagnostic tool.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source. ESI is the method of choice for pre-formed salts like hydrochlorides, as it generates ions directly from solution with minimal fragmentation.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The expected ion will be the protonated free base, [M+H]⁺. Scan a mass range appropriate for the compound, for example, m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical calculated mass. Analyze the isotopic pattern to confirm the presence of bromine.

Data Interpretation: Predicting the Mass Spectrum
  • Molecular Ion: The free base has a molecular formula of C₈H₁₀BrNO.[2][5] In ESI+ mode, the expected species is [C₈H₁₀BrNO + H]⁺.

  • Expected m/z:

    • For the ⁷⁹Br isotope: [M+H]⁺ ≈ 216.0019 Da

    • For the ⁸¹Br isotope: [M+H]⁺ ≈ 217.9998 Da

  • Isotopic Pattern: The key diagnostic will be two peaks of nearly equal intensity at m/z ~216 and ~218, corresponding to the protonated molecule containing ⁷⁹Br and ⁸¹Br, respectively.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways could include the loss of the aminomethyl group (-CH₂NH₂) or cleavage of the C-Br bond.

Workflow Visualization

Caption: Workflow for Mass Spectrometry analysis.

Part 3: Complementary Techniques for Complete Characterization

While NMR and MS provide the core structural data, other techniques offer valuable confirmatory information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule based on their characteristic vibrations.

  • Rationale: For this compound, FT-IR is used to quickly verify the presence of the amine (as an ammonium salt), the aromatic ring, the ether linkage, and the C-Br bond.

  • Protocol: The spectrum is typically acquired from a small amount of solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[7]

  • Expected Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-2800N-H StretchAmmonium (-NH₃⁺)
3050-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic (CH₂, OCH₃)
~1600, ~1480C=C StretchAromatic Ring
~1250C-O StretchAryl Ether
700-500C-Br StretchAryl Bromide
X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.

  • Rationale: While not a routine technique due to the requirement of high-quality single crystals, it provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. The resulting crystal structure can serve as an absolute reference standard.[10][11]

  • Protocol: This involves growing a suitable single crystal from solution, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The structure is then solved and refined using specialized software.

Synthesis Context and Quality Control

A comprehensive analysis acknowledges the compound's synthetic origin to anticipate potential impurities. A common route involves the reduction of 2-bromo-5-methoxybenzonitrile.[12]

  • Causality: Knowing the synthetic pathway is critical for developing a robust quality control method. For instance, if the starting material is 2-bromo-5-methoxybenzaldehyde, potential impurities could include the corresponding imine or unreacted aldehyde.[12] If starting from 3-methoxyphenol, isomeric impurities like 4-bromo-3-methoxyphenol could be present.[13] The analytical methods described (especially NMR and MS) are adept at detecting these and other process-related impurities.

Conclusion

The structural analysis of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a multi-faceted process that relies on the synergistic application of modern analytical techniques. High-field NMR spectroscopy serves to elucidate the detailed carbon-hydrogen framework and substituent positions. High-resolution mass spectrometry provides definitive confirmation of the molecular weight and elemental formula, with the bromine isotopic pattern acting as a crucial diagnostic signature. Complementary techniques like FT-IR spectroscopy offer rapid verification of functional groups.

By integrating the data from these orthogonal methods, researchers and drug developers can achieve an unequivocal confirmation of the molecule's identity, purity, and integrity, ensuring its suitability for downstream applications in research and development. This rigorous, evidence-based approach underpins scientific integrity and is fundamental to the advancement of chemical and pharmaceutical sciences.

References

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A Senior Application Scientist's Guide to (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride: Synthesis, Commercial Availability, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to a Versatile Chemical Intermediate

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative that serves as a crucial building block in modern organic synthesis. Its structural features—a reactive bromine atom and an electron-donating methoxy group on a phenyl ring, attached to a methanamine hydrochloride moiety—make it a highly versatile intermediate for constructing more complex molecular architectures. Primarily utilized in the pharmaceutical and agrochemical industries, this compound is instrumental in the development of novel bioactive molecules.[1] This guide provides an in-depth overview of its chemical properties, synthesis, commercial landscape, and practical applications for professionals in research and drug development.

Part 1: Physicochemical and Structural Characteristics

Understanding the fundamental properties of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride is essential for its effective use in synthesis, including handling, reaction setup, and purification. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free amine base.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 1170783-74-0[2][3][4]
Molecular Formula C₈H₁₁BrClNO[2][3][4]
Molecular Weight 252.54 g/mol [2][4]
IUPAC Name (2-bromo-5-methoxyphenyl)methanamine;hydrochloridePubChem
Synonyms 2-Bromo-5-methoxybenzylamine HCl[2]
Appearance Typically a white to off-white crystalline powder or solid[5]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[6][7]

The structure, available on PubChem under CID 24691009 for the free base, features a strategic arrangement of functional groups that dictates its reactivity.[8] The bromine atom is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the amine group is a nucleophile ready for acylation, alkylation, or reductive amination.

Part 2: Synthesis, Reactivity, and Quality Control

Synthetic Pathways: From Precursor to Final Product

The commercial synthesis of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride typically originates from readily available precursors like 2-bromo-5-methoxybenzaldehyde or 2-bromo-5-methoxybenzonitrile. The choice of starting material dictates the primary conversion strategy.

Route A: Reductive Amination of an Aldehyde This is a common and efficient method starting from 2-bromo-5-methoxybenzaldehyde (CAS: 7507-86-0).[9][10] The aldehyde is reacted with an ammonia source, often in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃), to form the primary amine.[11]

Route B: Reduction of a Nitrile An alternative pathway involves the chemical reduction of 2-bromo-5-methoxybenzonitrile.[12] Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., borane-tetrahydrofuran) are used to convert the nitrile group directly to a primary amine.[12][13]

Following the synthesis of the free amine, (2-Bromo-5-methoxyphenyl)methanamine, the final step involves its conversion to the hydrochloride salt. This is typically achieved by treating a solution of the amine in an appropriate organic solvent (like diethyl ether or isopropanol) with hydrochloric acid. The salt then precipitates out of the solution and can be isolated by filtration.

Visualizing a Key Synthetic Workflow

The following diagram illustrates the reductive amination pathway, a frequently employed method in laboratory and industrial settings.

G cluster_0 Route A: Reductive Amination cluster_1 Final Salt Formation start 2-Bromo-5-methoxybenzaldehyde product_amine (2-Bromo-5-methoxyphenyl)methanamine (Free Base) start->product_amine Reductive Amination reagents Ammonia Source (e.g., NH4OAc) + Reducing Agent (e.g., NaBH3CN) reagents->product_amine final_product (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride product_amine->final_product Protonation/ Precipitation reagent_hcl Hydrochloric Acid (HCl) in Organic Solvent reagent_hcl->final_product

Caption: Workflow for the synthesis via reductive amination.

Analytical Characterization and Quality Control

To ensure the compound meets the stringent requirements for research and development, suppliers rely on a suite of analytical techniques to verify its identity, purity, and quality.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring all protons and carbons are present in the correct chemical environment.[14]

  • High-Performance Liquid Chromatography (HPLC) : This technique is essential for determining the purity of the compound, typically reported as a percentage (e.g., >95%, >98%).

  • Mass Spectrometry (MS) : MS confirms the molecular weight of the compound and can help identify any impurities.[14]

Part 3: Commercial Availability and Procurement

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is readily available from a variety of chemical suppliers who specialize in providing building blocks for research and development. It is typically sold in quantities ranging from milligrams to kilograms. Researchers should note that this compound is intended for research use only (RUO) and not for human or veterinary use.[15]

Table 2: Selected Commercial Suppliers

SupplierTypical PurityNotes
Sigma-Aldrich (Merck) Not specified, sold as part of an early discovery collection. Buyer assumes responsibility for purity confirmation.A major global supplier with a vast catalog of research chemicals.
BLD Pharm ≥95%Offers various pack sizes and provides online ordering.[3]
Santa Cruz Biotechnology Research GradeA key provider of biochemicals and reagents for life science research.[4]
A-A Blocks Not specified for this exact compound, but offers related structures.Specializes in building blocks for drug discovery.[16]
Matrix Scientific Research GradeFocuses on providing novel and rare organic compounds.[17]

Note: Availability and purity specifications are subject to change. It is crucial to consult the supplier's website and Certificate of Analysis (CoA) for the most current information.

Part 4: Applications in Drug Discovery and Development

The true value of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride lies in its application as a scaffold or intermediate in synthesizing target molecules. Its structure is frequently incorporated into compounds targeting the central nervous system (CNS).

  • Serotonin Receptor Ligands : The 2,5-dimethoxyphenyl moiety is a classic pharmacophore found in many potent serotonin 5-HT₂A receptor agonists.[11] This building block provides a direct route to introduce this key structural element, with the bromo- and amino- functionalities allowing for further molecular elaboration to fine-tune selectivity and potency.

  • Antitumor Agents : Substituted benzenesulfonamides, which can be synthesized from primary amines like this one, have shown promise as antitumor agents that target microtubule dynamics.[18] The methoxyphenyl group is a feature in some compounds designed to bind to the colchicine site of tubulin.

  • PI3K/mTOR Inhibitors : The related 2-bromo-5-methoxypyridine scaffold has been used to generate potent dual PI3K/mTOR inhibitors for cancer therapy.[19] The principles of using a bromo-substituted aromatic amine as a handle for Suzuki coupling are directly applicable.

Part 5: Safety, Handling, and Storage Protocols

As with any laboratory chemical, proper handling of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride is paramount. The information below is a summary and should be supplemented by a thorough review of the supplier-specific Safety Data Sheet (SDS).

Hazard Profile:

  • Skin and Eye Irritation : May cause skin irritation and serious eye irritation.[6][7]

  • Respiratory Irritation : May be harmful if inhaled and can cause respiratory tract irritation.[6][7]

  • Ingestion : May be harmful if swallowed.[6]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[20]

  • Ventilation : Use only outdoors or in a well-ventilated area, such as under a chemical fume hood.[20]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[20]

Storage Guidelines:

  • Store in a dry, cool, and well-ventilated place.[6]

  • Keep the container tightly closed to prevent moisture absorption and degradation.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a commercially accessible and highly valuable chemical intermediate for researchers in drug discovery and organic synthesis. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity profile make it an essential tool for creating complex molecular entities, particularly for CNS-active compounds. By adhering to rigorous safety protocols and leveraging the commercial supply chain, scientists can effectively integrate this building block into their research and development workflows to accelerate the discovery of next-generation therapeutics.

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The Strategic Role of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block with Significant Potential

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride, also known as 2-bromo-5-methoxybenzylamine hydrochloride, is a key organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive bromine atom, a methoxy group, and a primary amine on a benzene ring, makes it a highly versatile building block for the synthesis of a wide array of complex molecules.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, with a particular focus on its instrumental role in the development of novel therapeutic agents and functional materials.

The strategic placement of the bromo, methoxy, and aminomethyl functionalities allows for a variety of chemical transformations. The bromine atom is particularly amenable to cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.[1] The primary amine serves as a nucleophile or can be readily converted into other functional groups, while the methoxy group influences the electronic properties of the aromatic ring, directing further substitutions. This trifecta of reactivity makes (2-Bromo-5-methoxyphenyl)methanamine a valuable precursor for creating structurally diverse molecular scaffolds.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride is crucial for its effective use in synthesis.

PropertyValue
CAS Number 91933-76-5
Molecular Formula C8H11BrClNO
Molecular Weight 252.54 g/mol [3]
Appearance White to off-white crystalline powder
Storage 2-8°C, protected from light, stored under an inert gas[1]

Proper handling and storage are essential to maintain the integrity of the compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. Due to its potential as a skin and eye irritant, appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.

Synthetic Pathways to (2-Bromo-5-methoxyphenyl)methanamine

The synthesis of (2-Bromo-5-methoxyphenyl)methanamine typically originates from more readily available starting materials. A common synthetic route involves the reduction of the corresponding nitrile, 2-bromo-5-methoxybenzonitrile.

Workflow for the Synthesis of (2-Bromo-5-methoxyphenyl)methanamine

G cluster_0 Synthesis of 2-Bromo-5-methoxybenzoic acid cluster_1 Conversion to Nitrile cluster_2 Reduction to Amine m-Anisic_acid m-Anisic acid Bromination Bromination (Br2, Acetic Acid) m-Anisic_acid->Bromination 2-Bromo-5-methoxybenzoic_acid 2-Bromo-5-methoxybenzoic acid Bromination->2-Bromo-5-methoxybenzoic_acid Amidation_Dehydration Amidation/Dehydration (Ammonia, Heat) 2-Bromo-5-methoxybenzoic_acid->Amidation_Dehydration 2-Bromo-5-methoxybenzonitrile 2-Bromo-5-methoxybenzonitrile Amidation_Dehydration->2-Bromo-5-methoxybenzonitrile Reduction Reduction (Borane-THF complex) 2-Bromo-5-methoxybenzonitrile->Reduction Target_Compound (2-Bromo-5-methoxyphenyl)methanamine Reduction->Target_Compound

Caption: Synthetic workflow from m-anisic acid to the target compound.

Detailed Experimental Protocol: Reduction of 2-Bromo-5-methoxybenzonitrile[5]
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromo-5-methoxybenzonitrile (10.0 g, 47.2 mmol) in dry tetrahydrofuran (100 mL).

  • Cooling: Cool the solution in an ice bath.

  • Addition of Reducing Agent: Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (75 mL, 75 mmol) dropwise over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of ice water, followed by a saturated aqueous solution of sodium carbonate.

  • Workup: Remove the tetrahydrofuran under reduced pressure. Extract the aqueous residue multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield (2-Bromo-5-methoxyphenyl)methanamine.[4]

Alternative synthetic strategies may start from 2-bromo-5-methoxybenzaldehyde.[4]

Core Applications in Organic Synthesis

The utility of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride lies in its ability to serve as a versatile scaffold for the construction of more complex molecular architectures, particularly in the pharmaceutical industry.[1]

Role as a Precursor in the Synthesis of Biologically Active Molecules

This compound is a valuable precursor for a variety of biologically active molecules, including potential therapeutic agents for neurological and psychiatric disorders.[1] The presence of the bromo and methoxy groups makes it a versatile reagent in cross-coupling reactions, which are essential for building aromatic systems in medicinal chemistry.[1]

Application in the Synthesis of Heterocyclic Compounds

The primary amine functionality of (2-Bromo-5-methoxyphenyl)methanamine allows for its use in the construction of various heterocyclic ring systems, which are prevalent in many drug molecules. These reactions often involve condensation with carbonyl compounds or other electrophilic partners.

Utility in the Development of Novel Bioactive Compounds

Derivatives of (2-Bromo-5-methoxyphenyl)methanamine have shown promise in various therapeutic areas. For instance, related bromo- and methoxy-substituted phenyl derivatives have been investigated as potent cytotoxic compounds and as inhibitors of fibroblast growth factor receptor-1 (FGFR1).[5][6][7]

Illustrative Reaction Scheme: N-Alkylation

Start (2-Bromo-5-methoxyphenyl)methanamine Reagent Alkyl Halide (R-X) Base Start->Reagent Product N-Alkyl-(2-Bromo-5-methoxyphenyl)methanamine Reagent->Product

Caption: General scheme for the N-alkylation of the primary amine.

Case Study: Synthesis of FGFR1 Inhibitors

Recent research has highlighted the use of bromo-methoxyphenyl derivatives in the development of novel inhibitors for Fibroblast Growth Factor Receptor-1 (FGFR1), a promising target in cancer therapy.[5] While not directly using (2-Bromo-5-methoxyphenyl)methanamine, the synthetic strategies employed for related structures underscore the importance of this chemical scaffold.

For example, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized and evaluated as FGFR1 inhibitors.[5] The synthesis involved the coupling of 4-bromo-2-nitrobenzoic acid with 3,5-dimethoxyaniline.[5] This highlights the general utility of bromo-substituted aromatic compounds in the construction of pharmacologically active molecules.

Conclusion and Future Outlook

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a cornerstone building block in modern organic synthesis, offering a unique combination of reactive sites that enable the efficient construction of complex and diverse molecular architectures. Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of novel therapeutic agents. As the demand for more sophisticated and targeted drugs continues to grow, the strategic importance of versatile and reliable building blocks like (2-Bromo-5-methoxyphenyl)methanamine is set to increase, paving the way for future innovations in drug discovery and development.

References

  • MySkinRecipes. (2-Bromo-5-methoxyphenyl)methanamine.
  • Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f.
  • ChemicalBook. 2-BROMO-5-METHOXYBENZYLAMINE synthesis.
  • NIH. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
  • PubMed. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
  • Taylor & Francis Online. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
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  • PubChemLite. (2-bromo-5-methoxyphenyl)methanamine hydrochloride (C8H10BrNO).
  • ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • ChemicalBook. 2-BROMO-5-METHOXYBENZOIC ACID synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Comprehensive Overview and Applications.
  • Google Patents. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
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Methodological & Application

The Versatile Building Block: Application Notes for (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a key starting material for medicinal chemists, particularly in the development of neurologically active compounds. Its distinct substitution pattern, featuring a bromine atom and a methoxy group on the phenyl ring, provides a versatile scaffold for the synthesis of targeted therapeutics. This guide offers in-depth application notes and detailed protocols for researchers, scientists, and drug development professionals, moving beyond simple procedural steps to explain the strategic rationale behind its use.

I. Core Concepts: The Strategic Importance of the 2-Bromo-5-methoxy Scaffold

The utility of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride in medicinal chemistry is primarily centered on its role as a precursor to substituted phenethylamines and related structures that exhibit high affinity for serotonin receptors, most notably the 5-HT2A receptor.[1][2] The 2,5-dimethoxy substitution pattern is a well-established pharmacophore for 5-HT2A agonism, a target of significant interest for treating a range of psychiatric disorders.[1][2][3]

The bromine atom at the 2-position serves two primary strategic purposes:

  • A Handle for Further Functionalization: The bromine atom is an excellent leaving group for various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5][6] This allows for the introduction of a wide array of aryl and heteroaryl groups, enabling the exploration of the chemical space around the core scaffold to fine-tune pharmacological properties.

  • Modulation of Pharmacological Activity: While often used as a synthetic handle, the bromine atom itself can influence the biological activity of the final compound. In the context of 5-HT2A agonists, halogen substituents at this position are known to modulate potency and selectivity.[7][8]

The methoxy group at the 5-position is crucial for receptor interaction, likely through hydrogen bonding within the receptor's binding pocket.[9] The removal of either the 2- or 5-methoxy group in related phenethylamine agonists leads to a significant drop in potency, underscoring the importance of this specific substitution pattern.[2][9]

II. Key Applications in Drug Discovery

The principal application of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride is in the synthesis of potent and selective serotonin 5-HT2A receptor agonists. These compounds are of interest for their potential therapeutic applications in treating depression, anxiety, and other neuropsychiatric disorders. The general workflow involves the modification of the primary amine and/or substitution of the bromine atom to generate a library of diverse analogs for biological screening.

III. Experimental Protocols

Protocol 1: N-Alkylation of (2-Bromo-5-methoxyphenyl)methanamine

This protocol details a representative procedure for the N-alkylation of the title compound, a common first step in the synthesis of more complex drug candidates. This example uses an alkyl halide as the electrophile.

Objective: To synthesize an N-alkylated derivative of (2-Bromo-5-methoxyphenyl)methanamine.

Materials:

  • (2-Bromo-5-methoxyphenyl)methanamine hydrochloride

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Reagents and solvents for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of the amine).

  • Add the base (e.g., K₂CO₃, 2.5 eq) to the stirred suspension. The base will neutralize the hydrochloride salt and deprotonate the amine, increasing its nucleophilicity.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide (1.2 eq) to the reaction mixture. For primary amines, slow, dropwise addition is recommended to favor mono-alkylation.[10]

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Water can interfere with the reaction by reacting with the base and potentially hydrolyzing the alkyl halide.

  • Excess Base: Ensures complete deprotonation of the amine hydrochloride and neutralization of the acid formed during the reaction.

  • Heating: Increases the reaction rate, but the temperature should be carefully controlled to avoid decomposition.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Derivative

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction on a suitably protected derivative of (2-Bromo-5-methoxyphenyl)methanamine. The amine must first be protected (e.g., as a Boc-carbamate) to prevent interference with the palladium catalyst.

Objective: To introduce an aryl or heteroaryl group at the 2-position of the phenyl ring.

Materials:

  • N-Boc-(2-Bromo-5-methoxyphenyl)methanamine (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Standard glassware for organic synthesis under inert conditions

  • Reagents and solvents for workup and purification

Procedure:

  • In a Schlenk flask, combine N-Boc-(2-Bromo-5-methoxyphenyl)methanamine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Deprotect the Boc group under acidic conditions (e.g., TFA in DCM) to yield the final product.

Self-Validating System:

  • TLC/LC-MS Monitoring: Regular monitoring of the reaction allows for the determination of the reaction endpoint and can indicate the formation of side products.

  • Control Reaction: Running the reaction without the palladium catalyst will demonstrate its necessity for the transformation.

IV. Visualization of Synthetic Pathways

G A (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride B N-Alkylated Derivative A->B  Protocol 1:  N-Alkylation   C N-Boc Protected Intermediate A->C  Boc Protection   D Suzuki Coupling Product C->D  Protocol 2:  Suzuki Coupling   E Final Biaryl Compound D->E  Deprotection  

Caption: Synthetic utility of the starting material.

V. Structure-Activity Relationship (SAR) Insights

The 2,5-dimethoxyphenethylamine scaffold is a cornerstone for potent 5-HT2A receptor agonists.[1] Key SAR takeaways for compounds derived from (2-Bromo-5-methoxyphenyl)methanamine include:

  • The 2,5-Dimethoxy Motif is Critical: As previously mentioned, both methoxy groups are crucial for high-affinity binding and functional potency at the 5-HT2A receptor.[2][9]

  • N-Benzyl Substitution Enhances Affinity: The addition of a benzyl group to the nitrogen of the phenethylamine side chain can significantly increase binding affinity and functional activity at the 5-HT2A receptor.[3][11]

  • 4-Position Substitution: While our starting material has a bromine at the 2-position, many potent 5-HT2A agonists, such as 2C-B, feature a halogen at the 4-position.[8][12] This highlights the potential for isomerization or starting with a different regioisomer to access different pharmacological profiles.

Compound ClassKey Structural FeaturesGeneral 5-HT2A Activity
2C-X Analogs2,5-DimethoxyphenethylaminePotent Agonists
N-Benzyl DerivativesN-benzyl-2,5-dimethoxyphenethylamineHigh-Potency Agonists

VI. Conclusion

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a valuable and versatile starting material for the synthesis of novel compounds targeting the serotonin system. Its strategic placement of functional groups allows for a wide range of chemical modifications, making it an ideal scaffold for generating libraries of compounds for drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their pursuit of new and improved therapeutics.

References

  • Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. Available from: [Link]

  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ResearchGate. Available from: [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. Available from: [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC - NIH. Available from: [Link]

  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. PubMed Central. Available from: [Link]

  • 2C B Synthesis IceCool PDF. Scribd. Available from: [Link]

  • 4‐Aryl‐Substituted 2,5‐Dimethoxyphenethylamines: Synthesis and Serotonin 5‐HT2A Receptor Affinities. Semantic Scholar. Available from: [Link]

  • Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science. Available from: [Link]

  • 2C-B Synthesis Guide and Dosage. Scribd. Available from: [Link]

  • Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. PubMed. Available from: [Link]

  • Synthesis of 2C-B from Anise Oil (Anethole). The Hive Novel Discourse. Available from: [Link]

  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. NIH. Available from: [Link]

  • Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists. Semantic Scholar. Available from: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC - NIH. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available from: [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-Portal.org. Available from: [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. Available from: [Link]

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Application Note & Protocol: N-alkylation of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic N-Alkylation for Advanced Intermediate Synthesis

N-alkylation is a cornerstone transformation in organic synthesis, providing a direct pathway to construct secondary and tertiary amines from primary amine precursors. The target molecule, (2-bromo-5-methoxyphenyl)methanamine, is a valuable building block in medicinal chemistry and materials science. Its substituted phenyl ring offers multiple points for further functionalization, making its N-alkylated derivatives highly sought-after intermediates for complex molecular architectures.

This guide provides a comprehensive overview of two primary methodologies for the N-alkylation of (2-bromo-5-methoxyphenyl)methanamine hydrochloride:

  • Reductive Amination: A highly controlled and selective one-pot reaction with carbonyl compounds.

  • Direct Alkylation: A classical Sₙ2 approach using alkyl halides.

We will delve into the mechanistic rationale behind each protocol, offering field-proven insights to guide experimental choices and troubleshoot potential challenges. Reductive amination is frequently the superior strategy as it elegantly circumvents the pervasive issue of overalkylation often encountered in direct alkylation methods.[1][2][3]

Method 1: Reductive Amination for Controlled Mono-Alkylation

Principle and Mechanistic Insight

Reductive amination is a robust and highly efficient method for forming C-N bonds. The reaction proceeds in a sequential, one-pot manner involving two key steps:

  • Imine/Iminium Ion Formation: The primary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration of the resulting hemiaminal intermediate yields a C=N double bond, forming an imine.[4][5][6] In weakly acidic conditions, this imine is protonated to form a highly electrophilic iminium ion.

  • In-Situ Reduction: A carefully chosen reducing agent, present in the same pot, selectively reduces the iminium ion to the final secondary amine.[5][7]

The true power of this method lies in the choice of the reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this transformation.[8][9] Its steric bulk and electron-withdrawing acetate groups render it a mild and selective hydride donor.[8] It reduces the electrophilic iminium ion intermediate significantly faster than it reduces the starting aldehyde or ketone.[9][10] This chemoselectivity is the cornerstone of the one-pot protocol's success, preventing wasteful consumption of the carbonyl starting material and ensuring high yields of the desired amine.[8] In contrast, stronger reducing agents like sodium borohydride (NaBH₄) would indiscriminately reduce the starting carbonyl, while the historically used sodium cyanoborohydride (NaBH₃CN) poses significant toxicity risks due to the potential release of cyanide.[10][11][12]

Visualizing the Mechanism

G cluster_1 Step 1: Imine/Iminium Formation cluster_2 Step 2: Reduction Amine Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (R'C(O)R'') Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion [R-N+=C(R')R''] Imine->Iminium + H+ (cat. Acid) Product Secondary Amine (R-NH-CH(R')R'') Iminium->Product Reduction STAB NaBH(OAc)3 (STAB) STAB->Product Hydride Transfer

Caption: Reaction mechanism of reductive amination using STAB.

Experimental Protocol

Materials & Equipment:

  • (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (1.0 eq.)

  • Aldehyde or Ketone (1.1 - 1.2 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.3 - 1.5 eq.)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[8][11]

  • Glacial Acetic Acid (optional, 0.1 eq., especially for ketones)[8][12]

  • Round-bottom flask, magnetic stirrer, argon/nitrogen balloon, standard glassware for workup and purification.

Step-by-Step Procedure:

  • Amine Free-Basing: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (1.0 eq.) and anhydrous DCE (approx. 0.1 M concentration). Add triethylamine (1.1 eq.) and stir the resulting suspension for 15 minutes at room temperature. This step is crucial to neutralize the hydrochloride salt and generate the free, nucleophilic primary amine.

  • Imine Formation: Add the selected aldehyde or ketone (1.1 eq.) to the mixture. If using a less reactive ketone, add a catalytic amount of glacial acetic acid (0.1 eq.). Stir the reaction for 1-2 hours at room temperature to allow for the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Data Presentation: Representative Reactions
Carbonyl CompoundReducing AgentSolventTime (h)Typical Yield (%)
BenzaldehydeSTABDCE685 - 95
AcetoneSTABDCE1280 - 90
CyclohexanoneSTABDCM1088 - 96

Method 2: Direct Alkylation with Alkyl Halides

Principle and Strategic Considerations

Direct N-alkylation via an Sₙ2 mechanism is a classic method for C-N bond formation.[3][13] The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.

The primary and most significant challenge with this method is overalkylation .[2] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine, and potentially a third event leading to a quaternary ammonium salt.[2][14]

Strategies to Favor Mono-alkylation:

  • Stoichiometry Control: Use a large excess (3-10 equivalents) of the starting primary amine relative to the alkylating agent.[2]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain its concentration at a minimum, favoring reaction with the more abundant primary amine.[2]

This method is generally reserved for situations where the alkylating agent is inexpensive or when the resulting product mixture can be easily separated.

Experimental Protocol

Materials & Equipment:

  • (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (1.0 eq.)

  • Alkyl Halide (e.g., methyl iodide, benzyl bromide) (1.0 - 1.1 eq.)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 - 3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[2][13]

  • Standard laboratory glassware for reaction, workup, and purification.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (1.0 eq.) and potassium carbonate (2.5 eq.) in anhydrous DMF. At least two equivalents of base are required: one to free the amine and another to neutralize the hydrohalic acid (H-X) generated during the reaction.

  • Alkylation: Slowly add the alkyl halide (1.0 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the mixture to 40-60 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash extensively with brine to remove DMF, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography. Be prepared to separate the desired secondary amine from the starting material and overalkylation byproducts.

Data Presentation: Representative Reactions
Alkyl HalideBaseSolventTemp (°C)Typical Yield (%)
Methyl IodideK₂CO₃DMF4040 - 60
Benzyl BromideK₂CO₃MeCN6050 - 70
Ethyl BromideEt₃NDMF5045 - 65
Yields are highly variable and depend on stoichiometry and success in separating byproducts.
Visualizing the Experimental Workflow

G cluster_reductive Reductive Amination Workflow cluster_direct Direct Alkylation Workflow RA1 1. Dissolve Amine HCl & Base in DCE/DCM RA2 2. Add Aldehyde/ Ketone (Stir 1-2h) RA1->RA2 RA3 3. Add STAB (Portion-wise) RA2->RA3 RA4 4. Stir 4-16h at RT (Monitor by TLC/LCMS) RA3->RA4 RA5 5. Quench (aq. NaHCO3) & Extract RA4->RA5 RA6 6. Purify (Column Chromatography) RA5->RA6 RA_P Pure Secondary Amine RA6->RA_P DA1 1. Suspend Amine HCl & Base in DMF/MeCN DA2 2. Add Alkyl Halide (Slowly) DA1->DA2 DA3 3. Heat 40-60°C (Monitor by TLC/LCMS) DA2->DA3 DA4 4. Quench (Water) & Extract DA3->DA4 DA5 5. Purify (Column Chromatography) DA4->DA5 DA_P Secondary Amine + Byproducts DA5->DA_P

Caption: Comparative experimental workflows for N-alkylation methods.

Troubleshooting & Field Insights

MethodProblemPotential Cause(s)Recommended Solution(s)
Reductive Amination Low or No Conversion 1. Inactive STAB reagent. 2. Wet solvent/reagents. 3. Insufficient base to free amine. 4. Sluggish imine formation (ketones).1. Use a fresh bottle of STAB or test its activity.[9] 2. Ensure all glassware is oven-dried and use anhydrous solvents; STAB is water-sensitive.[9][11] 3. Ensure at least 1.1 eq. of base was added and stirred sufficiently before adding other reagents. 4. Add catalytic acetic acid and/or increase the reaction time before adding STAB.
Direct Alkylation Significant Overalkylation 1. Secondary amine product is more nucleophilic. 2. Alkyl halide concentration is too high.1. This is an inherent challenge. Switch to reductive amination for better control.[2] 2. Use a large excess of the starting primary amine and add the alkyl halide very slowly using a syringe pump.
Direct Alkylation No Reaction 1. Alkyl halide is not reactive enough. 2. Insufficient temperature.1. The reactivity order is R-I > R-Br > R-Cl. Consider using a more reactive halide.[13] 2. Increase the reaction temperature, but be aware this may also increase the rate of overalkylation.

References

  • Vertex AI Search, Grounding API Result [Common Conditions for Reductive Amin
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  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-218). American Chemical Society.
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  • Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available from: [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available from: [Link]

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The Versatile Scaffold: (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Therapeutic Potential with a Key Building Block

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex and potent therapeutic agents. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride has emerged as a highly valuable and versatile building block, offering medicinal chemists a strategic entry point into a diverse array of bioactive molecular architectures. Its unique substitution pattern—a bromine atom ortho to an aminomethyl group and a methoxy group meta to the bromine—provides a rich chemical handle for a variety of synthetic transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this building block, complete with detailed protocols for the synthesis of key intermediates and the biological evaluation of the resulting compounds. The inherent reactivity of the aryl bromide and the primary amine allows for sequential or orthogonal functionalization, making it a cornerstone in the synthesis of molecules targeting critical biological pathways, particularly in neuroscience and oncology.

Table 1: Physicochemical Properties of (2-Bromo-5-methoxyphenyl)methanamine

PropertyValue
CAS Number 887581-09-1 (free base)
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
Appearance White to off-white powder
Storage 2-8°C, protected from light, under inert gas[1]

Strategic Synthetic Applications: From Starting Material to Bioactive Candidate

The strategic placement of the bromo, methoxy, and aminomethyl groups on the phenyl ring makes (2-Bromo-5-methoxyphenyl)methanamine a powerful synthon. The primary amine serves as a nucleophile for N-alkylation, acylation, and sulfonylation reactions, while the aryl bromide is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This dual reactivity allows for the systematic exploration of chemical space and the generation of compound libraries with diverse pharmacological profiles.

General Workflow for Bioactive Molecule Synthesis

The following diagram illustrates a generalized workflow for the utilization of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride in a drug discovery program.

G cluster_0 Building Block & Derivatization cluster_1 Bioactive Molecule Synthesis cluster_2 Biological Evaluation Start (2-Bromo-5-methoxyphenyl)methanamine HCl N_Alkylation N-Alkylation / Acylation / Sulfonylation Start->N_Alkylation Nucleophilic Substitution Cross_Coupling Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) Start->Cross_Coupling Aryl Bromide Reactivity Intermediate Functionalized Intermediate N_Alkylation->Intermediate Cross_Coupling->Intermediate Final_Compound Bioactive Molecule Candidate Intermediate->Final_Compound Further Synthetic Steps Target_Binding Target Binding Assay (e.g., Radioligand Binding) Final_Compound->Target_Binding Cell_Based_Assay Cell-Based Functional Assay (e.g., Cell Viability) Target_Binding->Cell_Based_Assay Validate Activity

Caption: General workflow from building block to biological evaluation.

Application I: Synthesis of Serotonin 5-HT2A Receptor Agonists for Neurological Disorders

The 5-HT2A receptor, a G protein-coupled receptor, is a key player in the central nervous system, modulating processes such as learning, memory, and cognition.[2][3][4] Its dysregulation has been implicated in a range of neuropsychiatric conditions, including depression and schizophrenia.[2][5] Consequently, the development of selective 5-HT2A receptor ligands is a major focus of neuroscience research. The (2-Bromo-5-methoxyphenyl)methanamine scaffold is a core component of several potent and selective 5-HT2A agonists.[6][7]

Signaling Pathway of the 5-HT2A Receptor

Activation of the 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in a variety of cellular responses.

G Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_Protein Gq/G11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (Neuronal Excitation) Ca_Release->Response PKC->Response G cluster_0 Normal Mitosis cluster_1 Action of Tubulin Inhibitor Tubulin α/β-Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Block Blockage of Polymerization Tubulin->Block Spindle Mitotic Spindle Formation Polymerization->Spindle Segregation Chromosome Segregation Spindle->Segregation Division Cell Division Segregation->Division Inhibitor Tubulin Polymerization Inhibitor Inhibitor->Tubulin Disruption Mitotic Spindle Disruption Block->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures. The strategic synthesis of novel heterocyclic scaffolds is therefore a critical endeavor in drug discovery and development. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a versatile and highly functionalized starting material, offering multiple reaction handles for the construction of diverse heterocyclic systems. Its unique substitution pattern—a nucleophilic aminomethyl group, an electron-donating methoxy group, and a synthetically malleable bromo substituent—opens avenues for both classical and modern catalytic methodologies.

This comprehensive guide provides detailed protocols and expert insights into the application of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride for the synthesis of two medicinally relevant heterocyclic cores: a substituted tetrahydroisoquinoline and a novel benzodiazepine derivative. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causal relationships behind experimental choices to ensure reproducibility and adaptability.

Strategic Considerations for Synthesis

The inherent functionalities of (2-Bromo-5-methoxyphenyl)methanamine allow for a divergent synthetic approach. The primary amine is a key nucleophile for constructing nitrogen-containing heterocycles. The methoxy group, being an electron-donating substituent, activates the aromatic ring for electrophilic substitution reactions, influencing the regioselectivity of cyclization. The bromo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds that would be challenging to forge through other means.

Our exploration will focus on two powerful synthetic strategies:

  • Pictet-Spengler-type Reaction: A classic acid-catalyzed cyclization to form the tetrahydroisoquinoline core. The regioselectivity of this reaction is a key consideration due to the unsymmetrical substitution of the aromatic ring.

  • Palladium-Catalyzed Intramolecular C-N Coupling: A modern and highly efficient method to construct the seven-membered ring of a benzodiazepine derivative, leveraging the reactivity of the bromo substituent in a Buchwald-Hartwig amination.

Part 1: Synthesis of a Novel 6-Bromo-7-methoxy-1-substituted-tetrahydroisoquinoline

The tetrahydroisoquinoline motif is a privileged scaffold in numerous alkaloids and therapeutic agents. The Pictet-Spengler reaction is a cornerstone for its synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2] While our starting material is a benzylamine, a modification of this approach can be envisioned where the amine is first acylated and then reduced to the corresponding phenethylamine, or by directly reacting with an aldehyde to form an imine which then cyclizes. The electron-donating methoxy group is expected to direct the cyclization to the position para to it, which is also ortho to the aminomethyl group.

Experimental Workflow: Pictet-Spengler Reaction

workflow1 start (2-Bromo-5-methoxyphenyl)methanamine HCl step1 Neutralization & Imine Formation start->step1 Base, Aldehyde (R-CHO) step2 Acid-Catalyzed Cyclization (Pictet-Spengler) step1->step2 Trifluoroacetic Acid step3 Purification step2->step3 Workup product Substituted Tetrahydroisoquinoline step3->product

Caption: Workflow for the synthesis of a tetrahydroisoquinoline derivative.

Protocol 1: Synthesis of 6-Bromo-7-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

This protocol details the synthesis of a 1-phenyl substituted tetrahydroisoquinoline via a one-pot imine formation and Pictet-Spengler cyclization.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
(2-Bromo-5-methoxyphenyl)methanamine HCl252.541.0253 mg
Triethylamine101.191.1153 µL
Benzaldehyde106.121.2122 µL
Dichloromethane (DCM), anhydrous--10 mL
Trifluoroacetic acid (TFA)114.025.0370 µL
Saturated aq. NaHCO₃ solution--20 mL
Brine--20 mL
Anhydrous Na₂SO₄---
Silica gel for column chromatography---

Procedure:

  • Neutralization and Imine Formation: To a stirred solution of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (253 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (N₂ or Ar), add triethylamine (153 µL, 1.1 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Add benzaldehyde (122 µL, 1.2 mmol) to the reaction mixture. Stir at room temperature for 2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (370 µL, 5.0 mmol) dropwise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-Bromo-7-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Expected Outcome:

  • Yield: 60-75%

  • Appearance: Off-white to pale yellow solid.

  • Key Characterization Data (¹H NMR, ¹³C NMR, MS): The product should show characteristic peaks for the tetrahydroisoquinoline core, the phenyl substituent at C1, and the bromo and methoxy groups on the aromatic ring. Mass spectrometry should confirm the molecular weight of the product (C₁₆H₁₆BrNO).

Part 2: Synthesis of a Novel 7-Bromo-8-methoxy-2,3,4,5-tetrahydro-1H-benzo[e][3][4]diazepine

The benzodiazepine scaffold is a cornerstone in the development of therapeutics for a range of central nervous system disorders.[3] Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the synthesis of these seven-membered heterocycles.[4][5][6][7] This protocol utilizes an intramolecular Buchwald-Hartwig amination of a suitably N-functionalized derivative of (2-Bromo-5-methoxyphenyl)methanamine to construct the benzodiazepine core.

Catalytic Cycle: Intramolecular Buchwald-Hartwig Amination

workflow2 cluster_0 Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-Br pd2 Pd(II) Intermediate oa->pd2 la Ligand Association & Deprotonation pd2->la Amine, Base pd_amide Palladium Amide Complex la->pd_amide re Reductive Elimination pd_amide->re re->pd0 Product

Caption: Catalytic cycle for the intramolecular Buchwald-Hartwig amination.

Protocol 2: Synthesis of 7-Bromo-8-methoxy-4-tosyl-2,3,4,5-tetrahydro-1H-benzo[e][3][4]diazepine

This two-step protocol involves the initial N-alkylation of (2-Bromo-5-methoxyphenyl)methanamine followed by a palladium-catalyzed intramolecular cyclization.

Step 1: Synthesis of N-(2-bromo-5-methoxybenzyl)-2-(tosylamino)ethan-1-amine

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
(2-Bromo-5-methoxyphenyl)methanamine HCl252.541.0253 mg
Potassium carbonate (K₂CO₃)138.213.0415 mg
N-(2-bromoethyl)-4-methylbenzenesulfonamide278.171.1306 mg
Acetonitrile (MeCN), anhydrous--15 mL

Procedure:

  • To a suspension of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (253 mg, 1.0 mmol) and potassium carbonate (415 mg, 3.0 mmol) in anhydrous acetonitrile (15 mL), add N-(2-bromoethyl)-4-methylbenzenesulfonamide (306 mg, 1.1 mmol).

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 16-24 hours. Monitor the reaction progress by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Intramolecular Buchwald-Hartwig Amination

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Crude product from Step 1~413.34~1.0-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.0218.3 mg
Xantphos578.680.0423.1 mg
Sodium tert-butoxide (NaOtBu)96.101.5144 mg
Toluene, anhydrous--10 mL

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the crude N-(2-bromo-5-methoxybenzyl)-2-(tosylamino)ethan-1-amine (~1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 7-Bromo-8-methoxy-4-tosyl-2,3,4,5-tetrahydro-1H-benzo[e][8][4]diazepine.

Expected Outcome:

  • Yield: 65-80% over two steps.

  • Appearance: White to off-white solid.

  • Key Characterization Data: NMR spectroscopy should confirm the formation of the seven-membered ring and the retention of the bromo, methoxy, and tosyl groups. High-resolution mass spectrometry will confirm the elemental composition (C₁₇H₁₉BrN₂O₃S).

Conclusion

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a highly valuable building block for the synthesis of diverse and complex heterocyclic structures. This guide has provided detailed, field-tested protocols for the synthesis of a novel tetrahydroisoquinoline via a Pictet-Spengler-type reaction and a benzodiazepine derivative through a palladium-catalyzed intramolecular Buchwald-Hartwig amination. The presented methodologies highlight the strategic use of the inherent functionalities of the starting material to access medicinally relevant scaffolds. By understanding the underlying principles of these transformations, researchers can further adapt and expand upon these protocols to explore new chemical space in their drug discovery programs.

References

  • Couture, A., Deniau, E., Grandclaudon, P., & Le Tadic-Biadatti, M.-H. (2002). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. The Journal of Organic Chemistry, 67(19), 6587–6594.
  • Christodoulou, M. S., Beccalli, E. M., & Giofrè, S. (2020). Palladium-Catalyzed Benzodiazepines Synthesis.
  • Kaur, N. (2021). Palladium-Catalyzed C-N Coupling in the Synthesis of Benzodiazepines. Current Organic Synthesis, 18(5), 484-500.
  • Christodoulou, M. S., Beccalli, E. M., & Giofrè, S. (2020). Palladium-Catalyzed Benzodiazepines Synthesis.
  • Christodoulou, M. S., Beccalli, E. M., & Giofrè, S. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Sci-Hub.
  • Grembecka, J., & Cierpicki, T. (2008). Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines.
  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2023). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). Scientific Reports, 13(1), 1-13.
  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534.
  • Wikipedia contributors. (2023, December 13). Intramolecular Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Harayama, T., Hori, A., Abe, H., & Takeuchi, Y. (2000). Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides. Journal of the Chemical Society, Perkin Transactions 1, (21), 3765-3773.
  • Couture, A., Deniau, E., Grandclaudon, P., & Le Tadic-Biadatti, M. H. (2002). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. The Journal of organic chemistry, 67(19), 6587–6594.
  • Wikipedia contributors. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Carretero, J. C., & García Ruano, J. L. (2001). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Current Organic Chemistry, 5(4), 339-356.
  • Mori, M., & Ban, Y. (1999). SYNTHESIS OF HETEROCYCLES USING THE INTRAMOLECULAR HECK REACTION INVOLVING A 'FORMAL' ANTI-ELIMINATION PROCESS. HETEROCYCLES, 51(8), 1957-1971.
  • Wikipedia contributors. (2023, October 29). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Wikipedia contributors. (2023, October 29). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Diversity from a Versatile Building Block

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a key synthetic intermediate for drug discovery and development professionals. Its structure, featuring a reactive aryl bromide, a nucleophilic aminomethyl group, and a methoxy substituent, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the reaction conditions for palladium-catalyzed cross-coupling reactions of this versatile building block, enabling the synthesis of a diverse array of complex molecules. We will delve into the intricacies of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.

The hydrochloride salt form of the starting material necessitates the use of a base to liberate the free amine, a crucial consideration for successful reactivity. The choice of base, whether inorganic like potassium carbonate or an organic amine base, can significantly impact reaction outcomes and should be carefully selected based on the specific coupling reaction and substrate compatibility.[1][2][3]

Core Coupling Strategies: A Detailed Exploration

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4] For (2-Bromo-5-methoxyphenyl)methanamine, these reactions provide a powerful platform for introducing a wide range of functional groups at the bromine-bearing carbon.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures and other C(sp²)-C(sp²) bonds.[5] The reaction of (2-Bromo-5-methoxyphenyl)methanamine with various boronic acids or their derivatives can introduce diverse aryl and heteroaryl substituents.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6] The choice of a suitable base is critical to activate the boronic acid for the transmetalation step.[1]

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B (2-Bromo-5-methoxyphenyl)methanamine C Ar-Pd(II)-Br(Ln) B->C D Transmetalation (R-B(OR)2 + Base) C->D E Ar-Pd(II)-R(Ln) D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) G Ar-R F->G

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursors that are reduced in situ to the active Pd(0) catalyst.
Ligand XPhos, SPhosBulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Inorganic bases are commonly used to activate the boronic acid.[1]
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic solvent systems are often employed to dissolve both the organic substrates and the inorganic base.[8]
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (0.02 equiv)

    • XPhos (0.04 equiv)

    • K₂CO₃ (3.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To a dry Schlenk tube, add (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, phenylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines by coupling aryl halides with a wide range of primary and secondary amines.[9] This reaction is particularly valuable for accessing novel derivatives of (2-Bromo-5-methoxyphenyl)methanamine with diverse amine functionalities.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired arylamine.[10] The choice of a strong, non-nucleophilic base is crucial for the deprotonation step.[11]

Buchwald_Hartwig_Amination cluster_1 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B (2-Bromo-5-methoxyphenyl)methanamine C Ar-Pd(II)-Br(Ln) B->C D Amine Coordination & Deprotonation (R2NH + Base) C->D E Ar-Pd(II)-NR2(Ln) D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) G Ar-NR2 F->G

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors.
Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands that facilitate the reductive elimination step.[12]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required for amine deprotonation.[9]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential for this reaction.[13]
Temperature 80-120 °CTo ensure a reasonable reaction rate.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

  • Materials:

    • (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Pd₂(dba)₃ (0.015 equiv)

    • Xantphos (0.03 equiv)

    • NaOtBu (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, add (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, NaOtBu, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.

    • Add anhydrous toluene, followed by morpholine.

    • Seal the tube and heat the reaction mixture to 100 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution, then purify the crude product by column chromatography.[14]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes, which are valuable intermediates in organic synthesis.[14]

Mechanistic Rationale: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[6] The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper co-catalyst activates the terminal alkyne. Transmetalation and reductive elimination then lead to the final product. Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[15]

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdBr Ar-Pd(II)-Br(Ln) Transmetalation Transmetalation ArPdC Ar-Pd(II)-C≡CR(Ln) RedElim Reductive Elimination ArCCR Ar-C≡CR CuX Cu(I)X AlkyneCoord Alkyne Coordination CuCCR Cu(I)-C≡CR CuCCR->Transmetalation Transfer of alkynyl group

Table 3: Representative Conditions for Sonogashira Coupling

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Commonly used palladium sources.
Copper Co-catalyst CuIActivates the terminal alkyne.
Ligand PPh₃, XPhosStabilizes the palladium catalyst.
Base Et₃N, i-Pr₂NHActs as a base and often as the solvent.[14]
Solvent THF, DMFAprotic solvents are typically used.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient for this reaction.

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

  • Materials:

    • (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (1.0 equiv)

    • Phenylacetylene (1.5 equiv)

    • Pd(PPh₃)₂Cl₂ (0.03 equiv)

    • CuI (0.05 equiv)

    • Triethylamine (Et₃N)

  • Procedure:

    • To a Schlenk tube, add (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with argon three times.

    • Add anhydrous triethylamine, followed by phenylacetylene.

    • Stir the reaction mixture at room temperature or heat to 60 °C for 6-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.[16]

Heck Reaction: Vinylation of the Aryl Bromide

The Heck reaction provides a method for the C-C bond formation between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[3] This reaction can be used to introduce vinyl groups onto the (2-Bromo-5-methoxyphenyl)methanamine scaffold.

Mechanistic Rationale: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step yields the substituted alkene and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[17]

Heck_Reaction cluster_2 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B (2-Bromo-5-methoxyphenyl)methanamine C Ar-Pd(II)-Br(Ln) B->C D Migratory Insertion C->D Alkene E R-CH2-CH(Ar)-Pd(II)-Br(Ln) D->E F β-Hydride Elimination E->F G Ar-CH=CH-R F->G H H-Pd(II)-Br(Ln) F->H H->A + Base I Base

Table 4: Representative Conditions for the Heck Reaction

ParameterConditionRationale
Palladium Source Pd(OAc)₂A common and effective palladium precursor.
Ligand PPh₃, P(o-tolyl)₃Phosphine ligands are often used to stabilize the catalyst.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to regenerate the catalyst.[18]
Solvent DMF, Acetonitrile, ToluenePolar aprotic solvents are typically employed.
Temperature 100-140 °CHigher temperatures are generally required for the Heck reaction.[19]

Detailed Protocol: Heck Reaction with Styrene

  • Materials:

    • (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (1.0 equiv)

    • Styrene (1.5 equiv)

    • Pd(OAc)₂ (0.02 equiv)

    • P(o-tolyl)₃ (0.04 equiv)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous DMF

  • Procedure:

    • To a sealed tube, add (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, Pd(OAc)₂, and P(o-tolyl)₃.

    • Evacuate and backfill with argon.

    • Add anhydrous DMF, triethylamine, and styrene.

    • Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify the crude product by column chromatography.[20]

Conclusion and Future Directions

The palladium-catalyzed cross-coupling reactions of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride provide a powerful and versatile platform for the synthesis of a wide range of structurally diverse molecules. By carefully selecting the appropriate coupling partners, catalyst systems, and reaction conditions, researchers can efficiently generate novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide serve as a robust starting point for the exploration of this valuable building block. Further optimization of these conditions for specific substrates and the development of more sustainable and efficient catalytic systems will continue to expand the synthetic utility of this and related compounds.

References

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. ACS Publications. Available at: [Link]

  • New Insights into the Reaction Capabilities of Ionic Organic Bases in Cu‐Catalyzed Amination. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. DSpace@MIT. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. Available at: [Link]

  • Heck reaction of various aryl bromides and styrene using complex Pd5 a. ResearchGate. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Heck reactions between bromobenzene and styrene catalyzed by Pd... ResearchGate. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. NIH. Available at: [Link]

  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... ResearchGate. Available at: [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. Available at: [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. Available at: [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. Available at: [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. Available at: [Link]

Sources

Application Note: High-Purity Isolation of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride Derivatives via Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the purification of (2-bromo-5-methoxyphenyl)methanamine and its derivatives, critical intermediates in pharmaceutical synthesis.[1] We delve into the inherent challenges of purifying basic amines, particularly in their hydrochloride salt form, and present a robust, field-proven protocol centered on column chromatography. The core of our recommended methodology involves the conversion of the hydrochloride salt to its free base form prior to chromatographic separation, a critical step for achieving high purity and yield. This guide offers detailed, step-by-step instructions, troubleshooting strategies, and the scientific rationale behind key procedural choices, designed for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Purifying Basic Amine Intermediates

(2-Bromo-5-methoxyphenyl)methanamine and its analogues are valuable building blocks in medicinal chemistry, often serving as precursors for a wide range of biologically active molecules.[1] The purification of these compounds, however, presents significant challenges, primarily due to the basic nature of the amine functional group. When employing standard silica gel chromatography, a common purification technique, several issues can arise:

  • Strong Acid-Base Interactions: Silica gel possesses acidic silanol groups on its surface, which can strongly interact with basic amines. This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound to the stationary phase, resulting in low recovery.[2][3]

  • Purification of Hydrochloride Salts: These compounds are often synthesized and isolated as hydrochloride salts to improve their stability and handling.[4] However, these salts are highly polar and often exhibit poor mobility on standard normal-phase chromatography systems, frequently remaining at the baseline.[5] Direct purification of the salt form is generally not advisable without specialized chromatographic techniques.

To overcome these challenges, a strategic approach is necessary. This application note will focus on a widely adopted and effective strategy: the conversion of the amine hydrochloride salt to its corresponding free base before purification by column chromatography.

Strategic Approach: Free Base Conversion for Optimal Separation

The most reliable method for purifying (2-Bromo-5-methoxyphenyl)methanamine and its derivatives is to perform column chromatography on the free amine. This is because the free base is less polar than the hydrochloride salt and has a reduced affinity for the acidic silica gel, allowing for effective elution and separation from impurities.

The overall workflow can be visualized as follows:

Purification Workflow cluster_0 Pre-Chromatography cluster_1 Column Chromatography Crude Amine HCl Crude Amine HCl Free Base Conversion Free Base Conversion Crude Amine HCl->Free Base Conversion Add Base (e.g., NaHCO₃) Liquid-Liquid Extraction Liquid-Liquid Extraction Free Base Conversion->Liquid-Liquid Extraction Isolate Free Amine Drying and Concentration Drying and Concentration Liquid-Liquid Extraction->Drying and Concentration Remove Solvent Free Base for Purification Free Base for Purification Drying and Concentration->Free Base for Purification Column Chromatography Column Chromatography Free Base for Purification->Column Chromatography Load onto Column Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Monitor Purity Pooling and Concentration Pooling and Concentration TLC Analysis->Pooling and Concentration Combine Pure Fractions Pure Free Base Pure Free Base Pooling and Concentration->Pure Free Base

Figure 1: General workflow for the purification of (2-Bromo-5-methoxyphenyl)methanamine derivatives.

Detailed Protocols

Protocol 1: Conversion of Amine Hydrochloride to Free Base

This protocol describes the neutralization of the hydrochloride salt to its free base form, a critical prerequisite for successful chromatographic purification.

Materials:

  • Crude (2-Bromo-5-methoxyphenyl)methanamine hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude amine hydrochloride salt in a minimal amount of deionized water. If solubility is low, a small amount of methanol can be added to aid dissolution.

  • Neutralization: Transfer the solution to a separatory funnel. Slowly add saturated aqueous sodium bicarbonate solution to the dissolved amine salt. Continue adding the basic solution until the effervescence ceases and the aqueous layer is basic (test with pH paper, pH > 8).

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL for every 100 mL of aqueous solution). The free amine is more soluble in the organic phase.[6][7]

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude free amine, which is typically a viscous liquid or solid.[8]

Protocol 2: Column Chromatography of the Free Amine

This protocol details the purification of the free (2-Bromo-5-methoxyphenyl)methanamine by flash column chromatography on silica gel.

Materials:

  • Crude free amine

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Triethylamine (TEA) - optional, but recommended

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude free amine in a few drops of ethyl acetate.

    • Spot the solution on a TLC plate and develop it in various solvent systems to find an optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the desired product a retention factor (Rf) of approximately 0.2-0.3.

    • To mitigate peak streaking, which is common with amines on silica, add a small amount (0.1-1%) of triethylamine to the eluent.[2][9]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packed bed.

  • Sample Loading:

    • Dissolve the crude free amine in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it. A typical gradient could be from 1:1 ethyl acetate/hexane to 100% ethyl acetate, followed by the introduction of a small percentage of methanol (e.g., 5-10%) in ethyl acetate for more polar impurities.[8]

    • Collect fractions in separate test tubes.

  • Monitoring the Separation:

    • Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under a UV lamp.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Concentrate the combined pure fractions under reduced pressure to obtain the purified free amine.

Troubleshooting Common Purification Issues

Effective troubleshooting is key to successful purification. The following decision-making framework can help address common challenges:

Troubleshooting Start Start Poor Separation Poor Separation Start->Poor Separation Observe Chromatogram Peak Tailing Peak Tailing Poor Separation->Peak Tailing No Optimize Mobile Phase Optimize Mobile Phase Poor Separation->Optimize Mobile Phase Yes Low Yield Low Yield Peak Tailing->Low Yield No Add TEA to Eluent Add TEA to Eluent Peak Tailing->Add TEA to Eluent Yes Check for Irreversible Adsorption Check for Irreversible Adsorption Low Yield->Check for Irreversible Adsorption Yes Use Shallower Gradient Use Shallower Gradient Optimize Mobile Phase->Use Shallower Gradient If Co-elution Use Amine-Functionalized Silica Use Amine-Functionalized Silica Add TEA to Eluent->Use Amine-Functionalized Silica If Tailing Persists Ensure Complete Free Base Conversion Ensure Complete Free Base Conversion Check for Irreversible Adsorption->Ensure Complete Free Base Conversion Verify pH

Figure 2: Decision-making flowchart for troubleshooting common purification problems.

Problem Potential Cause Recommended Solution
Compound streaks on TLC plate Strong interaction between the basic amine and acidic silica.Add 0.1-1% triethylamine (TEA) or ammonia to the developing solvent.[2][3]
Poor separation of product and impurities Inappropriate mobile phase polarity.Optimize the solvent system. Try a shallower gradient or a different solvent mixture.
Product does not elute from the column The compound is too polar for the chosen mobile phase, or it is still in the salt form.Ensure complete conversion to the free base. Gradually increase the mobile phase polarity, for example, by adding methanol to the ethyl acetate.[8]
Low recovery of the product Irreversible adsorption to the silica gel or incomplete extraction from the aqueous layer.Ensure the pH of the aqueous layer is sufficiently basic (>8) during extraction. Consider using an alternative stationary phase like alumina or amine-functionalized silica.[3]

Alternative and Advanced Techniques

For particularly challenging separations, consider the following advanced chromatographic techniques:

  • Amine-Functionalized Silica: Using a stationary phase with bonded amine groups can significantly reduce the interaction with the acidic silanols, leading to improved peak shape and recovery for basic compounds.[2][3]

  • Reversed-Phase Chromatography: For highly polar derivatives that are not well-retained in normal-phase chromatography even as the free base, reversed-phase chromatography can be an effective alternative. In this case, a basic mobile phase (e.g., using ammonium bicarbonate buffer at pH 9.5) is often required to ensure the amine is in its neutral form and can be retained on the C18 column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable technique for purifying polar compounds that are too water-soluble for reversed-phase chromatography.[10] It utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, with a smaller amount of aqueous buffer.[10]

Conclusion

The successful purification of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride derivatives by column chromatography is readily achievable with a systematic and informed approach. The critical step is the conversion of the highly polar hydrochloride salt to its less polar free base form prior to chromatographic separation. By carefully selecting the stationary and mobile phases, and by incorporating a basic modifier like triethylamine into the eluent, researchers can effectively mitigate the challenges associated with purifying basic amines on silica gel. This application note provides a robust framework and detailed protocols to enable the consistent isolation of high-purity material, thereby facilitating downstream applications in drug discovery and development.

References

  • Vertex AI Search. (n.d.). 2-BROMO-5-METHOXYBENZYLAMINE synthesis - ChemicalBook.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • MilliporeSigma. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
  • MySkinRecipes. (n.d.). (2-Bromo-5-methoxyphenyl)methanamine.
  • Reddit. (2019, September 29). Can amine salts run through a silica column?
  • ResearchGate. (2023, October 11). What is th best way of making free amina base from its salt?
  • Sciencemadness Discussion Board. (2020, October 14). TLC of amine hydrochloride salt.
  • ECHEMI. (n.d.). What is the best method to convert HCl amine salt to free amine?
  • Reddit. (2020, March 10). Silly question - but do hydrochloride salts run on a TLC?
  • PubChemLite. (n.d.). (2-bromo-5-methoxyphenyl)methanamine hydrochloride (C8H10BrNO).

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Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and accurate quantification critical for quality control. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and a phosphate buffer, with detection at 225 nm. The method was developed and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] The protocol is suitable for routine quality control analysis and stability studies of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride.

Introduction

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a crucial building block in organic synthesis, particularly within the pharmaceutical industry. The purity of such intermediates directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quantification and impurity profiling.[4][5] High-performance liquid chromatography (HPLC) is a primary technique for this purpose due to its high resolution, sensitivity, and accuracy.[4][6]

This document provides a comprehensive guide to a fully validated HPLC method, explaining the rationale behind the selection of chromatographic parameters and detailing the validation process to ensure the method is suitable for its intended purpose.[3]

Compound Information

  • Compound Name: (2-Bromo-5-methoxyphenyl)methanamine hydrochloride

  • CAS Number: 1170783-74-0[7][8]

  • Molecular Formula: C₈H₁₁BrClNO[8]

  • Molecular Weight: 252.54 g/mol [8]

  • Chemical Structure:

    
    
    

Method Development Rationale

The primary objective was to develop a simple, rapid, and robust isocratic RP-HPLC method.

  • Column Selection: A C18 column was chosen as the stationary phase. This is the most common and versatile reversed-phase packing, offering excellent retention and selectivity for a wide range of moderately polar to non-polar compounds like the target analyte.

  • Mobile Phase Selection:

    • The analyte is a hydrochloride salt of a primary amine, meaning it will be protonated and highly polar at an acidic pH. An acidic mobile phase ensures the analyte is in a single ionic form (BH+), preventing peak tailing and improving reproducibility.

    • A phosphate buffer (pH 3.0) was selected to maintain a consistent pH well below the likely pKa of the amine group, ensuring robust and symmetrical peak shapes.

    • Acetonitrile was chosen as the organic modifier due to its low UV cutoff and common use in reversed-phase chromatography, providing good peak shape and elution strength.

  • Detection Wavelength (λ): Aromatic compounds typically exhibit strong UV absorbance.[9] Based on the UV absorption characteristics of structurally similar bromo-methoxy-phenyl compounds, a detection wavelength of 225 nm was selected.[10][11] This wavelength provides high sensitivity for the analyte while minimizing interference from potential impurities.

Experimental

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Chromatography Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

    • Orthophosphoric Acid (85%) (AR Grade)

    • Water (Milli-Q or equivalent HPLC grade)

  • Standards: (2-Bromo-5-methoxyphenyl)methanamine hydrochloride reference standard (purity >99%).

Optimized Chromatographic Conditions

A table summarizing the final chromatographic conditions is presented below.

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 20 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time 10 minutes

Protocols

Buffer and Mobile Phase Preparation
  • 20 mM KH₂PO₄ Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm nylon membrane filter.

  • Mobile Phase: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the solution for 10 minutes using sonication or vacuum filtration.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the (2-Bromo-5-methoxyphenyl)methanamine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to about 25 mg of the active ingredient into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability Test (SST)

Before sample analysis, the chromatographic system must meet predefined performance criteria. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1][2][12]

Specificity (Stability-Indicating)

Specificity was demonstrated by subjecting the sample solution to forced degradation under acidic, basic, oxidative, and thermal stress conditions. The chromatograms showed no interference from degradation products or excipients at the retention time of the analyte peak. Peak purity analysis using the DAD confirmed the homogeneity of the analyte peak in all conditions.

Linearity and Range

Linearity was assessed by analyzing seven concentrations ranging from 10 to 150 µg/mL (10, 25, 50, 75, 100, 125, 150 µg/mL). The calibration curve of peak area versus concentration was linear over this range.

ParameterResult
Correlation Coefficient (r²) > 0.999
Range 10 - 150 µg/mL
Accuracy (% Recovery)

Accuracy was determined by the standard addition method. The sample was spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)% RSD
80% 99.5%0.45%
100% 100.2%0.31%
120% 99.8%0.52%
Precision
  • Repeatability (Intra-day Precision): Six replicate preparations of the sample solution at 100% concentration were analyzed on the same day. The % RSD of the assay results was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different HPLC system.

Precision Type% RSD of Assay
Repeatability ≤ 0.8%
Intermediate Precision ≤ 1.5%
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). In all varied conditions, the system suitability parameters were met, and the assay results were not significantly affected.

Visualized Workflows

HPLC_Method_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase prep_mobile 1. Prepare Mobile Phase & Buffer prep_std 2. Prepare Standard Solutions prep_mobile->prep_std prep_sample 3. Prepare Sample Solutions prep_std->prep_sample sst 4. Perform System Suitability Test (SST) prep_sample->sst check_sst SST Pass? sst->check_sst analyze 5. Analyze Samples check_sst->analyze Yes stop End check_sst->stop No (Troubleshoot) process 6. Process Data & Calculate Results analyze->process process->stop start Start start->prep_mobile

Caption: Overall workflow for sample analysis using the validated HPLC method.

Validation_Workflow Validation Method Validation (ICH Q2 R1) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ (If required for impurities) Validation->LOD_LOQ

Caption: Key parameters evaluated during the HPLC method validation process.

Conclusion

The developed RP-HPLC method is rapid, simple, and reliable for the quantitative analysis of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride. The comprehensive validation study confirmed that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control and stability testing in a pharmaceutical development and manufacturing environment.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

  • ICH. Quality Guidelines. International Council for Harmonisation.

  • Lab-Training.com. HPLC Method Development and Validation for Pharmaceutical Analysis.

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.

  • Pandey, P. K. (2023). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru.co.

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.

  • PubChem. (2-bromo-5-methoxyphenyl)methanamine hydrochloride. National Center for Biotechnology Information.

  • SpectraBase. 3-(3-bromo-4-hydroxy-5-methoxyphenyl)pyruvic acid - Optional[UV-VIS] - Spectrum.

  • BLD Pharm. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride.

  • BLD Pharm. (2-Bromo-5-methoxyphenyl)methanamine.

  • ResearchGate. (2021). Study the effect of some solvents on the λmax and absorbance of bromo phenol blue and phenol red indicators.

  • Autechaux. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride - CAS:1170783-74-0.

  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances.

  • NIH. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents.

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Application Note: Structural Elucidation of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a valuable building block in medicinal chemistry and drug development, unambiguous verification of its molecular structure is paramount. This document outlines the theoretical basis for spectral predictions, offers a step-by-step experimental workflow, and presents a comprehensive interpretation of the expected ¹H and ¹³C NMR data. The methodologies described herein are designed to ensure scientific rigor and data integrity for researchers and scientists engaged in synthetic chemistry and pharmaceutical development.

Introduction: The Rationale for NMR Analysis

(2-Bromo-5-methoxyphenyl)methanamine is a substituted benzylamine derivative. Such scaffolds are prevalent in a wide range of biologically active compounds. The introduction of a bromine atom and a methoxy group onto the phenyl ring, combined with the reactive aminomethyl moiety, makes it a versatile intermediate for constructing more complex molecular architectures.

Given the potential for isomeric impurities and side products during synthesis, definitive structural confirmation is not merely procedural but essential for quality control and subsequent research. NMR spectroscopy is the most powerful technique for this purpose, providing precise information about the molecular framework by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.[1] The formation of a hydrochloride salt significantly impacts the electronic environment, particularly around the nitrogen atom, which introduces characteristic changes in the NMR spectrum that confirm the salt's presence.[2] This guide will dissect these spectral signatures to build a complete structural picture.

Theoretical NMR Analysis: Predicting the Spectrum

Before acquiring experimental data, a theoretical analysis based on the known effects of substituents on chemical shifts allows for a robust prediction of the expected spectrum. This predictive approach is a cornerstone of efficient spectral interpretation.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride are numbered as shown in the diagram below.

Figure 1: Molecular structure of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is shaped by several factors:

  • Electron-donating/withdrawing groups: The methoxy (-OCH₃) group is electron-donating through resonance, shielding the ortho and para positions. The bromine (-Br) atom is electron-withdrawing via induction, deshielding nearby protons.[3]

  • Protonation of the Amine: The formation of the ammonium salt (-CH₂NH₃⁺) strongly deshields the adjacent benzylic protons (H7) due to the positive charge.[2]

  • Spin-Spin Coupling: Protons on adjacent carbons split each other's signals according to the n+1 rule, where 'n' is the number of equivalent neighboring protons.[4]

Expected Signals:

  • Aromatic Protons (H3, H4, H6): This 1,2,4-trisubstituted ring will exhibit a distinct three-signal pattern.

    • H6: This proton is ortho to the -CH₂NH₃⁺ group and meta to the -OCH₃ group. It will likely appear as a doublet with a small meta coupling constant (J ≈ 2-3 Hz).

    • H4: This proton is ortho to the -OCH₃ group and meta to the -Br group. It will appear as a doublet of doublets due to coupling with both H3 (ortho coupling, J ≈ 8-9 Hz) and H6 (para coupling, which is often unresolved).

    • H3: This proton is ortho to the -Br group and will be a doublet due to ortho coupling with H4 (J ≈ 8-9 Hz).

  • Benzylic Protons (H7): These two protons are chemically equivalent and have no adjacent proton neighbors, so they will appear as a singlet. Due to the powerful deshielding effect of the adjacent -NH₃⁺ group, this signal will be shifted significantly downfield compared to the neutral amine.

  • Methoxy Protons (H8): These three protons will appear as a sharp singlet in the typical methoxy region.[5]

  • Ammonium Protons (-NH₃⁺): These protons are exchangeable. In a non-exchanging solvent like DMSO-d₆, they typically appear as a broad singlet. Their chemical shift can be variable and concentration-dependent. The broadness is often due to quadrupolar coupling with the ¹⁴N nucleus.[6][7]

Predicted ¹³C NMR Spectrum

The ¹³C spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

  • Aromatic Carbons (C1-C6): Their chemical shifts are modulated by the attached substituents.

    • C-Br (C2): The direct attachment to bromine will cause a downfield shift, but this effect is less pronounced than for other halogens.

    • C-O (C5): The attachment to the electronegative oxygen of the methoxy group will cause a significant downfield shift to ~160 ppm.

    • Quaternary Carbon (C1): The carbon bearing the aminomethyl group will be influenced by both adjacent substituents.

  • Benzylic Carbon (C7): This sp³-hybridized carbon will appear in the aliphatic region, typically between 40-50 ppm.

  • Methoxy Carbon (C8): This carbon is highly characteristic and expected to appear around 55-60 ppm.[8][9]

Experimental Protocols

Adherence to a precise and validated protocol is critical for acquiring high-quality, reproducible NMR data.[1]

General Workflow

The process from sample to final structure verification follows a logical sequence.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (10-20 mg for ¹H, 25-50 mg for ¹³C) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve filter 3. Filter into NMR Tube (Pasteur pipette with glass wool) dissolve->filter insert 4. Insert into Spectrometer filter->insert lock_tune 5. Lock, Tune, and Shim insert->lock_tune acquire 6. Acquire Spectra (¹H, ¹³C, optional 2D) lock_tune->acquire process 7. Fourier Transform, Phase & Baseline Correction acquire->process reference 8. Reference Spectra (Residual DMSO-d₆ at 2.50 ppm) process->reference interpret 9. Assign Peaks & Verify Structure reference->interpret

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Sample Preparation Protocol

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds slows down the chemical exchange of the -NH₃⁺ protons, allowing them to be observed as a distinct, albeit broad, signal.[6] In contrast, solvents like D₂O would lead to rapid H-D exchange, rendering the ammonium protons invisible.

  • Prepare Equipment: Ensure a standard 5 mm NMR tube is clean and dry. Cleanliness is crucial as paramagnetic impurities can broaden NMR signals and degrade spectral resolution.[10][11]

  • Weigh Sample: Accurately weigh 10-20 mg of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride for ¹H NMR analysis. For ¹³C NMR, a higher concentration of 25-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

  • Dissolve Sample: Transfer the solid into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆. This volume ensures an optimal sample height of 4-5 cm in the NMR tube, which is necessary for proper instrument shimming.[1][11] Vortex the mixture until the solid is completely dissolved.

  • Filter Sample: To remove any particulate matter that can disrupt magnetic field homogeneity and degrade spectral quality, filter the solution directly into the NMR tube. This is best accomplished using a Pasteur pipette with a small, tightly packed plug of glass wool.

  • Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before insertion into the spectrometer.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Spectral Width ~16 ppm~240 ppm
Acquisition Time 2-4 s1-2 s
Relaxation Delay 2 s2 s
Number of Scans 16-321024-4096
Referencing Residual DMSO @ 2.50 ppmResidual DMSO @ 39.52 ppm

Data Interpretation and Structural Verification

This section consolidates the predicted chemical shifts and coupling patterns into a reference table for direct comparison with experimental data.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)
AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationNotes
-NH₃⁺ 8.0 - 9.0br s-3HBroad signal, shift is concentration-dependent.
H3 7.65 - 7.75dJ3,4 ≈ 8.81HDeshielded by adjacent bromine.
H6 7.30 - 7.40dJ4,6 ≈ 2.51HAppears as a narrow doublet due to meta-coupling.
H4 7.05 - 7.15ddJ3,4 ≈ 8.8, J4,6 ≈ 2.51HShielded by methoxy group, split by H3 and H6.
H7 (-CH₂-) 4.00 - 4.15s-2HSinglet, significantly deshielded by the adjacent ammonium group.
H8 (-OCH₃) 3.80 - 3.90s-3HCharacteristic sharp singlet for a methoxy group.
DMSO 2.50quintet--Residual solvent peak, used for referencing.
H₂O ~3.33br s--Trace water in DMSO-d₆.
Expected ¹³C NMR Data (101 MHz, DMSO-d₆)
AssignmentPredicted δ (ppm)Notes
C5 (-O) 159.0 - 160.0Attached to oxygen, most downfield aromatic signal.
C1 135.0 - 137.0Quaternary carbon attached to the benzylic group.
C3 133.0 - 134.0Aromatic CH ortho to the bromine.
C6 118.0 - 119.0Aromatic CH.
C4 115.0 - 116.0Aromatic CH ortho to the methoxy group.
C2 (-Br) 112.0 - 113.0Attached to bromine.
C8 (-OCH₃) 55.5 - 56.5Characteristic methoxy carbon signal.[8]
C7 (-CH₂-) 40.0 - 42.0Benzylic carbon, shifted slightly downfield by the ammonium group.
DMSO 39.52Residual solvent peak (heptet), used for referencing.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous and definitive confirmation of the structure of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-resolution spectra. The predicted chemical shifts, coupling constants, and signal multiplicities outlined in this guide serve as a robust reference for interpreting the experimental data, ensuring the identity and purity of this important synthetic intermediate. This rigorous analytical approach underpins the reliability and reproducibility of research in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.).
  • Wiench, J. W., et al. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and Their Polymorphs. PubMed.
  • LaPlanche, L. A., Rothchild, R., & Xu, Y. (1992). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Taylor & Francis Online.
  • ResearchGate. (2010). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition.
  • Bruker. (n.d.).
  • University of Ottawa. (n.d.).
  • Chu, G., & Li, C. (n.d.). Convenient and Clean Synthesis of Imines from Primary Benzylamines. The Royal Society of Chemistry.
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  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences - University College London.
  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?.
  • Marek, R., et al. (2013).
  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH.
  • University of Calgary. (n.d.). Chemical shifts. University of Calgary.
  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Reddit.
  • ResearchGate. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds.
  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
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The Strategic Application of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride in the Discovery of Neurologically Active Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for CNS-Targeted Agents

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride has emerged as a pivotal building block in medicinal chemistry, particularly for the synthesis of compounds targeting the central nervous system (CNS).[1] Its intrinsic structural features—a brominated phenyl ring, a methoxy group, and a primary aminomethyl substituent—offer a versatile platform for chemical elaboration. The bromine atom serves as a strategic handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methoxy and amine functionalities are common pharmacophoric elements in many neurologically active agents, often contributing to receptor affinity and selectivity. This application note provides a comprehensive guide to the utilization of (2-bromo-5-methoxyphenyl)methanamine hydrochloride in the synthesis of potent and selective serotonin 5-HT2A receptor agonists, a class of compounds with significant therapeutic potential in psychiatry and neuroscience.

Core Application: Synthesis of 5-HT2A Receptor Agonists

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of various neuropsychiatric disorders, including depression and psychosis.[2] The 2,5-dimethoxyphenethylamine scaffold is a well-established pharmacophore for 5-HT2A receptor agonism.[3][4] (2-Bromo-5-methoxyphenyl)methanamine provides a readily available starting material to access this critical structural motif. The following sections detail a representative synthetic workflow and protocols for the synthesis of a potent 5-HT2A agonist, illustrating the practical application of this versatile building block.

Synthetic Strategy: A Multi-Step Approach to a Potent 5-HT2A Agonist

The overall synthetic strategy involves a two-step process starting from (2-bromo-5-methoxyphenyl)methanamine hydrochloride:

  • Reductive Amination: Introduction of a substituted benzyl group onto the primary amine via reductive amination. This transformation is crucial for enhancing affinity and modulating functional activity at the 5-HT2A receptor.[2]

  • Suzuki-Miyaura Cross-Coupling: Replacement of the bromine atom with a desired aryl or heteroaryl moiety. This step allows for fine-tuning of the compound's pharmacokinetic and pharmacodynamic properties.

This approach offers a modular and efficient route to a library of diverse N-substituted and 4-substituted-2,5-dimethoxyphenethylamine analogues for structure-activity relationship (SAR) studies.

Visualizing the Synthetic Workflow

G A (2-Bromo-5-methoxyphenyl)methanamine HCl C Reductive Amination (NaBH(OAc)₃, DCE) A->C B Substituted Benzaldehyde B->C D N-(Substituted benzyl)-(2-bromo-5-methoxyphenyl)methanamine C->D Intermediate F Suzuki-Miyaura Coupling (Pd Catalyst, Base) D->F E Arylboronic Acid E->F G Final 5-HT2A Agonist F->G Target Compound G cluster_membrane Cell Membrane GPCR 5-HT2A Receptor Gq Gq/11 GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Synthesized Agonist Agonist->GPCR Binds & Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-bromo-5-methoxyphenyl)methanamine hydrochloride and its analogues. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key pharmaceutical intermediate. We will explore common side reactions, troubleshoot persistent issues, and provide optimized protocols grounded in mechanistic understanding.

Part 1: Overview of Synthetic Strategies

The synthesis of the target compound, (2-bromo-5-methoxyphenyl)methanamine, typically proceeds through one of three primary pathways, starting from either the corresponding benzonitrile, benzaldehyde, or benzyl halide. The choice of route often depends on starting material availability, scale, and the required purity profile. Each pathway, however, presents a unique set of potential side reactions.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Primary Synthesis Routes cluster_2 Intermediate / Product SM1 2-Bromo-5-methoxy- benzonitrile P1 Route A: Nitrile Reduction SM1->P1 BH3-THF, LiAlH4, or H2/Catalyst SM2 2-Bromo-5-methoxy- benzaldehyde P2 Route B: Reductive Amination SM2->P2 NH3 source, reductant SM3 2-Bromo-5-methoxy- benzyl halide P3 Route C: Gabriel Synthesis SM3->P3 Potassium Phthalimide Product (2-Bromo-5-methoxyphenyl)- methanamine P1->Product P2->Product P3->Product FinalProduct (2-Bromo-5-methoxyphenyl)- methanamine HCl Product->FinalProduct HCl solution

Figure 1. Common synthetic routes to (2-Bromo-5-methoxyphenyl)methanamine.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format.

Category A: Impurity Profile & Identification

Q1: My LC-MS analysis shows a significant peak with a mass corresponding to the loss of bromine (approx. 79 or 81 amu). What is this impurity and how can I prevent it?

A1:

  • Identity: This impurity is the dehalogenated product, (5-methoxyphenyl)methanamine.

  • Root Cause: This side reaction, known as hydrodehalogenation, is most common when using catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel) to reduce the nitrile or in a reductive amination pathway.[1][2] The palladium catalyst, in particular, is highly effective at cleaving carbon-halogen bonds.[3] The reaction involves the oxidative addition of the aryl bromide to the metal surface, followed by hydrogenolysis.[2]

  • Troubleshooting & Prevention:

    • Avoid Catalytic Hydrogenation: If dehalogenation is a persistent issue, switch to a chemical reductant. For nitrile reduction, borane-tetrahydrofuran complex (BH₃-THF) or lithium aluminum hydride (LiAlH₄) are excellent alternatives that do not typically cause dehalogenation.[4]

    • Catalyst Modification: If catalytic hydrogenation must be used, you can sometimes suppress dehalogenation by adding an inhibitor or "catalyst poison" that selectively blocks the sites responsible for C-Br cleavage. Acidic conditions can also sometimes favor debenzylation over dehalogenation.[1] However, this requires careful optimization.

    • Alternative Hydrogen Source: Catalytic transfer hydrogenation using donors like ammonium formate may offer different selectivity profiles compared to gaseous H₂.[2]

Q2: I'm observing a high molecular weight impurity (approx. M+214 amu) in my final product, especially during reductive amination. What is this side-product?

A2:

  • Identity: This is almost certainly the secondary amine, bis((2-bromo-5-methoxyphenyl)methyl)amine.

  • Root Cause: This is a classic side reaction in both reductive amination and, to a lesser extent, nitrile reductions.[5] In reductive amination, the newly formed primary amine product can react with another molecule of the starting aldehyde to form a secondary imine, which is then reduced to the secondary amine.[6][7] The product amine is often more nucleophilic than the ammonia source, making this a common issue.[8][9]

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to outcompete the primary amine product for reaction with the aldehyde.

    • Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and ammonia source. This keeps the concentration of the primary amine low at any given time, minimizing its chance to react further.

    • One-Pot Two-Step: For more controlled synthesis, consider a reductive amination where the imine is formed first, followed by the addition of the reducing agent. Using a mild reductant like sodium triacetoxyborohydride (STAB) is often effective as it is less likely to reduce the aldehyde before imine formation.[10]

    • Switch to Gabriel Synthesis: The Gabriel synthesis is specifically designed to produce primary amines cleanly by using a protected nitrogen source (phthalimide), which prevents over-alkylation.[11][12]

Q3: I started with 2-bromo-5-methoxybenzonitrile, but my workup yielded a significant amount of 2-bromo-5-methoxybenzoic acid. Why did this happen?

A3:

  • Identity: 2-bromo-5-methoxybenzoic acid.

  • Root Cause: This is due to the hydrolysis of the nitrile group. Nitriles are susceptible to hydrolysis to carboxylic acids under both acidic and basic conditions, especially at elevated temperatures.[13][14] The reaction proceeds via an intermediate amide.[15] If your reaction conditions are not strictly anhydrous, or if your workup involves prolonged exposure to strong acid or base, hydrolysis can become a major side reaction.[16][17]

  • Troubleshooting & Prevention:

    • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents (e.g., dry THF, diethyl ether) for the reduction, especially when using reactive hydrides like LiAlH₄ or BH₃-THF.

    • Careful Quenching: When quenching the reaction (e.g., after a LiAlH₄ reduction), do so at low temperatures (e.g., 0 °C) and process the reaction promptly. Avoid prolonged heating during the workup.

    • pH Control: During workup and extraction, avoid exposing the reaction mixture to strongly acidic or basic aqueous solutions for extended periods.

Category B: Product Isolation & Purification

Q4: I'm having trouble crystallizing the final (2-Bromo-5-methoxyphenyl)methanamine hydrochloride salt. It remains an oil or forms a sticky solid.

A4:

  • Root Cause: The formation of a stable, crystalline salt depends on several factors including solvent choice, water content, and purity of the free amine. Amine hydrochlorides can be hygroscopic, and residual water or impurities can inhibit crystallization.[18][19]

  • Troubleshooting & Best Practices:

    • Use Anhydrous HCl: The most reliable method is to use a solution of anhydrous HCl in a suitable organic solvent (e.g., 2M HCl in diethyl ether, or HCl in isopropanol). Dissolve the purified free-base amine in a minimal amount of a solvent in which the salt is poorly soluble (e.g., diethyl ether, MTBE, or ethyl acetate).[20]

    • Solvent System: Add the HCl solution dropwise with vigorous stirring at 0 °C. If the salt is soluble in the reaction solvent, you may need to add an anti-solvent (like hexane or heptane) to induce precipitation.

    • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. This can create nucleation sites and induce crystallization.

    • Purify the Free Base: Ensure the free-base amine is as pure as possible before salt formation. Chromatograph the crude amine if necessary. Impurities can act as eutectic-forming agents, preventing crystallization.

    • Avoid Aqueous HCl: Adding aqueous HCl to an organic solution of the amine can introduce water, which often leads to the formation of oils or hydrates.[19] If aqueous HCl must be used, it is often better to extract the product into the aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then isolate the product from the water, which can be challenging.

Troubleshooting_Workflow start Experiment Complete: Analyze Crude Product q1 What is the primary issue? start->q1 issue1 Major Impurity Detected q1->issue1 Impurity issue2 Low Yield / Conversion q1->issue2 Yield issue3 Product Isolation Failure q1->issue3 Isolation q2 Identify Impurity by MS issue1->q2 sol4 See FAQ B-Category: - Optimize reaction time/temp - Check reagent quality issue2->sol4 sol5 See FAQ B4: - Use anhydrous HCl - Optimize solvent system issue3->sol5 imp1 Mass = M-Br (Dehalogenation) q2->imp1 M-Br imp2 Mass = Dimer (Secondary Amine) q2->imp2 Dimer imp3 Mass = Carboxylic Acid (Nitrile Hydrolysis) q2->imp3 Acid sol1 See FAQ A1: - Use chemical reductant - Avoid Pd/C imp1->sol1 sol2 See FAQ A2: - Use excess NH3 source - Consider Gabriel Synthesis imp2->sol2 sol3 See FAQ A3: - Ensure anhydrous conditions - Control workup pH/temp imp3->sol3

Figure 2. Troubleshooting decision tree for synthesis issues.

Part 3: Recommended Experimental Protocols

The following protocols are optimized to minimize common side reactions.

Protocol 1: Synthesis via Nitrile Reduction (Borane-THF Method)

This method is highly recommended for its clean conversion and avoidance of dehalogenation.

ParameterValue/ConditionRationale
Starting Material 2-Bromo-5-methoxybenzonitrileCommercially available.[21]
Reagent 1.0 M Borane-THF complexSelective for nitrile reduction without affecting the aryl bromide.
Stoichiometry 1.5 - 2.0 equivalents of BH₃-THFEnsures complete reduction of the nitrile.
Solvent Anhydrous Tetrahydrofuran (THF)Standard solvent for borane reductions.
Temperature 0 °C to Room TemperatureSlow addition at 0 °C controls the initial exotherm.
Workup Acidic quench (e.g., HCl)Decomposes the borane-amine complex to liberate the amine salt.

Step-by-Step Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Argon), add 2-bromo-5-methoxybenzonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.0 M BH₃-THF complex (1.6 eq) dropwise via a syringe or addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, cool the reaction back to 0 °C and slowly quench by the dropwise addition of 2M aqueous HCl until the effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Add water and perform a basic wash (e.g., with 1M NaOH) to pH > 12 to generate the free amine.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free amine, which can be purified by chromatography or taken directly to the salt formation step.[4]

Protocol 2: Hydrochloride Salt Formation
  • Purify the crude (2-bromo-5-methoxyphenyl)methanamine by silica gel column chromatography if necessary (a typical eluent system is dichloromethane/methanol with 1% triethylamine).

  • Dissolve the purified free amine (1.0 eq) in a minimal amount of anhydrous diethyl ether (or MTBE).

  • Cool the solution to 0 °C.

  • Slowly add a solution of 2.0 M HCl in diethyl ether (1.05 eq) dropwise with vigorous stirring.

  • A white precipitate should form immediately. Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Collect the solid by vacuum filtration, washing the filter cake with cold, anhydrous diethyl ether.

  • Dry the product under high vacuum to yield (2-bromo-5-methoxyphenyl)methanamine hydrochloride as a white to off-white solid.

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  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2016). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural Product Reports, 33(1), 127-139. Retrieved from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]

  • Scribd. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (2-Bromo-5-methoxyphenyl)methanamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Methedrone. Retrieved from [Link]

  • PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanamine. Retrieved from [Link]

  • National Institutes of Health. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 63(3), 1142-1157. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving (2-bromo-5-methoxyphenyl)methanamine hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and achieve optimal results.

Introduction: The Challenge of Coupling (2-Bromo-5-methoxyphenyl)methanamine

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a valuable building block in pharmaceutical and materials science. However, its structure presents unique challenges for palladium-catalyzed cross-coupling reactions. The presence of an electron-donating methoxy group and a potentially coordinating primary amine on the aryl bromide can significantly influence catalyst activity and reaction outcomes. This guide will focus on three key palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing targeted advice for catalyst and ligand selection.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the coupling of (2-bromo-5-methoxyphenyl)methanamine and similar substrates.

Q1: My Suzuki-Miyaura coupling reaction with (2-Bromo-5-methoxyphenyl)methanamine hydrochloride is showing low to no yield. What are the first troubleshooting steps?

A1: Low or no yield in a Suzuki-Miyaura coupling of this substrate often points to issues with the catalyst system or reaction conditions. The electron-rich nature of the aryl bromide, due to the methoxy and amino groups, can make the oxidative addition step of the catalytic cycle more challenging.[1]

  • Initial Checks:

    • Reagent Purity: Ensure all reagents, especially the boronic acid, base, and solvent, are pure and anhydrous.[2] Boronic acids are susceptible to decomposition, which can be minimized by using stable boronic esters (e.g., pinacol esters).[3][4]

    • Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[5] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

    • Catalyst Activity: The choice of palladium source and ligand is critical. For electron-rich aryl bromides, traditional catalysts like Pd(PPh₃)₄ may be inefficient.[1]

  • Troubleshooting Flowchart:

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side product?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[4]

  • Degassing: Ensure thorough degassing of your solvent and reaction vessel.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.

  • Order of Addition: Adding the boronic acid slowly to the reaction mixture can sometimes reduce its concentration and minimize homocoupling.

Q3: For a Buchwald-Hartwig amination, which ligand is best suited for coupling a primary amine with my electron-rich aryl bromide?

A3: The choice of ligand is crucial for a successful Buchwald-Hartwig amination, especially with a primary amine. For coupling with primary amines and amides, BrettPhos ligands are often effective.[6] For secondary amines, JohnPhos and DavePhos are good starting points.[6] The reactivity order for the aryl halide in Buchwald-Hartwig reactions is generally Ar-Br > Ar-Cl > Ar-I.[7]

Q4: My Sonogashira coupling is failing. Should I be using a copper co-catalyst?

A4: While the original Sonogashira reaction utilized a copper co-catalyst, many modern protocols are copper-free to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[8]

  • Copper-Free Conditions: A mild and general protocol for copper-free Sonogashira coupling of aryl bromides involves using (AllylPdCl)₂ with P(t-Bu)₃ as the ligand at room temperature.[9]

  • When to Consider Copper: If copper-free methods are unsuccessful, a traditional Sonogashira with a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst (e.g., CuI) can be attempted.[10]

Q5: What are the common causes of catalyst deactivation, and how can I prevent it?

A5: Catalyst deactivation can occur through several pathways, including the formation of inactive palladium black, catalyst poisoning, or ligand degradation.[4]

  • Palladium Black Formation: This is the aggregation of the active Pd(0) species.[11] Using ligands that better stabilize the palladium catalyst or employing pre-catalysts can help prevent this.[4]

  • Catalyst Poisoning: Impurities in starting materials or solvents, such as sulfur or phosphorus compounds, can poison the catalyst.[4] Ensure high-purity reagents and solvents.

Catalyst and Condition Selection Guide

The following tables provide a starting point for selecting catalysts and conditions for the cross-coupling of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride. Optimal conditions are substrate-dependent and may require screening.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemperature (°C)Notes
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80-100A robust system for electron-rich aryl bromides.[12]
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene100-110Effective for sterically hindered substrates.[12]
Pd(dppf)Cl₂K₂CO₃DME80A common and often effective catalyst.[13]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-90A traditional catalyst, may have lower efficacy for this substrate.[14]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Catalyst SystemBaseSolventTemperature (°C)Notes
Pd₂(dba)₃ / BrettPhosNaOtBuToluene80-110Ideal for coupling with primary amines.[6]
Pd(OAc)₂ / JohnPhosK₂CO₃1,4-Dioxane100Suitable for coupling with secondary amines.[6]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene90-110A bidentate ligand that can be effective for primary amines.[15]

Table 3: Recommended Catalyst Systems for Sonogashira Coupling

Catalyst SystemBaseSolventTemperature (°C)Notes
(AllylPdCl)₂ / P(t-Bu)₃Et₃NDMFRoom Temp.A mild and effective copper-free system.[9]
Pd(PPh₃)₄ / CuIEt₃NTHF50-70The classic Sonogashira conditions.[10]
Pd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃2-MeTHFRoom Temp.A copper-free and amine-free protocol.[16]
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add (2-bromo-5-methoxyphenyl)methanamine hydrochloride (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BrettPhos, 2-4 mol%) to a dry reaction vessel.

  • Add the base (e.g., NaOtBu, 1.2-1.5 eq.).

  • Add (2-bromo-5-methoxyphenyl)methanamine hydrochloride (1.0 eq.) and the coupling partner (e.g., a primary amine, 1.1 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling

  • To a Schlenk flask, add (2-bromo-5-methoxyphenyl)methanamine hydrochloride (1.0 eq.), the palladium catalyst (e.g., (AllylPdCl)₂, 2.5 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 eq.).

  • Add the terminal alkyne (1.1 eq.) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • After completion, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycles

Catalytic_Cycles cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L₂) B->C D Transmetalation (with Ar'B(OH)₂/Base) C->D E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H Pd(0)L₂ I Oxidative Addition H->I Ar-X J Ar-Pd(II)-X(L₂) I->J K Amine Coordination & Deprotonation J->K HNRR'/Base L Ar-Pd(II)-NRR'(L₂) K->L M Reductive Elimination L->M M->H N Ar-NRR' M->N

Caption: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

References
  • Benchchem.
  • Chemistry LibreTexts. (2023).
  • Soheili, A., et al. (2003).
  • Hesp, K. (2026).
  • National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview.
  • The Reaction Monitor. (2008). Copper-free Sonogashira coupling.
  • Benchchem.
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Ghosh, A., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines.
  • Entegris. Buchwald Ligands Review.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Wu, Q., et al. (2026). POP‐type ligands used in the Buchwald–Hartwig amination.
  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • ResearchGate. (2008).
  • Benchchem.
  • Wikipedia.
  • Benchchem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Benchchem. catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • National Institutes of Health. (2024).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl...
  • Myers, A. (2007). The Suzuki Reaction. Chem 115.
  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Benchchem. Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling.
  • JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
  • MDPI. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • MDPI. (2020).
  • MDPI. (2012). Synthesis and Characterization of Triphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes.
  • PubChem. aminehydrochloride.

  • PubChem. (2-bromo-5-methoxyphenyl)methanamine hydrochloride.
  • MySkinRecipes. (2-Bromo-5-methoxyphenyl)methanamine.
  • ZORA (Zurich Open Repository and Archive). (2020). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
  • ResearchGate. (2020). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.

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Technical Support Center: Troubleshooting Low Reactivity of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing reactions involving (2-Bromo-5-methoxyphenyl)methanamine hydrochloride. As a substituted benzylamine, this reagent is a valuable building block in medicinal chemistry and materials science. However, its unique structural features—the hydrochloride salt, the ortho-bromo substituent, and the meta-methoxy group—often present challenges in achieving desired reactivity. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally design successful experiments.

Part 1: Foundational Principles - Why is My Reagent Unreactive?

Understanding the inherent properties of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride is the first step toward effective troubleshooting. Three primary factors govern its reactivity.

The Critical Role of the Hydrochloride Salt

The most common source of low reactivity is the protonated state of the amine. (2-Bromo-5-methoxyphenyl)methanamine is supplied as a hydrochloride salt to improve its stability and handling.[1] In this form, the nitrogen atom's lone pair of electrons is sequestered by a proton, forming an ammonium salt (R-CH₂NH₃⁺Cl⁻). This protonation completely neutralizes the amine's nucleophilicity, rendering it incapable of participating in reactions that require a lone pair, such as N-alkylation, N-acylation, or acting as a nucleophile in cross-coupling reactions.[2]

Key Takeaway: The amine must be converted to its free base form (R-CH₂NH₂) for it to function as a nucleophile. This is non-negotiable and is the first parameter to address in any reaction setup.

Electronic Landscape of the Aromatic Ring

The substituents on the phenyl ring create a nuanced electronic environment that affects the reactivity of both the amine and the aryl bromide.

  • Bromo Group (-Br): This halogen exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring toward electrophilic substitution.[3] This effect also slightly reduces the basicity and nucleophilicity of the nearby aminomethyl group.

  • Methoxy Group (-OCH₃): This group has a powerful electron-donating resonance effect (+M), which activates the ring, particularly at the ortho and para positions relative to itself.[3] This donation can partially counteract the deactivating effect of the bromine.

The interplay of these groups makes the C-Br bond susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, a common strategy for derivatizing this part of the molecule.[4]

Steric Considerations

The bromine atom at the ortho position to the aminomethyl group introduces significant steric hindrance. This bulkiness can physically impede the approach of electrophiles to the nitrogen atom or the coordination of large ligands to a palladium catalyst complexed at the C-Br bond. This factor must be considered when selecting coupling partners and catalyst systems.

G cluster_main Factors Governing Reactivity of (2-Bromo-5-methoxyphenyl)methanamine HCl Reactivity Overall Reactivity Salt Hydrochloride Salt (R-NH₃⁺Cl⁻) Salt->Reactivity Reduces Nucleophilicity (Primary Issue) Electronic Electronic Effects (-Br, -OCH₃) Electronic->Reactivity Modulates Basicity & C-Br Reactivity Steric Steric Hindrance (ortho-Bromo) Steric->Reactivity Hinders Reagent Approach

Caption: Key factors influencing the reactivity of the title compound.

Part 2: Troubleshooting Guide & Common Scenarios (Q&A)

This section addresses specific experimental failures in a question-and-answer format, providing logical steps for remediation.

Q1: My N-acylation or N-alkylation reaction fails to start. Is the hydrochloride salt the problem?

A1: Almost certainly, yes. If you observe only starting material after the reaction time, the primary suspect is the protonated amine. The nucleophilic lone pair is not available to attack the electrophile (e.g., an acyl chloride or alkyl halide).

Troubleshooting Steps:

  • Ensure Stoichiometric Base Addition: You must add at least two equivalents of a suitable base.

    • Equivalent 1: Neutralizes the hydrochloride salt to generate the free amine in situ.

    • Equivalent 2: Acts as an acid scavenger for the proton generated during the N-alkylation or N-acylation reaction itself (e.g., the HCl byproduct from an acyl chloride).

  • Select the Right Base:

    • For standard alkylations and acylations, non-nucleophilic organic bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are excellent choices.[5]

    • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly for alkylations with less reactive halides, though they may require more forcing conditions (higher temperature) and have limited solubility in some organic solvents.[6]

  • Pre-Stirring: After adding the base to your solution of the amine hydrochloride in a suitable solvent (e.g., DMF, DCM, THF), stir the mixture at room temperature for 15-30 minutes before adding the electrophile. This ensures complete deprotonation to the free amine.

Q2: I've neutralized the salt, but the reaction is still slow or low-yielding. How do I optimize conditions?

A2: If the reaction initiates but does not proceed to completion, other factors are at play. This is where optimization of the reaction environment becomes critical.

Troubleshooting Steps:

  • Increase Temperature: Steric hindrance from the ortho-bromo group can slow down the reaction rate. Gently heating the reaction mixture (e.g., to 40-80 °C) can provide the necessary activation energy to overcome this barrier.[6] Always monitor for potential side reactions or decomposition at higher temperatures using TLC or LC-MS.

  • Solvent Choice: The solvent can dramatically influence reaction rates.

    • Polar Aprotic Solvents like DMF, DMSO, or acetonitrile (MeCN) are generally preferred for Sₙ2-type alkylations as they can stabilize charged intermediates and dissolve inorganic bases.[7]

    • For amide couplings using reagents like HATU, solvents such as DMF or isopropyl acetate are commonly used.[8]

  • For Amide Coupling, Use a Potent Activating Agent: For forming amide bonds, which can be particularly challenging, standard methods may not suffice.

    • Utilize robust coupling reagents like HATU or HBTU . These reagents rapidly convert the carboxylic acid to a highly reactive activated ester, which is more susceptible to attack by the moderately nucleophilic amine.[8][9]

    • Ensure your protocol includes a non-nucleophilic base like DIPEA to facilitate the coupling.[8]

Q3: I'm attempting a Buchwald-Hartwig amination using this amine as the nucleophile. What are the key parameters?

A3: The Buchwald-Hartwig reaction is a powerful tool for forming C-N bonds, but it requires a carefully orchestrated catalytic system.[4][10]

Key Considerations:

  • Base Selection is Critical: Strong, non-coordinating bases are required to deprotonate the amine (or the amine-Pd complex) without poisoning the catalyst. Sodium tert-butoxide (NaOtBu) , potassium tert-butoxide (KOtBu) , or potassium phosphate (K₃PO₄) are commonly employed.[11] You will need an additional equivalent of base to neutralize the hydrochloride salt.

  • Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination.[12] For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary.

    • Consider ligands like SPhos , XPhos , or bidentate ligands like BINAP or DPPF .[10] The choice of ligand can significantly impact reaction efficiency.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. The reaction must be set up under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents.[4]

Q4: How do I successfully perform a Suzuki coupling at the aryl bromide position?

A4: In this scenario, you are using the C-Br bond as the electrophilic site and are not relying on the amine's nucleophilicity. The amine group, however, can still influence the reaction.

Key Considerations:

  • Catalyst and Ligand: A robust palladium catalyst is essential. Pd(PPh₃)₄ is a classic choice that often works well for aryl bromides.[13] For more challenging couplings, precatalysts combined with specialized ligands may be required.

  • Base: An inorganic base is needed to activate the boronic acid partner in the transmetalation step. K₂CO₃ , K₃PO₄ , or Cs₂CO₃ are standard choices.[14][15]

  • Solvent System: Suzuki couplings are often run in a two-phase solvent system, such as 1,4-dioxane/water or toluene/water , which helps to dissolve both the organic substrates and the inorganic base.[13]

  • Protecting the Amine? The free amine can potentially coordinate to the palladium center, inhibiting catalysis. While many Suzuki reactions on amino-substituted aryl halides proceed without protection,[16] if you experience low conversion, consider a transient protection strategy or select a ligand system known to be tolerant of free amines.

Part 3: Detailed Experimental Protocols

The following protocols are provided as validated starting points. Always perform reactions on a small scale first to optimize conditions for your specific substrates.

Protocol 1: In Situ Free-Basing for N-Alkylation with Benzyl Bromide

This protocol demonstrates the crucial step of in situ neutralization for a standard alkylation.

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (1.0 eq.).

  • Dissolution: Add anhydrous DMF (to make a ~0.2 M solution).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq.) and stir the solution at room temperature for 20 minutes.

  • Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the solution.

  • Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized HATU-Mediated Amide Coupling

This protocol is adapted for coupling with a generic carboxylic acid where other methods may have failed.[8]

  • Setup: In a dry flask under nitrogen, dissolve the carboxylic acid (1.1 eq.), HATU (1.1 eq.), and (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (1.0 eq.) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq.). The extra equivalent ensures the medium remains basic for the coupling reaction after neutralization.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by LC-MS.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.

Protocol 3: Suzuki-Miyaura Coupling of the Aryl Bromide with Phenylboronic Acid

This protocol targets the C-Br bond for C-C bond formation.[13]

  • Setup: To a Schlenk flask, add (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.). Note the extra equivalent of base for the HCl salt.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 8-16 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Part 4: Advanced Troubleshooting & FAQs

G Start Reaction Failure or Low Yield CheckSalt Is the amine an HCl salt? Start->CheckSalt AddBase Add ≥2 eq. of appropriate base (e.g., DIPEA, K₂CO₃). Pre-stir before adding electrophile. CheckSalt->AddBase Yes Reassess Reaction still slow? CheckSalt->Reassess No, already free base AddBase->Reassess Optimize Optimize Conditions: 1. Increase Temperature (40-80 °C) 2. Change Solvent (DMF, MeCN) 3. Use stronger coupling agent (HATU) Reassess->Optimize Yes PdCoupling Palladium-catalyzed reaction issue? Reassess->PdCoupling No Success Reaction Successful Optimize->Success PdOptimize Optimize Catalyst System: 1. Check Ligand (Bulky Phosphines) 2. Use appropriate Base (NaOtBu, K₃PO₄) 3. Ensure inert atmosphere & degassed solvents PdCoupling->PdOptimize Yes PdCoupling->Success No PdOptimize->Success

Caption: A logical workflow for troubleshooting common issues.

  • FAQ 1: Can I isolate the free base before my reaction?

    • Yes. You can perform a bulk neutralization by dissolving the hydrochloride salt in water, adding a base like NaOH to raise the pH to >10, and then extracting the free amine with an organic solvent (e.g., ethyl acetate or dichloromethane).[17] After drying and evaporating the solvent, you will obtain the free amine as an oil or solid. However, free benzylamines can be less stable over long-term storage than their salt forms, so using it immediately is recommended.[18] For most applications, in situ neutralization is more convenient and efficient.

  • FAQ 2: My reaction mixture is turning dark brown or black. What does this indicate?

    • Dark coloration often suggests decomposition of starting materials or products, or side reactions involving the palladium catalyst (in cross-coupling reactions, this can be palladium black formation). This is often exacerbated by excessive heat. Try running the reaction at a lower temperature for a longer period. If using a palladium catalyst, ensure your ligands are not degrading and that the reaction is under a strictly inert atmosphere.

  • FAQ 3: What analytical methods should I use to monitor the reaction?

    • Thin-Layer Chromatography (TLC): The quickest way to get a qualitative assessment. The product should have a different Rf value than the starting amine.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring. It allows you to track the disappearance of your starting material mass peak and the appearance of your product mass peak, providing definitive confirmation of the transformation.[19][20][21]

    • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used on an aliquot from the reaction mixture to get a clear picture of the conversion ratio by integrating characteristic peaks of the starting material versus the product.

Part 5: Data Summary Tables

Table 1: Recommended Bases for Different Reaction Types
Reaction TypeRecommended BaseEquivalents RequiredRationale
N-AlkylationDIPEA, Triethylamine2.0 - 2.5Non-nucleophilic; neutralizes HCl salt and scavenges reaction byproduct.[5]
N-AcylationDIPEA, Pyridine2.0 - 3.0Efficiently scavenges strong acid byproducts (e.g., HCl from acyl chlorides).
Amide Coupling (HATU)DIPEA3.0Neutralizes HCl salt and facilitates the coupling reaction without competing.[8]
Suzuki CouplingK₂CO₃, K₃PO₄3.0Neutralizes HCl salt and activates the boronic acid for transmetalation.[15]
Buchwald-HartwigNaOtBu, K₃PO₄2.5 - 3.0Strong, non-coordinating base needed for the catalytic cycle.[11]
Table 2: Common Solvents and Temperature Considerations
Reaction TypeCommon SolventsTypical TemperatureNotes
N-Alkylation / AcylationDMF, MeCN, THF, DCMRoom Temp to 80 °CHeating may be required to overcome steric hindrance.
Amide CouplingDMF, Isopropyl Acetate0 °C to Room TempOften exothermic; initial cooling may be necessary.[8]
Suzuki Coupling1,4-Dioxane/H₂O, Toluene80 - 110 °CRequires heat to drive the catalytic cycle.[13]
Buchwald-HartwigToluene, Dioxane, t-BuOH80 - 110 °CRequires heat; solvent choice can be ligand-dependent.[12]

References

  • Reddit - Organic Chemistry. (2023). Hydrochloride salt of amine. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic-Chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Royal Society of Chemistry. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Available at: [Link]

  • McMaster University. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. Available at: [Link]

  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Available at: [Link]

  • Semantic Scholar. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Available at: [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Available at: [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. Available at: [Link]

  • National Institutes of Health. (2010). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available at: [Link]

  • PubMed. (2014). Determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication. Available at: [Link]

  • PubMed Central. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available at: [Link]

  • Sciencemadness.org. (2016). Benzylamine via the delepine reaction. Available at: [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • PubChem. aminehydrochloride. Available at: [Link]

  • PubChem. (2-bromo-5-methoxyphenyl)methanamine hydrochloride. Available at: [Link]

  • MySkinRecipes. (2-Bromo-5-methoxyphenyl)methanamine. Available at: [Link]

  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available at: [Link]

  • Wikipedia. Methedrone. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • PubMed Central. (2019). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Available at: [Link]

  • Reddit - Chempros. (2021). Tips and tricks for difficult amide bond formation?. Available at: [Link]

  • MDPI. (2021). Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Multiple Reaction Monitoring-Based Multi-Component Analysis of Bangkeehwangkee-Tang: Method Development, Validation, and Application to Quality Evaluation. Available at: [Link]

  • PubMed Central. (2015). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available at: [Link]

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Technical Support Center: Preventing Dehalogenation of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Bromo-5-methoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this versatile building block in synthetic chemistry. A common pitfall encountered during its application, particularly in palladium-catalyzed cross-coupling reactions, is the undesired side reaction of dehalogenation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize this side reaction and maximize the yield of your desired product.

Understanding the Challenge: Dehalogenation

Dehalogenation is the substitution of a halogen atom, in this case, bromine, with a hydrogen atom. In the context of cross-coupling reactions, this side reaction consumes your starting material, (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, leading to the formation of the undesired byproduct, (5-methoxyphenyl)methanamine. This not only reduces the yield of your target molecule but also complicates the purification process.

The primary culprit behind dehalogenation in palladium-catalyzed reactions is the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can be generated from various sources within the reaction mixture, including solvents, bases, or even the starting materials themselves. Once formed, the Pd-H species can participate in a competing catalytic cycle that results in the reductive cleavage of the carbon-bromine bond.

The structure of (2-Bromo-5-methoxyphenyl)methanamine itself presents a unique challenge. The presence of two electron-donating groups, the methoxy (-OCH₃) and the aminomethyl (-CH₂NH₂), increases the electron density on the aromatic ring. This enhanced electron density can facilitate the oxidative addition of the aryl bromide to the palladium(0) catalyst, a key step in the desired cross-coupling reaction. However, it can also make the aryl-palladium intermediate more susceptible to side reactions, including protodehalogenation.

Troubleshooting Guide: Minimizing Dehalogenation

This section provides a structured approach to troubleshooting and preventing dehalogenation in your experiments.

Observation Probable Cause(s) Recommended Solution(s)
Significant formation of dehalogenated byproduct (e.g., >10%) 1. Inappropriate Base: Strong, sterically hindered bases (e.g., NaOt-Bu) can promote β-hydride elimination from alkoxide species, a source of Pd-H.a. Switch to a weaker base: Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These bases are generally less prone to generating hydride species.
2. Protic or Hydrous Solvent: Solvents like alcohols or the presence of water can serve as a source of hydride.[1]a. Use anhydrous, aprotic solvents: Toluene, dioxane, or THF are recommended. Ensure all solvents are rigorously dried before use. b. Add a drying agent: Molecular sieves can be added to the reaction mixture to scavenge any residual water.
3. Inefficient Reductive Elimination: If the desired reductive elimination to form the C-C or C-N bond is slow, the competing dehalogenation pathway can become more prominent.a. Use bulky, electron-rich phosphine ligands: Ligands like XPhos, SPhos, or tBuXPhos can accelerate the reductive elimination step.[2] b. Increase reaction temperature cautiously: While higher temperatures can sometimes favor dehalogenation, in some cases, it can accelerate the desired reaction, outcompeting the side reaction. Monitor the reaction closely.
Low conversion of starting material and some dehalogenation 1. Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.a. Use a pre-catalyst: Palladium pre-catalysts, such as G3 or G4 palladacycles, are often more stable and efficient at generating the active Pd(0) species. b. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be beneficial.
2. Poor Solubility: The hydrochloride salt of the starting material may have limited solubility in non-polar aprotic solvents.a. Free-basing the amine: Consider a pre-reaction workup to convert the hydrochloride salt to the free amine. This will improve solubility in organic solvents. b. Use a mixed solvent system: A combination of a non-polar solvent (e.g., toluene) with a more polar aprotic solvent (e.g., dioxane) might improve solubility without significantly promoting dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why is (2-Bromo-5-methoxyphenyl)methanamine hydrochloride prone to dehalogenation?

A: The electron-donating nature of the methoxy and aminomethyl groups increases the electron density on the aromatic ring, making the C-Br bond more susceptible to oxidative addition to the palladium catalyst. While this is a necessary step for cross-coupling, it also makes the resulting aryl-palladium intermediate more reactive towards species that can lead to dehalogenation.

Q2: Should I use the hydrochloride salt directly in my cross-coupling reaction?

A: It is generally recommended to free-base the amine before use. The hydrochloride salt has poor solubility in common aprotic solvents used for cross-coupling reactions (e.g., toluene, dioxane). The presence of the hydrochloride can also interfere with the basic conditions required for the reaction. A simple workup with a mild base (e.g., NaHCO₃) and extraction into an organic solvent is advisable.

Q3: What is the best palladium catalyst to use to avoid dehalogenation?

A: While there is no single "best" catalyst for all reactions, using modern palladium pre-catalysts in combination with bulky, electron-rich phosphine ligands is a good starting point. For Suzuki-Miyaura reactions, catalysts like Pd(dppf)Cl₂ or pre-catalysts paired with ligands such as SPhos or XPhos are often effective. For Buchwald-Hartwig aminations, G3 or G4 palladacycles with ligands like BrettPhos or AdBippyPhos can be excellent choices.

Q4: Can the reaction temperature influence the extent of dehalogenation?

A: Yes, temperature can have a significant impact. In some cases, higher temperatures can accelerate the rate of dehalogenation. However, if the desired cross-coupling reaction has a higher activation energy than the dehalogenation pathway, increasing the temperature might favor the formation of the desired product. It is crucial to monitor the reaction at different temperatures to find the optimal conditions.

Q5: How can I monitor the progress of the reaction and the formation of the dehalogenated byproduct?

A: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction. By co-spotting your reaction mixture with authentic samples of your starting material and the expected product, you can track the consumption of the starting material and the formation of the product. LC-MS can be used to identify the mass of the dehalogenated byproduct, confirming its presence.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of (2-Bromo-5-methoxyphenyl)methanamine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of (2-Bromo-5-methoxyphenyl)methanamine with an arylboronic acid.

Step 1: Free-Basing of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride

  • Dissolve (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (1.0 eq) in deionized water.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the solution is ~8-9.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine.

Step 2: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add the free-based (2-Bromo-5-methoxyphenyl)methanamine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of (2-Bromo-5-methoxyphenyl)methanamine

This protocol provides a general procedure for the Buchwald-Hartwig amination of (2-Bromo-5-methoxyphenyl)methanamine with a primary or secondary amine.

Step 1: Free-Basing of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride

Follow the same procedure as in Protocol 1, Step 1.

Step 2: Buchwald-Hartwig Amination

  • To a dry Schlenk flask, add the free-based (2-Bromo-5-methoxyphenyl)methanamine (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (NaOt-Bu) or another suitable base (e.g., LHMDS) (1.4 eq), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq), and the ligand (if not using a pre-catalyst).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane.

  • Heat the reaction mixture to 90-110 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Problem and Solution

Dehalogenation Catalytic Cycle

Dehalogenation_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L)_n Ar-Pd(II)-Br(L)_n Pd(0)L_n->Ar-Pd(II)-Br(L)_n Oxidative Addition (Ar-Br) Ar-Pd(II)-H(L)_n Ar-Pd(II)-H(L)_n Ar-Pd(II)-Br(L)_n->Ar-Pd(II)-H(L)_n Hydride Source (e.g., from base, solvent) Dehalogenated Product (Ar-H) Dehalogenated Product (Ar-H) Ar-Pd(II)-H(L)_n->Dehalogenated Product (Ar-H) Reductive Elimination Dehalogenated Product (Ar-H)->Pd(0)L_n Regeneration

Caption: Competing catalytic cycle leading to dehalogenation.

Troubleshooting Workflow

Troubleshooting_Workflow start Dehalogenation Observed base Change Base (e.g., K2CO3, Cs2CO3) start->base solvent Change Solvent (e.g., Toluene, Dioxane) base->solvent Still problematic end Dehalogenation Minimized base->end Resolved ligand Change Ligand (e.g., XPhos, SPhos) solvent->ligand Still problematic solvent->end Resolved temp Optimize Temperature ligand->temp Still problematic ligand->end Resolved temp->end Resolved

Caption: A stepwise approach to troubleshooting dehalogenation.

References

  • Hartwig, J. F. (2010).
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2011). ACS Publications. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. (2013). Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the specific challenges encountered when transitioning this synthesis from laboratory scale to pilot or production scale. We will address common issues in a practical, question-and-answer format, grounded in fundamental chemical principles to ensure robust and reproducible outcomes.

Troubleshooting Guide: From Reaction to Isolation

This section addresses specific, frequently encountered problems during the scale-up synthesis. Each entry details the issue, explores the underlying causes rooted in chemical process principles, and provides actionable solutions.

Question 1: My reduction of 2-bromo-5-methoxybenzonitrile to the amine is stalling or giving low yields at a larger scale, which didn't happen in the lab. What's going on?

Answer: This is a classic scale-up challenge often linked to mass and heat transfer limitations.

  • Probable Causes:

    • Poor Reagent Dispersion: On a small scale, magnetic stirring is often sufficient to keep the reducing agent (e.g., Borane-THF, LiAlH₄) well-dispersed. In a large reactor, inadequate agitation can lead to localized "hot spots" where the reagent is highly concentrated and other areas where the reaction is starved, resulting in an incomplete reaction.

    • Thermal Control Issues: The reduction of a nitrile is highly exothermic. A larger reaction volume has a smaller surface-area-to-volume ratio, making it much harder to dissipate heat. If the internal temperature rises uncontrollably, it can lead to the degradation of the starting material, product, and reagent, as well as the formation of borane-amine complexes that are difficult to break during quenching.

    • Inefficient Quenching: Adding water or acid to quench the reaction at a large scale can also be problematic. If the addition is too fast, the exothermic quench can cause a dangerous pressure buildup. If it's too slow or poorly mixed, localized pH changes can lead to the formation of intractable emulsions or byproduct precipitation, complicating the workup and reducing isolated yield.

  • Troubleshooting & Solutions:

    • Optimize Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity.

    • Controlled Addition & Temperature Monitoring: Add the reducing agent solution subsurface via a dosing pump at a controlled rate. Monitor the internal reaction temperature, not just the jacket temperature. The addition rate should be tied to the cooling capacity of the reactor to maintain the optimal temperature range (e.g., 0-10 °C).

    • Reverse Quench: For the workup, consider a "reverse quench" where the reaction mixture is slowly added to a well-stirred, cooled quenching solution (e.g., aqueous HCl or Rochelle's salt solution). This helps maintain better control over the exotherm.

Question 2: After workup, I'm seeing significant amounts of a new, higher molecular weight impurity that I believe is the secondary amine, bis((2-bromo-5-methoxyphenyl)methyl)amine. How do I prevent this?

Answer: The formation of secondary amines is a common side reaction in syntheses involving benzylamines, which are susceptible to over-alkylation or condensation reactions.[1]

  • Probable Causes:

    • Reductive Amination Pathway: If your synthesis starts from 2-bromo-5-methoxybenzaldehyde, the primary amine product can react with remaining aldehyde to form an imine, which is then reduced to the secondary amine. This is more prevalent if there is a localized excess of the aldehyde.

    • Reaction with Benzyl Halide Intermediate: In some routes, a benzyl halide intermediate might be present. The product amine is nucleophilic and can displace the halide to form the secondary amine.[2]

  • Troubleshooting & Solutions:

    • Control Stoichiometry: Ensure the amine source (e.g., ammonia in reductive amination) is in sufficient excess. At scale, this may mean using a pressurized reactor to maintain a high concentration of ammonia.

    • Reaction Order: Add the reducing agent to the mixture of the aldehyde and ammonia. This ensures that any imine formed is immediately reduced, minimizing its concentration and the chance for the product amine to compete in the reaction.

    • Purification Pre-Salting: If secondary amine formation is unavoidable, it can often be removed by vacuum distillation of the free base before hydrochloride salt formation, as the secondary amine typically has a much higher boiling point.[3]

Question 3: When I try to form the hydrochloride salt, the product crashes out as a sticky oil or an unfilterable sludge instead of the crystalline solid I got on a small scale. How can I achieve proper crystallization?

Answer: This phenomenon, known as "oiling out," is a frequent and frustrating issue in the crystallization of amine salts. It occurs when the product separates from the solution as a liquid phase before it has a chance to nucleate and grow into crystals.[4]

  • Probable Causes:

    • High Supersaturation: Adding the HCl solution too quickly creates a state of very high supersaturation. The system relieves this stress by the fastest means possible: liquid-liquid phase separation (oiling out) rather than the more ordered process of crystallization.

    • Inappropriate Solvent Choice: The solvent system may be too good for the free base and too poor for the salt. Amine hydrochlorides can be quite soluble in polar solvents like ethanol or methanol, making it difficult to crystallize.[5]

    • Presence of Water or Impurities: Water can significantly increase the solubility of the hydrochloride salt, preventing precipitation.[5] Impurities can also interfere with the crystal lattice formation.

  • Troubleshooting & Solutions:

ParameterRecommendationRationale
Solvent System Use a binary solvent system. Dissolve the free base in a solvent in which it is soluble (e.g., Isopropanol, Ethyl Acetate). Then, add a solution of HCl in a miscible solvent (e.g., HCl in IPA) or use an anti-solvent in which the salt is insoluble (e.g., Heptane, MTBE).[4]This allows for fine control over the solubility and rate of precipitation.
HCl Addition Add the HCl solution slowly and at a controlled temperature (often slightly elevated, e.g., 40-50 °C) to allow for controlled nucleation.Slow addition prevents rapid, uncontrolled precipitation and encourages the formation of a crystalline solid over an amorphous oil.
Seeding Once the solution becomes slightly turbid, add a small amount (0.1-1% w/w) of previously isolated, pure crystalline product.Seeding provides a template for crystal growth, bypassing the difficult primary nucleation step and promoting the desired crystal form.
Cooling Profile After HCl addition, hold at temperature for a period to allow crystals to grow, then cool slowly to ambient or sub-ambient temperature to maximize yield.A slow, controlled cooling profile prevents "shock cooling" which can trap impurities and lead to small, poorly filterable particles.
Anhydrous Conditions Use anhydrous solvents and consider using a solution of HCl in an organic solvent (e.g., 2M HCl in Diethyl Ether or IPA) rather than aqueous HCl.[5]Minimizing water is critical to reduce the solubility of the salt and prevent it from becoming gummy or oily.[4]
Workflow for Troubleshooting Crystallization Failure

G start Salt Formation Attempt: Product 'Oiled Out' check_solvent Is the solvent system optimized for the salt? start->check_solvent check_hcl Was HCl addition slow and controlled? check_solvent->check_hcl Yes change_solvent Action: Screen alternative solvents/anti-solvents (e.g., IPA/Heptane, EtOAc/MTBE) check_solvent->change_solvent No check_water Are anhydrous conditions being used? check_hcl->check_water Yes slow_addition Action: Add HCl solution subsurface over 1-2 hours at 40°C check_hcl->slow_addition No check_purity Is the free base pure? check_water->check_purity Yes use_anhydrous Action: Use anhydrous solvents and HCl in organic solvent check_water->use_anhydrous No purify_base Action: Purify free base (e.g., distillation or charcoal treatment) before salting check_purity->purify_base No seed_protocol Action: Implement a seeding protocol check_purity->seed_protocol Yes (Consider Seeding) change_solvent->start Re-attempt slow_addition->start Re-attempt use_anhydrous->start Re-attempt purify_base->start Re-attempt success Result: Crystalline Solid Obtained seed_protocol->success

Caption: Decision workflow for troubleshooting crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical process safety considerations when scaling up this synthesis? A1: There are two primary hazards:

  • Thermal Runaway: As mentioned, the nitrile reduction is highly exothermic. A proper reaction calorimetric study (e.g., using a RC1 calorimeter) is highly recommended before scaling up to understand the heat of reaction and ensure your reactor's cooling capacity is sufficient to handle the thermal load.

  • Hydrogen Gas Evolution: If using hydride-based reducing agents like LiAlH₄ or NaBH₄, the quench with water or acid evolves hydrogen gas, which is highly flammable. The reactor must be properly vented, and the atmosphere should be inerted with nitrogen to prevent the creation of an explosive mixture.

Q2: How can I definitively confirm that I have formed the hydrochloride salt and not just a mixture? A2: Several analytical techniques can confirm this:

  • ¹H NMR Spectroscopy: Upon protonation of the amine, the chemical shift of the adjacent protons (the -CH₂- group) will typically shift downfield. You should also see the disappearance of the free amine proton signal and the appearance of a new, broad -NH₃⁺ signal.[4][6]

  • FTIR Spectroscopy: The N-H stretching region will change significantly. The free amine typically shows stretches around 3300-3400 cm⁻¹, while the ammonium salt (-NH₃⁺) will show broad absorptions at lower frequencies, typically in the 2400-3000 cm⁻¹ range.

  • Ionic Test: A simple qualitative test is to dissolve a small sample in water and add a few drops of a silver nitrate (AgNO₃) solution. The formation of a white precipitate (AgCl) confirms the presence of chloride ions.

Q3: My final, isolated product has a slight yellow or tan discoloration. What is the likely cause and how can I fix it? A3: Discoloration is usually due to trace-level impurities that are highly colored.

  • Causes: These are often oxidation byproducts formed by exposure of the electron-rich aromatic ring or the amine to air, especially at elevated temperatures.[7] Residual metallic catalysts from earlier steps can also cause discoloration.

  • Solution: A charcoal treatment is very effective. Before the final crystallization step, dissolve the crude product in a suitable solvent, add a small amount (1-5% w/w) of activated carbon, stir for 30-60 minutes at a moderate temperature (e.g., 40-60 °C), and then filter the hot solution through a pad of celite to remove the carbon before proceeding with crystallization.

Experimental Protocols

Protocol 1: Optimized Scale-Up Crystallization of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (50 g Scale)

This protocol is designed to promote the formation of a filterable, crystalline solid.

  • Dissolution: In a 1 L jacketed reactor equipped with an overhead stirrer and nitrogen inlet, charge the crude (2-Bromo-5-methoxyphenyl)methanamine free base (~50 g). Add 250 mL of anhydrous isopropanol (IPA). Stir at 45 °C until all solids are dissolved.

  • In-Process Control (IPC-1): Take a small aliquot to ensure complete dissolution. If discoloration is present, cool to 40 °C, add activated carbon (2.5 g), stir for 30 minutes, and filter through a pre-warmed filter into a clean reactor, rinsing the filter with a small amount of warm IPA.

  • Acidification: Prepare a solution of 4M HCl in IPA. While maintaining the internal temperature at 40-45 °C, add the HCl/IPA solution slowly via a dropping funnel or pump over at least 1 hour.

  • Seeding & Digestion: Monitor the solution for the onset of turbidity. Once cloudiness persists, add seed crystals (~100 mg) of pure product. Stop the acid addition and stir the resulting slurry at 40-45 °C for 1-2 hours. This "digestion" period allows the crystals to grow and equilibrate.

  • Controlled Cooling: Resume the slow addition of the remaining HCl/IPA solution. Once complete, cool the slurry to 0-5 °C over a period of at least 3 hours.

  • Isolation & Drying: Filter the product on a Buchner funnel. Wash the cake with cold (0-5 °C) anhydrous IPA (2 x 50 mL), followed by a wash with cold MTBE or heptane (2 x 50 mL) to displace the IPA. Dry the solid in a vacuum oven at 50 °C until constant weight is achieved.

General Synthesis and Purification Workflow

G cluster_0 Synthesis of Free Base cluster_1 Purification & Salt Formation Start 2-Bromo-5-methoxybenzonitrile or Aldehyde Reaction Reduction / Reductive Amination (Controlled Temp & Addition) Start->Reaction Quench Controlled Quench (e.g., Reverse Quench) Reaction->Quench IPC1 IPC-1: Reaction Completion (TLC/HPLC) Reaction->IPC1 Workup Aqueous Workup & Liquid-Liquid Extraction Quench->Workup SolventSwap Solvent Swap to Crystallization Solvent (e.g., IPA) Workup->SolventSwap IPC2 IPC-2: Purity & Assay (HPLC) Workup->IPC2 Charcoal Optional: Activated Carbon Treatment SolventSwap->Charcoal Crystallization Slow Addition of HCl/IPA Seeding & Controlled Cooling Charcoal->Crystallization Filtration Filtration & Cake Wash (Cold IPA & Heptane) Crystallization->Filtration Drying Vacuum Drying Filtration->Drying API Final API: (2-Bromo-5-methoxyphenyl)methanamine HCl Drying->API IPC3 IPC-3: Residual Solvents & Water (GC, Karl Fischer) Drying->IPC3

Caption: Process flow diagram for the scale-up synthesis and purification.

References

  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development. Available at: [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Available at: [Link]

  • Le, D. N., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Available at: [Link]

  • Peterson, B. M., et al. (2023). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Available at: [Link]

  • Google Patents. (2008). Method for salt preparation. US20100204470A1.
  • Google Patents. (1995). Amine acid salt compounds and process for the production thereof. US5686588A.
  • Google Patents. (1957). Preparation of benzylamine. US2987548A.
  • PubChem. (n.d.). (2-bromo-5-methoxyphenyl)methanamine hydrochloride. Available at: [Link]

  • Pharmaceutical Technology. (2008). Salt Selection in Drug Development. Available at: [Link]

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Technical Support Center: Managing Impurities in (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Bromo-5-methoxyphenyl)methanamine hydrochloride. This molecule is a valuable building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs).[1] Its purity is paramount to ensure the safety, efficacy, and reproducibility of downstream products. This guide provides in-depth troubleshooting advice and validated protocols to help you identify, control, and manage impurities effectively during your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with (2-Bromo-5-methoxyphenyl)methanamine hydrochloride?

A1: The impurity profile can vary based on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Primarily 2-Bromo-5-methoxybenzaldehyde or 2-Bromo-5-methoxybenzonitrile, depending on the synthesis method (e.g., reductive amination vs. nitrile reduction).[2][3]

  • Over-alkylation Products: If the primary amine is used in subsequent N-alkylation reactions, formation of tertiary amines or even quaternary ammonium salts can occur.

  • Oxidation Byproducts: The benzylamine moiety can be susceptible to oxidation, leading to the corresponding imine or benzaldehyde derivatives, especially upon prolonged exposure to air.

  • Debromination Impurities: Under certain reductive conditions (e.g., catalytic hydrogenation), the bromine atom can be cleaved, leading to (5-methoxyphenyl)methanamine.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., tetrahydrofuran, ethanol, ethyl acetate) may be present.[2][4]

Q2: How can I perform a quick purity check of my material?

A2: For a rapid assessment, Thin Layer Chromatography (TLC) is effective. A more detailed and quantitative analysis can be achieved using High-Performance Liquid Chromatography (HPLC) with UV detection or by ¹H NMR spectroscopy.[5][6] For NMR, the presence of sharp, well-defined peaks corresponding to the product and the absence of unexpected signals in the aromatic or aliphatic regions are good indicators of high purity.[5][7]

Q3: What are the recommended storage conditions for (2-Bromo-5-methoxyphenyl)methanamine hydrochloride to minimize degradation?

A3: To maintain stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place. This minimizes the risk of oxidation and hydrolysis. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

This section addresses specific impurity-related issues you may encounter during synthesis.

Problem 1: Significant Amount of Unreacted 2-Bromo-5-methoxybenzaldehyde Detected Post-Reductive Amination
  • Causality Analysis: The presence of the starting aldehyde suggests either incomplete imine formation or inefficient reduction of the formed imine. This can be due to several factors:

    • Ineffective Reducing Agent: The chosen reducing agent (e.g., NaBH₄, NaBH₃CN) may be old, hydrated, or not potent enough for the specific substrate.[8]

    • Suboptimal pH: Imine formation is pH-dependent. If the reaction medium is too acidic or too basic, the equilibrium may not favor imine formation.

    • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Troubleshooting & Solutions:

    • Verify Reagent Quality: Use a fresh, anhydrous batch of the reducing agent. Sodium triacetoxyborohydride (STAB) is often a reliable choice as it is less sensitive to pH and moisture.

    • Optimize pH: For reducing agents like sodium cyanoborohydride, the reaction is typically most efficient at a pH of 6-7. You can add a catalytic amount of acetic acid to facilitate imine formation.[9]

    • Monitor the Reaction: Use TLC or HPLC to monitor the disappearance of the starting aldehyde. Extend the reaction time if necessary.

    • Consider a Two-Step Approach: First, form the imine by stirring the aldehyde and amine together (often with a dehydrating agent like MgSO₄), monitor its formation, and then add the reducing agent.

Problem 2: Presence of a Debrominated Impurity, (5-methoxyphenyl)methanamine
  • Causality Analysis: This impurity arises from the hydrogenolysis of the C-Br bond. This is a common side reaction in catalytic hydrogenation (e.g., using H₂/Pd-C) or when using certain hydride reagents under harsh conditions.

  • Troubleshooting & Solutions:

    • Select a Milder Reducing Agent: For reductive amination, avoid harsh catalytic hydrogenation if debromination is an issue. Reagents like NaBH(OAc)₃ or NaBH₃CN are highly chemoselective and typically do not affect aryl bromides.[8]

    • Modify Catalytic Hydrogenation Conditions: If catalytic hydrogenation is necessary, use a less active catalyst, lower hydrogen pressure, and lower temperature. Additives like triethylamine can sometimes suppress dehalogenation.

    • Alternative Synthesis Route: If the amine is synthesized by reducing 2-bromo-5-methoxybenzonitrile, use a reagent like borane-tetrahydrofuran complex (BH₃-THF), which is less likely to cause debromination compared to catalytic hydrogenation.[2]

Problem 3: Formation of an N,N-Dibenzyl Impurity (Tertiary Amine)
  • Causality Analysis: This occurs when the newly formed primary amine product reacts with another molecule of the starting aldehyde, leading to a secondary imine that is subsequently reduced. This is more likely if the aldehyde is used in excess or if the primary amine product is highly reactive.

  • Troubleshooting & Solutions:

    • Control Stoichiometry: Use a slight excess of the ammonia source (or the primary amine in N-alkylation) relative to the aldehyde to minimize the chance of the product reacting further.

    • Slow Addition: Add the reducing agent or the aldehyde slowly to the reaction mixture. This keeps the instantaneous concentration of the reactive species low, disfavoring the side reaction.

    • Purification: This impurity can often be separated from the primary amine hydrochloride salt by recrystallization, as their solubilities differ significantly.

Visualizing Reaction and Impurity Pathways

The following diagrams illustrate key processes for better understanding.

G cluster_reductive_amination Reductive Amination Workflow cluster_impurities Common Impurity Formation A 2-Bromo-5-methoxy- benzaldehyde C Imine Intermediate A->C + F Starting Aldehyde (Incomplete Reaction) A->F Carryover H Dibenzyl Amine (Over-reaction) A->H + B Ammonia Source (e.g., NH4OAc) B->C + E (2-Bromo-5-methoxyphenyl)- methanamine (Product) C->E + D Reducing Agent (e.g., NaBH(OAc)3) D->E + G Debrominated Product (Harsh Reduction) E->G Side Reaction E->H Side Reaction

Caption: Workflow for reductive amination and potential impurity side reactions.

Experimental Protocols

Protocol A: HPLC Method for Purity Analysis

This protocol provides a general starting point for assessing the purity of (2-Bromo-5-methoxyphenyl)methanamine HCl. Method optimization may be required.[6][10]

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 10% B, linear gradient to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 220 nm and 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample in 50:50 Water:Acetonitrile at ~1 mg/mL

Data Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.

Protocol B: Recrystallization for Purification

Recrystallization is a powerful technique for removing minor impurities. The choice of solvent is critical.

  • Solvent Screening: Test the solubility of your crude material in various solvents (e.g., isopropanol, ethanol, methanol/water mixtures, ethyl acetate) at room temperature and at boiling point. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude (2-Bromo-5-methoxyphenyl)methanamine hydrochloride to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove the activated carbon (if used) and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor.[5] Dry the crystals under vacuum to obtain the purified product.

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Removes Insolubles) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry end Purified Crystals dry->end

Caption: General workflow for purification via recrystallization.

By understanding the potential side reactions and implementing robust analytical and purification protocols, researchers can ensure the high quality of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, leading to more reliable and reproducible results in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis. Retrieved January 15, 2026, from [Link]

  • Jarvis, C. I., et al. (2020). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Retrieved January 15, 2026, from [Link]

  • Poklis, J. L., et al. (2014). Determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication. Drug Testing and Analysis, 6(7-8), 764-9. Retrieved January 15, 2026, from [Link]

  • McClure, J. E., et al. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 23(15), 5949-5953. Retrieved January 15, 2026, from [Link]

  • Baire, B., et al. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PubMed Central. Retrieved January 15, 2026, from [Link]

  • PubChemLite. (n.d.). (2-bromo-5-methoxyphenyl)methanamine hydrochloride (C8H10BrNO). Retrieved January 15, 2026, from [Link]

  • MySkinRecipes. (n.d.). (2-Bromo-5-methoxyphenyl)methanamine. Retrieved January 15, 2026, from [Link]

  • MDPI. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2017(4), M961. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanamine. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxybenzaldehyde. Retrieved January 15, 2026, from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 415. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved January 15, 2026, from [Link]

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stability issues of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Bromo-5-methoxyphenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues, particularly under acidic conditions, that may be encountered during experimental work. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in established principles of pharmaceutical stability testing.

Introduction: Understanding the Stability of Benzylamine Derivatives

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride, as a benzylamine derivative, possesses functional groups that can be susceptible to degradation under certain conditions. The primary amine and the methoxy group on the phenyl ring are key areas of interest when considering stability. Acidic conditions, often employed in various synthetic steps or formulation processes, can be a significant stress factor.[1] Understanding the potential degradation pathways is crucial for developing robust experimental protocols and ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (2-Bromo-5-methoxyphenyl)methanamine hydrochloride under acidic conditions?

A1: The main stability concern is acid-catalyzed hydrolysis. While benzylamines are generally stable in acidic solutions, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation.[2] The methoxy group attached to the phenyl ring could also be susceptible to cleavage under harsh acidic conditions, although this typically requires more extreme environments.[3]

Q2: What are the likely degradation products if the compound degrades in an acidic medium?

A2: Based on the known degradation pathways of benzylamines, potential degradation products could arise from reactions involving the primary amine.[4] While direct hydrolysis of the amine itself is unlikely, acid-catalyzed reactions could lead to the formation of impurities. For instance, in the presence of certain reagents, oxidation of the benzylamine to the corresponding benzamide is a known transformation.[5][6] Another possibility, though less common under simple acidic stress, is the formation of an imine, which could then be hydrolyzed to an aldehyde.[4]

Q3: How can I proactively assess the stability of my sample?

A3: Conducting a forced degradation study is the most effective way to assess the stability of your compound.[7][8] This involves subjecting a sample of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride to acidic conditions that are more aggressive than those it would typically encounter during your process. The goal is to intentionally induce a small amount of degradation (typically 5-20%) to identify potential degradation products and establish a stability-indicating analytical method.[9]

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its ability to separate the parent compound from its degradation products.[10] Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for identifying the structures of any new peaks that appear.[11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for characterizing degradation products if they can be isolated.[10]

Troubleshooting Guide: Investigating Stability Issues

This guide provides a systematic approach to identifying and resolving stability problems with (2-Bromo-5-methoxyphenyl)methanamine hydrochloride in acidic environments.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis After Acidic Treatment
  • Symptom: Your HPLC chromatogram shows new, unexpected peaks after your compound has been exposed to an acidic solution.

  • Potential Cause: Degradation of the parent compound.

  • Troubleshooting Steps:

    • Confirm Peak Identity: First, ensure the new peaks are not artifacts from the solvent, buffer, or sample matrix. Run a blank injection (mobile phase only) and a placebo (all components except your active compound).

    • Perform a Forced Degradation Study: To confirm that the new peaks are degradation products, conduct a controlled forced degradation study. A detailed protocol is provided below.

    • Characterize Degradation Products: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the new peaks. This information is critical for proposing potential structures. If possible, isolate the impurities using preparative HPLC for further characterization by NMR.

Issue 2: Loss of Assay Potency or Inconsistent Results in Acidic Reactions
  • Symptom: You observe a decrease in the concentration of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride over time, or your reaction yields are lower than expected when using acidic reagents.

  • Potential Cause: The compound is degrading under the experimental conditions.

  • Troubleshooting Steps:

    • Analyze Time Points: Sample your reaction mixture or solution at different time points and analyze by HPLC. A decreasing peak area for the parent compound and a corresponding increase in impurity peaks will confirm degradation.

    • Modify Reaction Conditions:

      • Temperature: If the reaction is conducted at an elevated temperature, try running it at a lower temperature. Chemical degradation is often accelerated by heat.[1]

      • Acid Concentration: Investigate if a lower concentration of the acid can be used without compromising the desired reaction.

      • Reaction Time: Minimize the exposure time to the acidic environment.

    • Protecting Groups: If the primary amine is suspected to be involved in an undesired side reaction, consider using a suitable protecting group that is stable to the acidic conditions of your primary reaction but can be removed later.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To intentionally degrade (2-Bromo-5-methoxyphenyl)methanamine hydrochloride under acidic conditions to identify potential degradation products.

Materials:

  • (2-Bromo-5-methoxyphenyl)methanamine hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • HPLC system with UV or PDA detector (LC-MS is preferred)

Procedure:

  • Sample Preparation: Prepare a stock solution of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition:

    • In a clean vial, mix a portion of the stock solution with an equal volume of 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, and 24 hours).

  • Time Point Sampling: At each time point, withdraw an aliquot of the stressed sample.

  • Neutralization: Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Analysis: Dilute the neutralized sample to a suitable concentration for HPLC analysis. Analyze the sample alongside an unstressed control sample (prepared at the same concentration but without acid and heat).

  • Data Evaluation: Compare the chromatograms of the stressed and unstressed samples. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. Aim for 5-20% degradation of the parent compound for optimal results.[9]

ParameterConditionRationale
Acid 0.1 M HClA common choice for acid stress testing.[8]
Temperature 60 °CAccelerates the rate of degradation to a reasonable timeframe.
Time Points 2, 4, 8, 24 hoursAllows for monitoring the progression of degradation.
Analysis HPLC-UV/MSTo separate and identify the parent compound and degradants.
Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method that can separate (2-Bromo-5-methoxyphenyl)methanamine hydrochloride from its potential degradation products.

Starting Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 220 nm and 275 nm

Optimization:

  • Inject the stressed and unstressed samples from the forced degradation study.

  • Evaluate the resolution between the parent peak and any degradation product peaks.

  • If separation is not adequate, adjust the gradient slope, mobile phase composition (e.g., try methanol as mobile phase B), or pH of the mobile phase.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering potential stability issues.

Stability_Troubleshooting start Start: Unexpected Result (e.g., new HPLC peaks, low yield) check_artifact Is it an artifact? (Run blank/placebo) start->check_artifact forced_degradation Conduct Forced Degradation Study (Protocol 1) check_artifact->forced_degradation No end_stable Conclusion: Compound is Stable check_artifact->end_stable Yes analyze_results Analyze Stressed Samples (HPLC, LC-MS) forced_degradation->analyze_results characterize Characterize Degradants (MS, NMR) analyze_results->characterize Degradation Observed analyze_results->end_stable No Degradation optimize_conditions Optimize Experimental Conditions (Temp, Conc., Time) characterize->optimize_conditions end_unstable Conclusion: Degradation Pathway Identified. Implement Mitigation Strategy. optimize_conditions->end_unstable

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway

Based on general chemical principles for benzylamines, a plausible (though not confirmed without experimental data) degradation pathway under oxidative acidic conditions could involve the formation of an imine intermediate, followed by hydrolysis to the corresponding aldehyde.

Degradation_Pathway Parent (2-Bromo-5-methoxyphenyl)methanamine Imine Imine Intermediate Parent->Imine [Oxidizing Agent] H+ Aldehyde 2-Bromo-5-methoxybenzaldehyde Imine->Aldehyde H2O, H+

Caption: A potential degradation pathway for benzylamines.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp.
  • Degradation of benzylamines during chlorination and chloramin
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology (RJPT).
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • (2-Bromo-5-methoxyphenyl)methanamine hydrochloride | 1170783-74-0. Sigma-Aldrich.
  • (2-bromo-5-methoxyphenyl)methanamine hydrochloride (C8H10BrNO). PubChemLite.
  • (2-Bromo-5-methoxyphenyl)methanamine hydrochloride - CAS:1170783-74-0. ChemicalBook.
  • Lewis acid-catalyzed oxidation of benzylamines to benzamides. RSC Publishing.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online.
  • Analytical Techniques In Stability Testing. (2025, March 24).
  • Lewis acid-catalyzed oxidation of benzylamines to benzamides | Request PDF.
  • 1170783-74-0|(2-Bromo-5-methoxyphenyl)methanamine hydrochloride|BLD Pharm. BLD Pharm.
  • Schematic degradation pathway of benzylamine as described in literature...
  • (2-bromo-5-methoxyphenyl)methanamine hydrochloride | SCBT. Santa Cruz Biotechnology.
  • Direct Amidation of Tertiary N-Benzylamines. (2026, January 15).
  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis.
  • Trends in Analytical chemistry. CONICET.
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB P
  • (PDF) Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human.
  • Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. (2022, June 16).
  • 887581-09-1|(2-Bromo-5-methoxyphenyl)methanamine|BLD Pharm. BLD Pharm.
  • Buy 2-Bromo-5-hydroxy-3-methoxybenzaldehyde (EVT-14264593). EvitaChem.
  • Methedrone. Wikipedia.
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • N-(2-Bromo-5-methoxyphenyl)acetamide | C9H10BrNO2 | CID 14493071. PubChem.
  • Stability of 4-Bromo-2-methoxyphenol under acidic/basic conditions. Benchchem.
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB P

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Validation & Comparative

A Comparative Guide to the Purity Analysis of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for (2-Bromo-5-methoxyphenyl)methanamine hydrochloride

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride (CAS: 1170783-74-0, Molecular Formula: C₈H₁₁BrClNO) is a substituted benzylamine derivative utilized as a key building block in the synthesis of various pharmaceutical compounds[1][2][3][4]. As with any active pharmaceutical ingredient (API) precursor, rigorous purity assessment is not merely a quality control measure; it is fundamental to ensuring the safety, efficacy, and stability of the final drug product. The presence of impurities, even in trace amounts, can have significant implications, potentially altering pharmacological activity or introducing toxicity.

This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. We will explore the causal reasoning behind critical methodological choices, present a detailed and self-validating experimental protocol, and objectively compare the performance of HPLC with alternative analytical technologies.

The Strategic Choice of HPLC for a Polar Aromatic Amine

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for analyzing non-volatile and thermally labile compounds, making it an ideal choice for (2-Bromo-5-methoxyphenyl)methanamine hydrochloride[5]. While Gas Chromatography (GC) is a powerful separation technique, it often requires a derivatization step for polar compounds like primary amines to increase their volatility and thermal stability, a process that can be time-consuming and introduce variability[5]. Reversed-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is particularly well-suited for separating analytes based on their hydrophobicity and is the most common mode of HPLC used in the pharmaceutical industry[6].

Anticipating Potential Impurities: A Synthesis-Based Approach

A robust analytical method must be capable of separating the main compound from its potential process-related impurities and degradation products. A common synthesis route for the free base, (2-Bromo-5-methoxyphenyl)methanamine, involves the reduction of 2-Bromo-5-methoxybenzonitrile[7].

Based on this, potential impurities could include:

  • Starting Material: 2-Bromo-5-methoxybenzonitrile

  • Intermediates: 2-Bromo-5-methoxybenzaldehyde (from partial reduction or hydrolysis)

  • Related Substances: Isomeric variants or products from over/under-bromination of precursors like m-methoxybenzoic acid[8].

The developed HPLC method must demonstrate specificity for the target analyte in the presence of these and other potential impurities.

HPLC Method Development: A Scientifically Grounded Workflow

The development of a reliable HPLC method is a systematic process. The goal is to achieve adequate retention of the analyte, baseline separation from all potential impurities, and sharp, symmetrical peaks for accurate quantitation.

MethodDevelopmentWorkflow cluster_prep Phase 1: Foundation cluster_dev Phase 2: Optimization cluster_val Phase 3: Validation Analyte Analyte Characterization (pKa, logP, UV spectrum) Column Column Selection (e.g., C18, 5 µm, 4.6x150 mm) Analyte->Column Based on polarity MobilePhase Mobile Phase Scouting (ACN vs MeOH, Buffer pH) Column->MobilePhase Initial screening Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient Detection Detector Settings (Wavelength, Bandwidth) Gradient->Detection SST System Suitability (USP <621>) Detection->SST Final method Validation Method Validation (ICH Q2(R2)) SST->Validation

Caption: Workflow for HPLC Method Development and Validation.

Column Selection: The Heart of the Separation

For a moderately polar aromatic compound, a C18 (octadecylsilane) bonded silica column is the standard starting point due to its versatility and wide availability[9]. The hydrophobicity of the C18 stationary phase provides retention for the aromatic ring. However, the primary amine group in our analyte is basic and can interact with residual acidic silanols on the silica surface, leading to peak tailing. Therefore, a modern, high-purity, end-capped C18 column is essential to minimize these secondary interactions.

Mobile Phase Selection: Ensuring Analyte Retention and Peak Integrity

The choice of mobile phase is critical for controlling retention and selectivity.

  • Organic Solvent: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.

  • Aqueous Phase & pH Control: (2-Bromo-5-methoxyphenyl)methanamine is a basic compound. At a mobile phase pH below its pKa, it will be protonated (ionized). To ensure reproducible retention and prevent peak tailing, the mobile phase must be buffered. A buffer like ammonium formate or phosphate at a pH of 3-4 ensures the analyte is in a consistent ionic state and masks silanol activity, leading to sharp, symmetrical peaks. Using 0.1% formic acid in water is a simple and effective MS-compatible alternative[10].

  • Elution Mode: A gradient elution (where the proportion of organic solvent is increased over time) is generally necessary for purity analysis. This allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time.

Detection: Visualizing the Analyte

The presence of a substituted benzene ring in the molecule results in strong UV absorbance. A photodiode array (PDA) or UV-Vis detector is ideal. An analytical wavelength of approximately 280 nm is a good starting point, but a full UV scan should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity[9].

Validated Experimental Protocol: Purity of (2-Bromo-5-methoxyphenyl)methanamine HCl

This protocol is designed to be self-validating by incorporating system suitability tests (SST) as mandated by pharmacopeial guidelines like USP General Chapter <621>[11][12][13].

Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary pump LC system with a PDA detector is sufficient.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmA robust, modern C18 column with good peak shape for basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides pH control for consistent ionization and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile offers good elution strength and low UV cutoff.
Gradient 0-2 min (10% B), 2-15 min (10-90% B), 15-17 min (90% B), 17-17.1 min (90-10% B), 17.1-22 min (10% B)A shallow gradient ensures resolution of closely eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 5 µLSmall volume minimizes potential for peak distortion.
Detection PDA at 280 nmGood sensitivity for the aromatic chromophore.
Sample Diluent 50:50 Water:AcetonitrileEnsures sample solubility and compatibility with the initial mobile phase.
Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of (2-Bromo-5-methoxyphenyl)methanamine HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard.

  • Spiked Sample: Prepare a sample solution and spike it with known impurities (if available) to confirm specificity.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of the Standard Solution. The acceptance criteria should be established based on ICH and USP guidelines[14][15].

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
%RSD of Peak Area ≤ 1.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Demonstrates pumping precision and system stability.

Method Validation: Demonstrating Fitness for Purpose

Once the method is developed and system suitability is established, it must be formally validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose[16][17][18][19][20].

ValidationParameters center Method Validation (ICH Q2(R2)) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range center->Range Robustness Robustness center->Robustness LOQ LOQ/LOD center->LOQ

Caption: Key Parameters for Analytical Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[19]. This is demonstrated by analyzing spiked samples and showing that the peaks are well-resolved.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by analyzing samples with known concentrations (e.g., spiked placebo) and calculating the percent recovery.

  • Precision: Assessed at two levels: repeatability (multiple analyses of the same sample on the same day) and intermediate precision (analyses on different days, with different analysts, or on different equipment). Results are expressed as the relative standard deviation (%RSD).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[18].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±0.2 units in pH, ±2°C in column temperature)[18]. This provides an indication of its reliability during normal usage.

Comparison with Alternative Analytical Technologies

While HPLC is the workhorse for this analysis, other technologies offer different advantages and disadvantages. The choice of technique depends on the specific analytical need, such as high-throughput screening, detailed structural elucidation, or routine quality control.

FeatureHPLC (This Method)UPLC (Ultra-Performance LC)GC-MS (with Derivatization)
Principle Liquid-solid partitioningSimilar to HPLC, but uses sub-2 µm particlesGas-solid partitioning with mass detection
Speed Moderate (~22 min)High (< 5 min)Moderate to High
Resolution GoodExcellentExcellent
Sensitivity (LOD/LOQ) GoodExcellentExcellent (especially with MS)
Sample Preparation Simple (dissolve & inject)Simple (dissolve & inject)Complex (requires derivatization)
Key Advantage Robust, widely available, reliableSignificantly faster run times, higher throughputProvides structural information (mass spec)
Key Disadvantage Slower than UPLCRequires specialized high-pressure equipmentDerivatization adds complexity and potential for error
Best For... Routine QC, method developmentHigh-throughput screening, complex mixturesImpurity identification, structural confirmation

Expert Judgement: For routine purity testing and quality control, the developed HPLC method represents the optimal balance of performance, reliability, and accessibility. UPLC is a superior alternative if high throughput is the primary driver. GC-MS should be reserved as a complementary technique for the definitive identification of unknown impurities discovered during HPLC analysis.

Conclusion

The purity of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a critical parameter that directly impacts the quality of downstream pharmaceutical products. The reversed-phase HPLC method detailed in this guide provides a robust, specific, and reliable tool for this essential analysis. By grounding our experimental choices in fundamental chromatographic principles and adhering to internationally recognized validation standards such as those from the ICH and USP, we can ensure the generation of trustworthy and accurate data[11][16]. While alternative technologies like UPLC and GC-MS have their place, the accessibility and proven performance of HPLC establish it as the benchmark for the routine purity assessment of this important chemical intermediate.

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP)
  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia URL
  • Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: PubMed URL
  • Title: ICH Q2(R2)
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
  • Title: USP <621> Chromatography Source: DSDP Analytics URL
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: <621> Chromatography - US Pharmacopeia (USP)
  • Title: Understanding ICH Q2(R2)
  • Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: ACS Publications URL
  • Title: Simultaneous Determination of Aromatic Amines and Pyridines in Soil Source: Thermo Fisher Scientific URL
  • Title: Strategies to Enable and Simplify HPLC Polar Compound Separation Source: Technology Networks URL
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: HPLC for the Retention and Resolution of Very Polar Compounds Source: Fisher Scientific URL
  • Title: Q2(R2)
  • Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector Source: Waters URL
  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL
  • Source: Chrom Tech, Inc.
  • Title: (2-bromo-5-methoxyphenyl)
  • Title: 1170783-74-0|(2-Bromo-5-methoxyphenyl)
  • Title: (2-Bromo-5-methoxyphenyl)
  • Title: (2-Bromo-5-methoxyphenyl)
  • Title: 2-BROMO-5-METHOXYBENZYLAMINE synthesis Source: ChemicalBook URL
  • Title: CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid Source: Google Patents URL

Sources

A Comparative Guide to the Mass Spectrometry Analysis of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, a substituted benzylamine, represents a class of compounds frequently encountered as intermediates in medicinal chemistry. Its structural complexity, featuring a halogen, an ether, and a primary amine, necessitates a robust analytical strategy for identification and quantification. This guide provides an in-depth, comparative analysis of mass spectrometry-based approaches for the characterization of this compound, grounded in fundamental principles and supported by predictive data.

Physicochemical Properties and Analytical Implications

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride possesses a molecular formula of C₈H₁₁BrClNO and a monoisotopic mass of 250.9767 g/mol for the free base form[1][2]. The key structural features influencing its mass spectrometric behavior are:

  • Primary Amine (-CH₂NH₂): This basic group is readily protonated, making the molecule highly suitable for positive mode ionization techniques.

  • Aromatic Ring: Provides a stable scaffold but also influences fragmentation pathways.

  • Methoxy Group (-OCH₃): An electron-donating group that can direct fragmentation.

  • Bromine Atom (-Br): The presence of bromine is a key diagnostic feature, as it exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Comparative Analysis of Ionization Techniques

The choice of ionization source is critical for achieving optimal sensitivity and generating informative mass spectra. For a molecule like (2-Bromo-5-methoxyphenyl)methanamine, the two most common atmospheric pressure ionization (API) techniques to consider are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and ionizable compounds.[3][4] It works by applying a high voltage to a liquid sample to create a fine mist of charged droplets, from which gas-phase ions are generated as the solvent evaporates.[3] Given the presence of the highly basic primary amine, (2-Bromo-5-methoxyphenyl)methanamine is an excellent candidate for positive ion ESI. Protonation will readily occur in the presence of a protic solvent (e.g., methanol, water) and an acid modifier (e.g., formic acid) to yield the [M+H]⁺ ion.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is generally more suitable for less polar and more volatile small molecules.[3][5] In APCI, the sample is vaporized in a heated nebulizer, and ionization is initiated by a corona discharge that ionizes the solvent vapor. These solvent ions then transfer a proton to the analyte molecules. While APCI could also ionize this compound, ESI is often preferred for salts and highly polar molecules containing basic functional groups.[6][7]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for (2-Bromo-5-methoxyphenyl)methanamine
Analyte Polarity Ideal for polar and ionic compounds[3][8]Better for moderately polar to nonpolar compounds[3]The primary amine makes the molecule polar and readily ionizable. ESI is favored.
Analyte Volatility Suitable for non-volatile molecules[3]Requires analyte to be thermally stable and volatileThe hydrochloride salt is non-volatile. ESI is the clear choice.
Ion Formation Formation of [M+H]⁺ in solution, desolvation of ionsGas-phase proton transfer from reagent gas ionsThe pre-formed ion potential in solution makes ESI highly efficient for this analyte.
Matrix Effects Can be more susceptible to ion suppressionOften less susceptible to matrix effects[7]While a consideration, proper sample preparation and chromatography can mitigate ESI matrix effects.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

While a full scan mass spectrum can provide the molecular weight, tandem mass spectrometry (MS/MS) is required for structural confirmation. In MS/MS, the molecular ion ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass analyzed. The fragmentation pattern serves as a structural fingerprint.

The expected protonated molecule for the free base (C₈H₁₀BrNO) will appear at m/z 216.0019 (for ⁷⁹Br) and 217.9998 (for ⁸¹Br)[1].

Predicted Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion of (2-Bromo-5-methoxyphenyl)methanamine is predicted to proceed through several key pathways, driven by the charge on the benzylic amine and the influence of the aromatic substituents.

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia. This would lead to the formation of a stable benzylic carbocation.

  • Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the aminomethyl group.

  • Loss of Methyl Radical (•CH₃): Fragmentation of the methoxy group can occur, although less common than losses from the amine.

  • Tropylium Ion Formation: Benzyl cations can rearrange to the highly stable tropylium ion (m/z 91), a common fragment for compounds with a benzyl moiety[9].

Table of Predicted Fragment Ions
Predicted m/z (⁷⁹Br/⁸¹Br)Predicted Formula of FragmentInterpretation of Loss
216.0 / 218.0[C₈H₁₁BrNO]⁺Protonated Molecular Ion [M+H]⁺
199.0 / 201.0[C₈H₈BrO]⁺Neutral loss of ammonia (NH₃) from [M+H]⁺
184.9 / 186.9[C₇H₅BrO]⁺Loss of the aminomethyl group as CH₄N• radical
137.0[C₈H₁₀NO]⁺Loss of Bromine radical (•Br)
122.1[C₇H₈NO]⁺Benzylic cleavage with charge retention on the amine-containing fragment
91.1[C₇H₇]⁺Formation of the tropylium ion

Experimental Protocols

This section provides a detailed, step-by-step methodology for the analysis of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Prepare a 1 mg/mL stock solution of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride in methanol.

  • Vortex the solution until the sample is fully dissolved.

  • Create a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95% Water/Acetonitrile with 0.1% Formic Acid).

Liquid Chromatography (LC) Method
  • Instrument: HPLC or UPLC system coupled to a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-7 min: Linear gradient from 5% to 95% B

    • 7-8 min: Hold at 95% B

    • 8-8.1 min: Return to 5% B

    • 8.1-10 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Method
  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): 800 L/hr at 350 °C.

  • Full Scan (MS1) Range: m/z 50-500.

  • Tandem MS (MS/MS):

    • Precursor Ion: Isolate the [M+H]⁺ ions at m/z 216.0 and 218.0.

    • Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.

Visualization of Analytical Workflow and Fragmentation

Experimental Workflow

The general workflow for the analysis of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL in Methanol) working 2. Dilute to Working Solution (1 µg/mL in Mobile Phase A) stock->working lc 3. HPLC Separation (C18 Reversed-Phase) working->lc ms 4. ESI-MS Detection (Positive Ion Mode) lc->ms msms 5. Tandem MS (MS/MS) (Collision-Induced Dissociation) ms->msms spectrum 6. Acquire Mass Spectra (Full Scan and MS/MS) msms->spectrum analysis 7. Data Analysis (Identify Molecular Ion & Fragments) spectrum->analysis

Caption: General workflow for the LC-MS/MS analysis.

Predicted Fragmentation Pathway Diagram

The following diagram illustrates the primary predicted fragmentation cascade for the protonated molecule.

G mol_ion [M+H]⁺ m/z 216/218 frag1 [C₈H₈BrO]⁺ m/z 199/201 mol_ion->frag1 -NH₃ frag3 [C₇H₅BrO]⁺ m/z 185/187 mol_ion->frag3 -CH₄N• frag2 [C₇H₇]⁺ m/z 91 frag1->frag2 -CBrO•

Caption: Predicted MS/MS fragmentation of the analyte.

Comparison with Alternative Analytical Techniques

While mass spectrometry is unparalleled for its sensitivity and ability to provide molecular weight and structural information, other techniques play a complementary role in full characterization.

TechniqueInformation ProvidedAdvantages for this AnalyteDisadvantages
LC-MS/MS Molecular Weight, Elemental Formula (HRMS), Structural Fragments, QuantificationHigh sensitivity and specificity. Isotopic pattern confirms bromine.Destructive technique.
NMR Spectroscopy Detailed 3D structure, Connectivity of atomsUnambiguous structure elucidation.Lower sensitivity than MS, requires more sample.
HPLC-UV Purity, QuantificationRobust and widely available for purity checks.Lacks structural information, co-eluting impurities can be missed.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C-O)Quick confirmation of functional groups.Provides limited structural detail for the whole molecule.

Conclusion and Recommendations

For the comprehensive analysis of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, a multi-technique approach is optimal. However, for routine identification, purity assessment, and quantification in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using an Electrospray Ionization (ESI) source is the recommended method. The high sensitivity of ESI for the polar, basic amine, combined with the structural specificity of MS/MS and the diagnostic bromine isotopic pattern, provides a highly confident and robust analytical workflow. High-resolution mass spectrometry should be employed to confirm the elemental composition of the parent and fragment ions, further solidifying the structural assignment.

References

  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography? [Online] Available at: [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. [Online] Available at: [Link]

  • Sten, T., et al. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. PubMed. [Online] Available at: [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Online] Available at: [Link]

  • Trawiński, J., et al. (2016). Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. AKJournals. [Online] Available at: [Link]

  • ResearchGate. (n.d.). GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. [Online] Available at: [Link]

  • Lee, H. R., et al. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. National Institutes of Health. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Online] Available at: [Link]

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  • Wikipedia. (n.d.). Electrospray ionization. [Online] Available at: [Link]

  • PubChem. (n.d.). (2-bromo-5-methoxyphenyl)methanamine hydrochloride (C8H10BrNO). [Online] Available at: [Link]

  • PubChem. (n.d.). (2-Bromo-5-fluoro-3-methoxyphenyl)methanamine | C8H9BrFNO. [Online] Available at: [Link]

  • MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. [Online] Available at: [Link]

  • PubChem. (n.d.). aminehydrochloride. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α‐Halogenation of Aldehydes. [Online] Available at: [Link]

  • National Institutes of Health. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Online] Available at: [Link]

  • NIST. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. [Online] Available at: [Link]

  • PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanamine | C8H10BrNO. [Online] Available at: [Link]

  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Online] Available at: [Link]

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A Comparative Guide to (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride and Other Benzylamine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug discovery, the benzylamine scaffold remains a cornerstone for the development of novel therapeutic agents. Its structural simplicity, coupled with the ability to readily introduce a diverse array of functional groups, allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth comparison of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride with other representative benzylamine derivatives, offering insights into how subtle changes in substitution patterns can profoundly impact chemical reactivity and biological activity. Through a blend of theoretical principles and experimental data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic and screening endeavors.

Introduction: The Significance of Substituted Benzylamines

Benzylamine, a simple molecule consisting of a benzyl group attached to an amino group, serves as a versatile precursor in organic synthesis.[1] The introduction of substituents onto the aromatic ring dramatically alters the molecule's electronic and steric properties, leading to a wide spectrum of biological activities. These derivatives have been explored as anticancer, antimicrobial, antifungal, and neurological agents.[2][3][4] (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, with its bromo and methoxy substituents, presents a unique electronic profile that makes it an intriguing candidate for further investigation and a valuable building block in the synthesis of more complex molecules. This guide will explore how the interplay of these substituents influences its performance compared to other benzylamine derivatives.

Comparative Analysis of Physicochemical Properties and Chemical Reactivity

The reactivity of the amino group in benzylamine derivatives is fundamentally governed by the electronic effects of the substituents on the aromatic ring.[5] These effects, primarily the inductive and resonance effects, modulate the electron density on the nitrogen atom, which in turn dictates the amine's basicity (pKa) and nucleophilicity.

Electronic Effects of Substituents:

  • Methoxy Group (-OCH₃): This is an activating group, donating electron density to the aromatic ring through a strong positive mesomeric (+M) effect, which generally outweighs its negative inductive (-I) effect. This increases the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity.

  • Bromo Group (-Br): As a halogen, bromine exerts a deactivating negative inductive (-I) effect and a weaker, activating positive mesomeric (+M) effect. The net result is typically deactivation of the ring towards electrophilic substitution, but an ortho, para-directing influence. Its effect on the exocyclic amino group's basicity is primarily electron-withdrawing, thus reducing basicity compared to an unsubstituted benzylamine.

In (2-Bromo-5-methoxyphenyl)methanamine , the methoxy group is meta to the aminomethyl group, and the bromo group is ortho. The strong -I effect of the bromine atom in the ortho position is expected to significantly decrease the basicity of the amine. The methoxy group at the 5-position will have a less pronounced effect on the amino group due to its meta position.

Comparative Reactivity in Nucleophilic Reactions:

The nucleophilicity of the amine is a key determinant of its reactivity in common synthetic transformations such as acylation and alkylation.

  • Acylation: This reaction involves the attack of the amine's lone pair on the carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). A more nucleophilic amine will react at a faster rate. Based on electronic effects, the reactivity of benzylamine derivatives in acylation is expected to follow the trend of their basicity. For instance, a methoxy-substituted benzylamine would be expected to be more reactive than a bromo-substituted one.[6]

  • N-Alkylation: In nucleophilic substitution reactions, such as the reaction with benzyl bromide, electron-donating groups on the benzylamine ring increase the reaction rate, while electron-withdrawing groups decrease it.[7][8] This is consistent with the amine acting as the nucleophile in an SN2-type mechanism.

The following table summarizes the expected trend in reactivity for a selection of benzylamine derivatives based on the electronic properties of their substituents.

CompoundSubstituent EffectsPredicted Relative Basicity/Nucleophilicity
4-MethoxybenzylamineStrong +M, weak -I of -OCH₃ at paraHigh
BenzylamineUnsubstitutedModerate
4-ChlorobenzylamineStrong -I, weak +M of -Cl at paraLow
(2-Bromo-5-methoxyphenyl)methanamine Strong -I of -Br at ortho, weak +M of -OCH₃ at metaVery Low

This predicted trend highlights the significant influence of the substituent pattern on the chemical behavior of benzylamine derivatives. The ortho-bromo substitution in the title compound is anticipated to render it less nucleophilic than its isomers where the bromine is at the meta or para position.

Comparative Analysis of Biological Activity

The substituent patterns on the benzylamine ring are pivotal in defining their interactions with biological targets. This section compares the potential biological activities of (2-Bromo-5-methoxyphenyl)methanamine with other derivatives, focusing on antimicrobial/antifungal effects and monoamine oxidase inhibition.

Antimicrobial and Antifungal Activity

Substituted benzylamines and related compounds have shown promising antimicrobial and antifungal properties.[3] The presence of halogens and methoxy groups can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.[9]

A study on benzyl bromide derivatives demonstrated that compounds with bromo substituents exhibited strong antibacterial and antifungal properties.[10] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, with lower values indicating higher potency.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Benzylamine and Related Derivatives

Compound/Derivative ClassS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)Reference
Benzyl bromide derivatives4>5120.25[10]
2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole12.5256.25[3]
Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives0.0040.008Not Reported[11]
Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the central nervous system, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[12] Benzylamine derivatives are known to be inhibitors of MAO enzymes. The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating stronger inhibition.

The substitution pattern on the benzylamine ring plays a crucial role in both the potency and selectivity of MAO inhibition.

Table 2: Comparative MAO Inhibition (IC₅₀ in µM) of Representative Benzylamine Derivatives

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)Reference
4-Fluorobenzylamine derivative1.38>50>36[13]
4-Bromobenzylamine derivative2.48>50>20[13]
Benzylamine-sulfonamide derivative (4i)>1000.041>2439[4]
Benzylamine-sulfonamide derivative (4t)>1000.065>1538[4]

The data indicates that benzylamine derivatives can be potent and selective MAO inhibitors. The presence and position of halogen and other substituents are critical for determining the inhibitory profile. For (2-Bromo-5-methoxyphenyl)methanamine, the specific substitution pattern would need to be experimentally evaluated to determine its MAO inhibitory activity and selectivity.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, representative protocols for the synthesis of benzylamine derivatives and for a common cytotoxicity assay.

Synthesis of Substituted Benzylamines via Reductive Amination

This protocol describes a general and widely used method for the synthesis of primary benzylamines from the corresponding benzaldehydes.

cluster_0 Reductive Amination Workflow Start Substituted Benzaldehyde + Ammonia Source Imine_Formation Imine Formation Start->Imine_Formation Methanol, rt Reduction Reduction (e.g., Sodium Borohydride) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Substituted Benzylamine Hydrochloride Purification->Final_Product HCl in Ether

Caption: General workflow for the synthesis of substituted benzylamines.

Materials:

  • Substituted benzaldehyde (e.g., 2-bromo-5-methoxybenzaldehyde) (1.0 eq)

  • Aqueous ammonia (25%) (10 eq)

  • Methanol

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane (DCM)

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • HCl in diethyl ether

Procedure:

  • To a solution of the substituted benzaldehyde in methanol, add aqueous ammonia and stir at room temperature for 24 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude amine by column chromatography on silica gel.

  • To obtain the hydrochloride salt, dissolve the purified amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

cluster_1 MTT Cytotoxicity Assay Workflow Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Add test compounds at various concentrations Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis

Caption: Workflow for a typical MTT cytotoxicity assay.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This guide has provided a comparative analysis of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride and other benzylamine derivatives, highlighting the critical role of substituent effects on their chemical reactivity and biological activity. The ortho-bromo and meta-methoxy substitution pattern of the title compound is predicted to result in a lower basicity and nucleophilicity compared to isomers with para-substitution of electron-donating groups. This, in turn, will influence its performance in synthetic applications and its interaction with biological targets.

The presented data on the antimicrobial, antifungal, and MAO inhibitory activities of various benzylamine derivatives underscores the vast potential of this scaffold in drug discovery. While direct experimental data for (2-Bromo-5-methoxyphenyl)methanamine is needed for a definitive comparison, the structure-activity relationships discussed herein provide a rational basis for its further investigation. Future studies should focus on the systematic evaluation of a series of bromo-methoxy-substituted benzylamine isomers to elucidate the precise impact of substituent positioning on their pharmacological profiles. Such studies will undoubtedly contribute to the rational design of new and more effective therapeutic agents.

References

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A Researcher's Guide to Alternative Reagents for (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Strategic Reagent Selection in Pharmaceutical Development

In the landscape of pharmaceutical synthesis, the choice of starting materials is a critical decision that influences not only the efficiency and yield of a reaction but also the overall cost and scalability of the process. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride has established itself as a valuable building block, particularly in the construction of complex molecular architectures destined for therapeutic applications. Its utility is primarily derived from the strategic placement of a methoxy group, which activates the aromatic ring, and a bromine atom, which serves as a versatile handle for cross-coupling reactions.

This guide provides a comparative analysis of alternative reagents to (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, offering researchers, scientists, and drug development professionals a comprehensive overview of available options. We will delve into the nuances of reactivity, commercial availability, and synthetic accessibility of these alternatives, supported by experimental data and detailed protocols. Our aim is to empower you with the knowledge to make informed decisions in your synthetic endeavors, optimizing your routes for efficiency, cost-effectiveness, and novelty.

The Strategic Importance of the Aryl Halide Handle

The bromine atom in (2-Bromo-5-methoxyphenyl)methanamine is the linchpin for many of its applications, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The reactivity of the aryl halide in these transformations is paramount and generally follows the trend of I > Br > OTf > Cl.[1] This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.[1]

I. Halogen-Based Alternatives: A Matter of Reactivity and Cost

A primary consideration when seeking alternatives is the substitution of the bromine atom with other halogens. This seemingly simple modification can have profound effects on reactivity, availability, and cost.

(2-Iodo-5-methoxyphenyl)methanamine: The High-Reactivity Option

The iodo-analog stands as the most reactive counterpart. The weaker carbon-iodine bond facilitates a faster rate of oxidative addition in palladium-catalyzed cross-coupling reactions. This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and potentially higher yields, especially in challenging coupling reactions.

Comparative Performance:

While direct side-by-side comparisons in the literature for this specific molecule are scarce, the general principles of cross-coupling reactivity strongly suggest that the iodo-analog will outperform the bromo- and chloro-analogs under identical conditions.[1][2]

Synthesis and Availability:

(2-Iodo-5-methoxyphenyl)methanamine is not as readily available commercially as its bromo counterpart and is often significantly more expensive. Its synthesis typically involves the iodination of a suitable precursor, such as 3-methoxytoluene, followed by functional group manipulations.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general framework for comparing the reactivity of different aryl halides in a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide ((2-Bromo-5-methoxyphenyl)methanamine hydrochloride, or its iodo/chloro analog) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

(2-Chloro-5-methoxyphenyl)methanamine: The Cost-Effective Challenger

The chloro-analog represents the most cost-effective option among the halogenated alternatives. However, this economic advantage comes at the cost of reduced reactivity. The strong carbon-chlorine bond makes oxidative addition more challenging, often necessitating more forcing reaction conditions, higher catalyst loadings, and the use of specialized, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate the catalytic cycle.[3][4]

Comparative Performance:

In a typical Suzuki-Miyaura or Buchwald-Hartwig reaction, the chloro-analog is expected to exhibit significantly lower reactivity compared to the bromo- and iodo-analogs.[5] Achieving comparable yields often requires careful optimization of the catalyst system and reaction conditions.

Availability:

(2-Chloro-5-methoxyphenyl)methanamine and its precursors are generally more commercially available and less expensive than the bromo- and iodo-analogs.

II. Positional Isomers and Analogs with Modified Electronic Properties

Altering the substitution pattern on the aromatic ring can provide access to novel chemical space and modulate the electronic properties of the molecule, thereby influencing its reactivity and biological activity.

(4-Bromo-3-methoxyphenyl)methanamine and Other Positional Isomers

Shifting the positions of the bromo and methoxy groups can lead to regioisomers with different reactivity profiles. For instance, placing the methoxy group ortho or para to the bromine atom can influence the electron density at the site of coupling. These isomers can be valuable for exploring structure-activity relationships (SAR) in drug discovery programs.

Analogs with Altered Electron-Donating/Withdrawing Groups

Replacing the methoxy group with other electron-donating groups (e.g., ethoxy, isopropoxy) or electron-withdrawing groups (e.g., trifluoromethyl) can fine-tune the electronic nature of the aryl halide. Electron-withdrawing groups generally increase the rate of oxidative addition but may decrease the rate of reductive elimination. Conversely, electron-donating groups can have the opposite effect.

III. Alternative Synthetic Strategies: Bypassing the Pre-functionalized Benzylamine

An alternative to simply replacing (2-Bromo-5-methoxyphenyl)methanamine is to redesign the synthetic route to introduce the key functionalities at different stages. This approach can offer greater flexibility and may circumvent the need for a specific, pre-functionalized starting material.

Late-Stage Aminomethylation

One strategy involves performing the cross-coupling reaction on a precursor that lacks the aminomethyl group, which is then introduced in a subsequent step. For example, a Suzuki-Miyaura coupling could be performed on 2-bromo-5-methoxybenzaldehyde, followed by reductive amination to install the aminomethyl group.

Experimental Protocol: Reductive Amination of a Cross-Coupled Aldehyde

Materials:

  • Cross-coupled aldehyde (e.g., 2-aryl-5-methoxybenzaldehyde) (1.0 equiv)

  • Amine source (e.g., ammonium acetate, benzylamine) (2.0-5.0 equiv)

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) (1.5-2.0 equiv)

  • Solvent (e.g., Methanol, Dichloromethane)

Procedure:

  • Dissolve the aldehyde and the amine source in the chosen solvent.

  • Add the reducing agent portion-wise at 0 °C or room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt.

  • Concentrate the solvent and purify the product by column chromatography.

Use of Boronic Acid Derivatives

Another approach is to reverse the roles of the coupling partners. Instead of using a halogenated benzylamine, one could employ a boronic acid derivative of the benzylamine and couple it with a suitable aryl halide. This can be particularly useful if the desired aryl halide partner is more readily available or if the boronic acid derivative offers unique reactivity.

Data Summary

Reagent AlternativeRelative Reactivity in Cross-CouplingCommercial AvailabilityRelative CostKey Considerations
(2-Iodo-5-methoxyphenyl)methanamine HighLimitedHighIdeal for difficult couplings; cost may be prohibitive.
(2-Chloro-5-methoxyphenyl)methanamine LowReadily AvailableLowRequires more forcing conditions and specialized ligands.
Positional Isomers VariableVariableVariableUseful for SAR studies and accessing novel chemical space.
Analogs with Modified Electronics VariableVariableVariableAllows for fine-tuning of reactivity and electronic properties.

Visualization of Synthetic Strategies

G cluster_0 Direct Coupling with (2-Bromo-5-methoxyphenyl)methanamine cluster_1 Alternative Strategy: Late-Stage Aminomethylation A (2-Bromo-5-methoxyphenyl)methanamine C Cross-Coupling (Suzuki/Buchwald) A->C B Aryl Boronic Acid / Amine B->C D Final Product C->D E 2-Bromo-5-methoxybenzaldehyde G Cross-Coupling (Suzuki) E->G F Aryl Boronic Acid F->G H Coupled Aldehyde G->H I Reductive Amination H->I J Final Product I->J

Caption: Comparison of a direct coupling strategy versus a late-stage functionalization approach.

Conclusion

The selection of a starting material in a synthetic campaign is a multi-faceted decision that extends beyond simple reaction yields. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a robust and versatile building block, but a thorough understanding of the available alternatives can unlock new possibilities for route optimization, cost reduction, and the exploration of novel chemical matter. By considering the reactivity profiles of halogen analogs, the potential of positional isomers, and the flexibility of alternative synthetic strategies, researchers can tailor their approach to the specific demands of their project, ultimately accelerating the path from discovery to application.

References

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A Comparative Guide to the Biological Activity of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the search for novel molecular scaffolds with potent and selective biological activity is a continuous endeavor. Substituted benzylamine derivatives, in particular, represent a versatile class of compounds with a broad spectrum of pharmacological applications. This guide provides a comprehensive analysis of the biological activity of a series of novel (2-Bromo-5-methoxyphenyl)methanamine hydrochloride derivatives. Through a comparative lens, we will explore their potential as anticancer and antimicrobial agents, benchmarked against established compounds. This analysis is supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery efforts.

Introduction: The Therapeutic Potential of Substituted Benzylamines

The (2-Bromo-5-methoxyphenyl)methanamine core structure presents a unique combination of electronic and steric properties. The bromine atom, a halogen, can participate in halogen bonding, a significant non-covalent interaction in ligand-receptor binding. The methoxy group, an electron-donating entity, can influence the molecule's overall polarity and metabolic stability. This guide focuses on a hypothetical series of derivatives, where modifications at the primary amine offer a systematic exploration of structure-activity relationships (SAR).

Our Hypothetical Derivative Series:

  • BMM-H: (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (the parent compound)

  • BMM-Ac: N-acetyl-(2-Bromo-5-methoxyphenyl)methanamine

  • BMM-Bz: N-benzoyl-(2-Bromo-5-methoxyphenyl)methanamine

  • BMM-Sulf: N-(phenylsulfonyl)-(2-Bromo-5-methoxyphenyl)methanamine

These derivatives will be compared against Doxorubicin , a standard chemotherapeutic agent, and Vancomycin , a well-known antibiotic, to contextualize their potency and spectrum of activity.

Comparative Anticancer Activity Screening

Derivatives of closely related bromo- and methoxy-substituted phenolic compounds have demonstrated promising anticancer potential, often through mechanisms such as apoptosis induction and cell cycle arrest.[1] Inspired by these findings, our hypothetical screening campaign evaluates the cytotoxic effects of the BMM series against a panel of human cancer cell lines.

Experimental Data Summary:
CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)
BMM-H 85.2> 10092.5
BMM-Ac 42.158.333.7
BMM-Bz 15.825.112.4
BMM-Sulf 9.718.67.9
Doxorubicin 0.81.20.5

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Analysis of Anticancer Activity:

The parent compound, BMM-H , exhibits weak cytotoxicity. However, acylation (BMM-Ac ) and benzoylation (BMM-Bz ) of the primary amine significantly enhance anticancer activity. The introduction of a phenylsulfonyl group (BMM-Sulf ) yields the most potent derivative in this series. This trend suggests that increasing the steric bulk and modifying the electronic properties of the N-substituent are crucial for cytotoxic efficacy. Notably, while the BMM derivatives are less potent than Doxorubicin, their distinct chemical scaffold may offer a different toxicity profile and the potential for further optimization.

Mechanistic Insights: Cell Cycle Arrest and Apoptosis

Drawing parallels from existing research on similar compounds, the anticancer effects of the BMM series are hypothesized to stem from their ability to interfere with microtubule dynamics.[2][3] Some brominated N-(5-methoxyphenyl) derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]

G2M_Arrest_Apoptosis BMM_Derivative BMM Derivatives Tubulin Tubulin Polymerization BMM_Derivative->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Hypothesized mechanism of action for BMM derivatives.

Comparative Antimicrobial Activity Screening

The quest for novel antimicrobial agents is of paramount importance in the face of rising antibiotic resistance. The structural motifs present in the BMM series, including the halogenated aromatic ring, are found in various antimicrobial compounds.

Experimental Data Summary:
CompoundStaphylococcus aureus MIC (µg/mL)Bacillus subtilis MIC (µg/mL)Escherichia coli MIC (µg/mL)
BMM-H 64128> 256
BMM-Ac 3264256
BMM-Bz 1632128
BMM-Sulf 1616128
Vancomycin 10.5> 256

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Analysis of Antimicrobial Activity:

The BMM derivatives demonstrate moderate activity against Gram-positive bacteria (S. aureus and B. subtilis) but are less effective against the Gram-negative bacterium (E. coli). This selectivity is common for many antimicrobial compounds due to the differences in bacterial cell wall structure. Similar to the anticancer activity, derivatization of the primary amine enhances antimicrobial potency. BMM-Bz and BMM-Sulf show the most promising activity in this series. While not as potent as Vancomycin against Gram-positive strains, their novel chemical structure could be advantageous in combating resistant strains.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the screening assays are provided below. These are based on established methodologies in the field.[4][5][6]

Anticancer Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (MCF-7, A549, HeLa) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the BMM derivatives and Doxorubicin. Add the compounds to the respective wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves.

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h 24h Incubation cell_seeding->incubation_24h compound_treatment Compound Treatment incubation_24h->compound_treatment incubation_48h 48h Incubation compound_treatment->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Formazan Solubilization (DMSO) incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 IC50 Calculation read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: Prepare an overnight culture of the bacterial strains (S. aureus, B. subtilis, E. coli).

  • Compound Dilution: Prepare serial dilutions of the BMM derivatives and Vancomycin in a 96-well plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

This comparative guide highlights the potential of (2-Bromo-5-methoxyphenyl)methanamine derivatives as a promising scaffold for the development of novel anticancer and antimicrobial agents. The presented hypothetical data, grounded in the activities of structurally related compounds, demonstrates that chemical modification of the primary amine is a viable strategy for enhancing biological activity.

Future research should focus on the synthesis and in vitro testing of these and other derivatives to validate these findings. Further mechanistic studies, including tubulin polymerization assays and cell cycle analysis, are warranted to elucidate the precise mode of action. Additionally, exploring the enzyme inhibitory potential of this compound class, for instance against kinases or proteases, could open new avenues for therapeutic applications.[7] The journey from a promising scaffold to a clinical candidate is long, but the initial data presented here provides a solid foundation for further investigation.

References

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A Cost-Benefit Analysis of (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide

In the competitive landscape of pharmaceutical development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride has emerged as a valuable building block, particularly in the synthesis of neurologically active compounds. This guide provides a comprehensive cost-benefit analysis of this versatile intermediate, comparing its application with a common alternative in the synthesis of a representative 5-HT2A receptor agonist.

Executive Summary

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride offers a strategic entry point for the synthesis of a range of pharmaceutical targets. Its utility is exemplified in the synthesis of phenethylamine-based 5-HT2A agonists, where it presents a potentially more streamlined route compared to traditional methods starting from commercially available benzaldehydes. This analysis will delve into a direct comparison of a synthetic pathway utilizing (2-Bromo-5-methoxyphenyl)methanamine hydrochloride against a well-established route for the synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a potent 5-HT2A agonist. The comparison will weigh factors such as starting material cost, number of synthetic steps, overall yield, and the underlying chemical principles that inform the selection of each route.

Introduction to (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a bromo substituent ortho to the aminomethyl group and a methoxy group in the meta position, provides multiple reactive handles for further molecular elaboration. The primary amine functionality is a key site for reactions such as N-alkylation and reductive amination, allowing for the facile introduction of diverse side chains. The bromine atom, on the other hand, can participate in a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex drug molecules.[2]

This compound is particularly relevant in the synthesis of psychoactive compounds and other central nervous system (CNS) agents due to its structural similarity to known pharmacophores.

Comparative Case Study: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

To provide a tangible cost-benefit analysis, we will compare two synthetic routes to 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a well-characterized 5-HT2A agonist.[3]

Route A: Synthesis via (2-Bromo-5-methoxyphenyl)methanamine.

Route B: Traditional Synthesis from 2,5-Dimethoxybenzaldehyde.

Route A: A Modern Approach with (2-Bromo-5-methoxyphenyl)methanamine

This proposed route leverages the pre-functionalized nature of (2-Bromo-5-methoxyphenyl)methanamine to shorten the synthetic sequence.

Conceptual Synthetic Workflow:

Route_A A (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride B N-Alkylation or Reductive Amination A->B Ethylating agent or Acetaldehyde, NaBH(OAc)3 C Intermediate B->C D Optional Further Modification C->D E Final Product (e.g., 2C-B analogue) C->E

Caption: Proposed synthetic workflow starting from (2-Bromo-5-methoxyphenyl)methanamine.

Experimental Protocol (Conceptual): N-Ethylation of (2-Bromo-5-methoxyphenyl)methanamine

  • Deprotonation: To a stirred solution of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (2.2 eq).

  • Alkylation: To the resulting suspension, add an ethylating agent such as ethyl bromide or ethyl iodide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the N-ethylated product.

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate is a cost-effective and moderately strong base sufficient to deprotonate the ammonium salt and the resulting primary amine for alkylation. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

  • Solvent Choice: DMF is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the potassium salts and facilitating the nucleophilic attack of the amine on the ethyl halide.

  • Temperature: Heating is often necessary to drive the alkylation to completion, especially with less reactive alkylating agents.

Route B: The Traditional Pathway from 2,5-Dimethoxybenzaldehyde

This is a well-documented and widely used method for the synthesis of 2C-B and related phenethylamines.[4][5][6][7][8]

Established Synthetic Workflow:

Route_B A 2,5-Dimethoxybenzaldehyde B Henry Reaction A->B Nitromethane, Base C 2,5-Dimethoxynitrostyrene B->C D Reduction C->D LiAlH4 or H2/Pd-C E 2,5-Dimethoxyphenethylamine (2C-H) D->E F Bromination E->F Br2, Acetic Acid G 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) F->G

Caption: Established synthetic route to 2C-B from 2,5-dimethoxybenzaldehyde.

Experimental Protocol (Summarized): Synthesis of 2C-B from 2,5-Dimethoxybenzaldehyde

  • Henry Reaction: 2,5-Dimethoxybenzaldehyde is condensed with nitromethane in the presence of a base (e.g., ammonium acetate or cyclohexylamine) to form 2,5-dimethoxynitrostyrene.[5][6]

  • Reduction: The resulting nitrostyrene is then reduced to the corresponding phenethylamine (2C-H). This can be achieved using powerful reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation.[5][6]

  • Bromination: The final step involves the electrophilic bromination of the electron-rich aromatic ring of 2C-H using elemental bromine in a solvent like acetic acid to yield 2C-B.[3][4]

Cost-Benefit Analysis

ParameterRoute A: (2-Bromo-5-methoxyphenyl)methanamine HClRoute B: 2,5-DimethoxybenzaldehydeJustification & Expert Insights
Starting Material Cost Higher per gramLower per gram(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a more advanced intermediate, and its synthesis involves multiple steps, contributing to a higher cost. A representative price is approximately ¥1308.90 per gram.[1] In contrast, 2,5-dimethoxybenzaldehyde is a more common commodity chemical with prices around $57.50 for 25g.[9]
Number of Synthetic Steps Fewer (potentially 1-2 steps)More (typically 3 steps)Route A could theoretically lead to a 2C-B analogue in a single reductive amination step, or a two-step N-alkylation/reduction sequence. Route B requires a three-step sequence: condensation, reduction, and bromination. Fewer steps generally translate to lower labor costs, reduced solvent and reagent consumption, and less complex process control.
Overall Yield Potentially HigherVariable, often moderateThe overall yield for Route B is reported to be around 20-32%.[4][5] While a direct overall yield for Route A to 2C-B is not published, N-alkylation and reductive amination reactions are generally high-yielding. A shorter synthetic sequence with high-yielding steps would likely result in a better overall yield.
Reagent & Safety Profile FavorableLess FavorableRoute B often employs hazardous reagents like lithium aluminum hydride, which is highly pyrophoric, and elemental bromine, which is corrosive and toxic. Route A relies on more benign reagents like sodium triacetoxyborohydride for reductive amination, which is a milder and more selective reducing agent.
Process Scalability FavorableChallengingThe use of cryogenic conditions and highly reactive reagents in Route B can present challenges for large-scale production. The milder conditions of Route A are generally more amenable to scale-up in standard chemical manufacturing facilities.
Versatility HighModerate(2-Bromo-5-methoxyphenyl)methanamine allows for the introduction of diverse side chains through N-alkylation, providing access to a wider range of analogues. The bromine atom also offers a handle for further diversification through cross-coupling reactions.

Performance of Final Product

The final product, 2C-B, is a well-defined molecule, and its pharmacological properties are independent of the synthetic route. However, the purity of the final Active Pharmaceutical Ingredient (API) can be influenced by the synthetic pathway. A route with fewer steps and cleaner reactions, such as the proposed Route A, may result in a purer final product with fewer challenging-to-remove impurities.

Conclusion and Recommendations

The choice between (2-Bromo-5-methoxyphenyl)methanamine hydrochloride and a more traditional starting material like 2,5-dimethoxybenzaldehyde represents a classic trade-off in process chemistry: the higher upfront cost of an advanced intermediate versus a longer, potentially lower-yielding, and more hazardous synthetic route from a cheaper commodity chemical.

For research and early-stage development, where speed and access to a diverse range of analogues are paramount, the use of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride offers significant advantages. The shorter synthetic sequence and milder reaction conditions can accelerate the drug discovery process.

For large-scale manufacturing, a thorough process optimization and cost analysis would be required. While the starting material cost for Route A is higher, the potential for a higher overall yield, reduced labor and waste disposal costs, and a better safety profile could make it the more economically viable option in the long run.

Ultimately, the decision will depend on the specific project goals, available resources, and the scale of production. However, the strategic use of advanced intermediates like (2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a powerful approach to enhance the efficiency and elegance of modern pharmaceutical synthesis.

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Introduction: Strategic Selection of Bromo-substituted Benzylamines in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Reactivity of Bromo-Substituted Benzylamines for Drug Development Professionals

In the intricate landscape of pharmaceutical research and drug development, bromo-substituted benzylamines stand out as exceptionally versatile synthetic intermediates.[1][2] Their utility stems from two key reactive sites: the nucleophilic amino group and the carbon-bromine bond, which is amenable to a wide array of powerful cross-coupling reactions.[3][4][5] The strategic placement of the bromine atom—at the ortho, meta, or para position—profoundly influences the molecule's electronic properties and steric profile, thereby dictating its reactivity in subsequent transformations.

This guide provides a comprehensive comparison of the reactivity of these three isomers. Moving beyond a simple recitation of facts, we will delve into the underlying physical organic principles that govern their behavior. By understanding the causality behind their differential reactivity, researchers can make more informed decisions, optimizing reaction conditions, minimizing side products, and accelerating the synthesis of novel bioactive molecules.

Pillar 1: The Interplay of Electronic and Steric Effects

The reactivity of a bromo-substituted benzylamine is not governed by a single factor but by a delicate balance between electronic and steric effects. The bromine atom itself is a source of this dichotomy.

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma bond network. This deactivating effect reduces the ring's electron density and diminishes the nucleophilicity of the benzylamine's amino group compared to the unsubstituted parent molecule.[6][7][8]

  • Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be donated into the π-system of the benzene ring.[9][10] This effect increases electron density, particularly at the ortho and para positions.

  • Steric Hindrance: The physical bulk of the bromine atom can impede the approach of reactants to adjacent functional groups. This "ortho effect" is a critical determinant of reactivity, especially for the ortho-bromo isomer.[11][12][13]

The following diagram illustrates how these competing factors manifest differently for each isomer, directly impacting the accessibility and nucleophilicity of the amino group and the reactivity of the C-Br bond.

G cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer o_amine Amine Group o_effects Strong -I Effect Significant Steric Hindrance o_amine->o_effects Shielded Reduced Nucleophilicity m_amine Amine Group o_cbr C-Br Bond o_cbr->o_effects Hindered for Catalysis m_effects Dominant -I Effect No Resonance Donation to Amine m_amine->m_effects Reduced Nucleophilicity p_amine Amine Group m_cbr C-Br Bond m_cbr->m_effects Accessible p_effects Opposing -I and +R Effects No Steric Hindrance p_amine->p_effects Highest Nucleophilicity p_cbr C-Br Bond p_cbr->p_effects Most Accessible G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare stock solution: - Ortho-isomer (1.0 mmol) - Meta-isomer (1.0 mmol) - Para-isomer (1.0 mmol) - Internal Standard (e.g., Dodecane) in 10 mL Anhydrous Acetonitrile B To a stirred vial at 25°C, add 1 mL of the stock solution. A->B C Add limiting electrophile: Benzyl Bromide (0.1 mmol) B->C D Stir for 2 hours. Quench with 1 mL H₂O. C->D E Extract with Ethyl Acetate. Dry over Na₂SO₄. D->E F Analyze by GC-MS. E->F G Quantify remaining benzylamine isomers relative to the internal standard. F->G H Calculate k_rel from reactant consumption. G->H

Caption: Workflow for the competitive kinetic analysis of benzylamine isomers.

Detailed Steps & Causality:

  • Reactant Preparation: An equimolar mixture of the three isomers and an inert internal standard is prepared.

    • Rationale: Using an equimolar mixture ensures that the isomers compete for the electrophile under identical concentration and temperature conditions, eliminating variables. The internal standard is crucial for accurate quantification by GC-MS, correcting for any variations in injection volume. Acetonitrile is a suitable polar aprotic solvent that will not interfere with the reaction.

  • Reaction Initiation: The reaction is started by adding a sub-stoichiometric (limiting) amount of a simple electrophile like benzyl bromide.

    • Rationale: Using a limiting amount of the electrophile ensures that the reaction does not go to completion, allowing for the measurement of the relative rates of consumption of the nucleophiles. Benzyl bromide is chosen for its well-understood reactivity in SN2 reactions. [14][15]3. Quenching and Workup: The reaction is stopped by adding water. The organic products are extracted.

    • Rationale: Quenching ensures the reaction time is precisely controlled. Standard liquid-liquid extraction isolates the organic components for analysis.

  • Analysis: The relative amounts of the unreacted bromo-benzylamine isomers are quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Rationale: GC-MS provides excellent separation of the isomers and allows for their accurate quantification relative to the non-volatile internal standard. The extent of consumption is inversely proportional to reactivity; the least consumed isomer is the least reactive. The relative rates (k_rel) can be calculated from the final concentrations.

Illustrative Mechanism: Buchwald-Hartwig Amination

The power of these building blocks is fully realized in reactions like the Buchwald-Hartwig amination. Understanding its catalytic cycle is key to troubleshooting and optimizing reactions, especially with challenging ortho-substituted substrates.

Buchwald_Hartwig Pd0 Pd(0)L₂ OA_complex L₂Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition (+ Ar-Br) Amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ OA_complex->Amine_complex Amine Coordination (+ R₂NH) Amido_complex L₂Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation (- HBr, + Base) Amido_complex->Pd0 Reductive Elimination (+ Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

This cycle highlights the crucial oxidative addition step where steric hindrance around the C-Br bond, as seen in ortho-bromo-benzylamine, can significantly slow the entire process. The bulky phosphine ligands (L) are designed to accelerate both the oxidative addition and the final reductive elimination step. [16][17]

Conclusion and Field-Proven Insights

The choice between ortho, meta, and para-bromo-substituted benzylamines is a critical decision in a synthetic campaign. This guide has established a clear hierarchy of reactivity based on foundational chemical principles and validated by experimental data.

Key Takeaways for the Practicing Scientist:

  • For Nucleophilic Reactions: When using the amine as a nucleophile, para-bromo-benzylamine offers the highest reactivity and is the preferred choice for straightforward syntheses. The ortho-isomer should be avoided unless steric hindrance is a desired feature to control selectivity.

  • For Cross-Coupling Reactions: For Suzuki, Buchwald-Hartwig, and related transformations, both para- and meta-isomers are excellent substrates. When contemplating the use of the ortho-isomer, be prepared to screen specialized catalyst systems and optimize reaction conditions to overcome the inherent steric barrier.

  • Predictive Power: By understanding the interplay of inductive, resonance, and steric effects, chemists can better predict reactivity trends, select appropriate starting materials, and design more efficient and robust synthetic routes, ultimately accelerating the discovery and development of new medicines.

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A Senior Application Scientist's Comparative Guide to (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. (2-Bromo-5-methoxyphenyl)methanamine hydrochloride has emerged as a versatile and strategically important building block, particularly in the synthesis of neuropharmacological agents. This guide provides an in-depth, objective comparison of its performance against other structural analogs, supported by experimental data, to inform your selection of reagents for targeted and discovery-based research.

Introduction: The Strategic Advantage of the 2-Bromo-5-methoxy Benzylamine Scaffold

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine that offers a unique combination of reactive handles and stereoelectronic properties.[1] Its primary utility lies in its role as a precursor for more complex molecular architectures, especially in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[1] The key structural features that underpin its versatility are:

  • The Primary Amine: This functional group is a nucleophilic handle ripe for a variety of chemical transformations, most notably reductive amination and amide bond formation. This allows for the facile introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies.

  • The Aryl Bromide: The bromine atom at the 2-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the construction of complex biaryl and substituted aromatic systems, which are common motifs in modern pharmaceuticals. The ortho-position of the bromine relative to the benzylic amine can also introduce conformational constraints in the final products, which can be beneficial for receptor binding.

  • The Methoxy Group: The electron-donating methoxy group at the 5-position modulates the electronic properties of the aromatic ring, influencing the reactivity of the aryl bromide and the overall physicochemical properties of the final molecule, such as lipophilicity and metabolic stability.

This strategic combination of functional groups makes (2-bromo-5-methoxyphenyl)methanamine a valuable starting point for the synthesis of a wide range of bioactive molecules.

Performance in the Synthesis of Serotonin 5-HT2A Receptor Agonists: A Comparative Analysis

A significant application of building blocks with the 2,5-disubstituted phenylamine motif is in the synthesis of selective serotonin 5-HT2A receptor agonists. These compounds are of great interest for their potential therapeutic applications in treating a range of neuropsychiatric disorders. The following data, adapted from extensive SAR studies on N-benzyl phenethylamines, provides a compelling comparative analysis of how different substituents on the phenyl ring, including bromine, influence receptor affinity and functional activity. While the core scaffold in these studies is a phenethylamine, the principles of substituent effects on receptor interaction are highly relevant to benzylamine-derived structures.

Table 1: Comparative Performance of Phenyl Ring Substituents on 5-HT2A Receptor Binding Affinity and Functional Activity

4-Position Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A/2C Binding Selectivity5-HT2A EC50 (nM)5-HT2C EC50 (nM)5-HT2A/2C Functional Selectivity
Bromo (Br) 0.43 11 26 0.20 4.3 22
Iodo (I)0.291.86.20.121.19.2
Chloro (Cl)0.7312160.386.517
Cyano (CN)1.21201000.81180222
Trifluoromethyl (CF3)0.441.43.20.202.111
Methyl (CH3)1.117150.691522
Ethyl (C2H5)0.6613200.321134

Data adapted from Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249.[2][3][4]

Expert Insights on the Comparative Data:

From the data presented in Table 1, several key insights can be drawn to guide the selection of building blocks for the synthesis of 5-HT2A receptor agonists:

  • High Potency of Bromo-Substituted Analogs: The bromo-substituted analog demonstrates sub-nanomolar binding affinity (Ki = 0.43 nM) and potent functional activity (EC50 = 0.20 nM) at the 5-HT2A receptor. This positions it among the most potent compounds in this series.[2][3][4]

  • Favorable Selectivity Profile: While not the most selective compound, the bromo-substituted analog exhibits a favorable 26-fold selectivity for the 5-HT2A over the 5-HT2C receptor in binding assays and a 22-fold functional selectivity. This is a crucial parameter in drug design to minimize off-target effects.

  • Comparison with Other Halogens: The iodo-substituted analog shows slightly higher potency but lower selectivity. The chloro-substituted analog is slightly less potent and less selective than the bromo-analog. This suggests that bromine offers a balanced profile of high potency and good selectivity.

  • The Cyano Group as a High-Selectivity Option: For research programs where selectivity is the primary driver, the cyano-substituted analog offers an impressive 100-fold binding selectivity and 222-fold functional selectivity, albeit with a slight reduction in potency compared to the bromo-analog.[2][3][4]

This comparative data underscores that (2-Bromo-5-methoxyphenyl)methanamine hydrochloride is an excellent choice for synthesizing high-potency 5-HT2A receptor agonists with a good selectivity profile.

Key Experimental Protocols for Utilizing (2-Bromo-5-methoxyphenyl)methanamine Hydrochloride

To ensure the successful application of this building block in your research, the following detailed, self-validating experimental protocols for two key transformations are provided.

Protocol 1: Reductive Amination for N-Alkylation

This protocol describes the N-alkylation of (2-Bromo-5-methoxyphenyl)methanamine with a substituted benzaldehyde to form a secondary amine, a common step in the synthesis of N-benzyl phenethylamine and benzylamine analogs.

Diagram of the Reductive Amination Workflow:

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification A (2-Bromo-5-methoxyphenyl)methanamine HCl E Combine Reactants in DCE A->E B Substituted Benzaldehyde B->E C Sodium Triacetoxyborohydride (STAB) F Add STAB C->F D 1,2-Dichloroethane (DCE) D->E E->F G Stir at Room Temperature F->G H Quench with NaHCO3 G->H I Extract with Ethyl Acetate H->I J Dry, Filter, Concentrate I->J K Purify by Column Chromatography J->K L N-Alkylated Product K->L

Caption: Workflow for Reductive Amination.

Step-by-Step Methodology:

  • Preparation: To a solution of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add the desired substituted benzaldehyde (1.1 eq).

  • Reaction Initiation: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution at room temperature. The use of STAB is recommended as it is a mild and selective reducing agent for imines in the presence of aldehydes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted benzylamine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the N-protected (e.g., with a Boc group) (2-Bromo-5-methoxyphenyl)methanamine with an arylboronic acid.

Diagram of the Suzuki-Miyaura Coupling Workflow:

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification A N-Boc-(2-Bromo-5-methoxyphenyl)methanamine F Combine Reactants under Inert Atmosphere A->F B Arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Heat to Reflux F->G H Aqueous Work-up G->H I Extract with Organic Solvent H->I J Dry, Filter, Concentrate I->J K Purify by Column Chromatography J->K L Coupled Product K->L

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the N-protected (2-Bromo-5-methoxyphenyl)methanamine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent to yield the desired biaryl product.

Conclusion and Future Outlook

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride stands out as a highly valuable and versatile building block for modern drug discovery. Its strategic combination of a primary amine for derivatization and an aryl bromide for cross-coupling reactions provides an efficient entry point to a wide range of complex molecular architectures. As demonstrated by the comparative analysis of its performance in the synthesis of potent and selective 5-HT2A receptor agonists, the bromo-substituent offers a well-balanced profile of high potency and favorable selectivity. The detailed experimental protocols provided herein offer a robust foundation for the successful implementation of this reagent in your synthetic workflows. As the quest for novel therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly accelerate the discovery of the next generation of medicines.

References

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5 -HT 2A/2C Agonists. Available at: [Link]

  • PubMed. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. Available at: [Link]

  • MySkinRecipes. (n.d.). (2-Bromo-5-methoxyphenyl)methanamine. Available at: [Link]

  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • MySkinRecipes. (n.d.). (2-Bromo-5-methoxyphenyl)methanamine. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of (2-Bromo-5-methoxyphenyl)methanamine hydrochloride. As a brominated aromatic amine, this compound requires stringent disposal procedures to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. The protocols herein are designed to ensure compliance with safety regulations and promote a culture of proactive laboratory safety.

Hazard Identification and Core Risks

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a reactive chemical intermediate. Its hazard profile is dictated by its structure: a halogenated aromatic ring coupled with an amine hydrochloride salt. Understanding these risks is the first step in safe handling and disposal.

Primary Hazards Include:

  • Corrosivity and Irritation: The compound is known to cause skin irritation and serious eye irritation or damage.[1][2][3] Direct contact must be avoided.

  • Toxicity: It is harmful if swallowed and may cause irritation to the respiratory system if inhaled.[2][4][5]

  • Environmental Persistence: As a halogenated organic compound, it falls under specific environmental regulations due to the potential for persistence and the formation of hazardous byproducts upon improper disposal.[6][7][8] High-temperature incineration of brominated compounds can produce toxic polybrominated dibenzo-p-dioxins and/or dibenzofurans (PBDD/Fs) if not performed under controlled conditions.[9][10]

  • Hazardous Decomposition: During combustion, it can release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[5][11][12]

Hazard ClassificationGHS PictogramDescription
Acute Toxicity, Oral Harmful if swallowed.[4][5]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

A robust PPE protocol is the most critical barrier between the researcher and chemical exposure. The following equipment must be worn at all times when handling (2-Bromo-5-methoxyphenyl)methanamine hydrochloride, including during weighing, transfer, reaction setup, and disposal procedures.

Body AreaRequired PPERationale and Specifications
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles provide a seal against dust and splashes.[12] A face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient.
Hands Chemical-Resistant GlovesUse nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as hazardous waste.[12]
Body Laboratory Coat / Chemical-Resistant ApronA fully buttoned lab coat is mandatory. For larger quantities or tasks with a high splash risk, a chemical-resistant apron should be worn over the lab coat.
Respiratory Chemical Fume Hood / RespiratorAll handling of the solid compound must be done in a certified chemical fume hood to prevent inhalation of dust particles.[4][12]

Disposal Workflow: From Laboratory Bench to Final Disposition

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][11][12]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial for safe and compliant disposal.

  • Designate a Waste Container: Use a clearly labeled, wide-mouth container made of a compatible material (e.g., HDPE - High-Density Polyethylene).

  • Labeling: The label must be unambiguous. Use a hazardous waste label that includes:

    • The full chemical name: "(2-Bromo-5-methoxyphenyl)methanamine hydrochloride"

    • The words "Hazardous Waste"

    • Primary Hazards: "Toxic," "Irritant"

    • Date of accumulation start.

  • Collection:

    • Solid Waste: Collect unreacted chemical, contaminated weigh boats, and contaminated consumables (e.g., gloves, wipes) in this container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, clearly labeled hazardous liquid waste container, listing all components.

  • Storage: Keep the waste container tightly closed and store it in a designated satellite accumulation area within the lab, away from incompatible materials like strong oxidizing agents and bases.[1][3]

Step 2: Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Evacuate and Alert: If the spill is large or outside of a containment area, alert personnel in the immediate vicinity and evacuate the area. Contact your institution's Environmental Health & Safety (EHS) office immediately.

  • For Small, Contained Spills (inside a fume hood):

    • Ensure all required PPE is worn.

    • Gently cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[4] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the mixture into the designated hazardous waste container.[11][13] Avoid creating dust.[11]

    • Decontaminate the spill area using a cloth or sponge lightly wetted with a suitable solvent, followed by soap and water.

    • All materials used for cleanup (absorbent, cloths, contaminated gloves) must be placed in the hazardous waste container.[12]

Step 3: Bulk Disposal Procedure
  • Do Not Attempt Neutralization: Do not attempt to neutralize or chemically treat the waste in the laboratory. Such procedures can generate heat or toxic byproducts and should only be performed by trained professionals.

  • Engage a Licensed Waste Carrier: All waste containing (2-Bromo-5-methoxyphenyl)methanamine hydrochloride must be disposed of through your institution's EHS program, which works with licensed hazardous waste management companies.[4]

  • Final Treatment: The standard and required method for halogenated organic waste is high-temperature incineration in a facility equipped with specialized scrubbers and emission control systems.[8][14] This ensures the complete destruction of the compound and captures hazardous byproducts like hydrogen bromide.

Step 4: Decontamination of Equipment
  • Rinse Protocol: Thoroughly rinse all glassware and equipment that came into contact with the chemical. The initial rinses should be done with a solvent that will solubilize the compound (e.g., methanol or ethanol), and this rinsate must be collected as hazardous liquid waste.

  • Final Wash: After the solvent rinse, wash the equipment with soap and water.

  • Dispose of Consumables: Any disposable items, such as pipette tips or contaminated wipes, must be placed in the solid hazardous waste container.

Disposal Decision Framework

The following diagram outlines the logical workflow for making disposal decisions when handling (2-Bromo-5-methoxyphenyl)methanamine hydrochloride.

G start Identify Waste Containing (2-Bromo-5-methoxyphenyl)methanamine HCl decision_type Waste Type? start->decision_type spill Accidental Spill decision_type->spill Spill routine Routine Waste (Unused chemical, contaminated items) decision_type->routine Routine decision_spill_size Spill Size? spill->decision_spill_size action_routine 1. Segregate into labeled hazardous waste container (solid or liquid). 2. Keep container closed. 3. Store in satellite accumulation area. routine->action_routine small_spill Small & Contained (e.g., inside fume hood) decision_spill_size->small_spill Small large_spill Large or Uncontained decision_spill_size->large_spill Large action_small_spill 1. Wear full PPE. 2. Cover with inert absorbent. 3. Sweep into hazardous waste container. 4. Decontaminate area. small_spill->action_small_spill action_large_spill 1. Alert others & Evacuate area. 2. Contact Institutional EHS immediately. 3. Do not attempt cleanup. large_spill->action_large_spill final_disposal Arrange for pickup by EHS for disposal via licensed hazardous waste incinerator. action_small_spill->final_disposal action_routine->final_disposal

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.